Chlorin e6
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
744956-10-3 |
|---|---|
Molecular Formula |
C34H36N4O6 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44) |
InChI Key |
OYINILBBZAQBEV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |
Other CAS No. |
19660-77-6 |
Pictograms |
Irritant |
Synonyms |
13-carboxy-17-(2-carboxyethyl)-15-carboxymethyl-17,18-trans-dihydro-3-vinyl-8-ethyl-2,7,12,18-tetramethylporphyrin 2-porphinepropionic acid, 18-carboxy-20-(carboxymethyl)-13-ethyl-2beta,3-dihydro-3beta,7,12,17-tetramethyl-8-vinyl- 21h,23h-porphine-2-propanoic acid, 18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-, (2S-trans)- 21h,23h-porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)- BLC 1010 BLC-1010 BLC1010 chlorin A6 chlorin e6 chlorin e6 bis-N-methylglucamine salt chlorin e6, sodium salt, (2S-trans)-isomer chlorin e6, tripotassium salt, (2S-trans)-isomer chlorin e6, trisodium salt, (2S-trans)-isomer chlorin e6-2.5 N-methyl-D-glucamine chlorin e6-polyvinylpyrrolidone chlorine A6 chlorine e6 fotolon photochlorine Photolon phytochlorin |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Chlorin e6 from Spiru_lina platensis: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of Chlorin e6 (Ce6) from the cyanobacterium Spiru_lina platensis. This document provides a comprehensive overview of the extraction, conversion, and purification processes, complete with detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow and its application in photodynamic therapy.
Introduction
This compound (Ce6), a second-generation photosensitizer, has garnered significant attention in the field of photodynamic therapy (PDT) for the treatment of various cancers and other diseases.[1][2] Derived from chlorophyll a, Ce6 exhibits strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[3] Spiru_lina platensis, a species of blue-green algae, is a particularly valuable source for Ce6 synthesis as it contains a high concentration of chlorophyll a and lacks chlorophyll b, simplifying the extraction and purification process.[1] This guide details the methodologies for synthesizing Ce6 from Spiru_lina platensis, providing a foundation for its research and development as a therapeutic agent.
Quantitative Data Summary
The efficiency of this compound synthesis is dependent on the methodologies employed for extraction and chemical conversion. The following tables summarize quantitative data reported in various studies, offering a comparative look at the yields at different stages of the process.
Table 1: Extraction of Chlorophyll a and Intermediates from Spiru_lina platensis
| Starting Material (Dry Biomass) | Extraction Method | Intermediate | Yield of Intermediate | Reference |
| 700 g | Soxhlet extraction with acetone, followed by methanolysis | Methyl pheophorbide a | 4.2 g | [4] |
| 10 kg | Ethanol extraction, conversion to pheophytin a | Trisodium salt of Ce6 (crude) | 127 g (1.27% of biomass) | |
| 100 g | Hexane and 96% Ethanol | Pheophytin a | 4.92 g |
Table 2: Conversion and Final Yield of this compound
| Starting Intermediate | Conversion Method | Final Product | Yield | Reference |
| Methyl pheophorbide a | KOH in MeOH/THF/CHCl3 | Ce6 trimethylester | 82% | |
| Trisodium salt of Ce6 (135 g) | Acid precipitation (HCl) and purification | This compound | 28 g (0.28% of initial biomass) | |
| Pheophytin a (4.92 g) | Reflux with 1 M NaOH in acetone | This compound | 3.92 g |
Experimental Protocols
The synthesis of this compound from Spiru_lina platensis is a multi-step process that involves the extraction of chlorophyll a, its conversion to an intermediate such as pheophytin a or methyl pheophorbide a, and subsequent hydrolysis to yield Ce6.
Extraction of Chlorophyll a and Conversion to Pheophytin a
This protocol is adapted from a pilot-plant scale synthesis and can be scaled down for laboratory use.
Materials:
-
Dry Spiru_lina platensis biomass
-
95% Ethanol
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Hexane
-
Distilled water
Procedure:
-
Suspend the dry Spiru_lina platensis biomass in 95% ethanol (e.g., 10 kg biomass in 125 L ethanol) and stir at 40°C for approximately 2 hours under an inert atmosphere.
-
In situ, add 1 M HCl to the mixture to facilitate the conversion of chlorophyll a to pheophytin a.
-
Once the reaction is complete (monitored by TLC), cool the mixture to room temperature and neutralize with 1 M NaOH.
-
Filter the mixture to separate the biomass.
-
To the filtrate containing pheophytin a, add water and hexane for liquid-liquid extraction to separate the pheophytin a into the hexane layer.
-
Wash the organic layer multiple times with 70% ethanol.
-
The resulting hexane solution contains purified pheophytin a.
Conversion of Pheophytin a to this compound
This step involves the hydrolysis of the phytyl chain and the opening of the E-ring of the pheophytin a molecule.
Materials:
-
Pheophytin a solution in hexane
-
Acetone
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Evaporate the hexane from the pheophytin a solution in vacuo.
-
Dissolve the resulting residue in acetone and heat to reflux.
-
Add 1 M NaOH to the refluxing solution to initiate the hydrolysis and ring-opening.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture and dry it under a vacuum to obtain the trisodium salt of Ce6 as a black solid.
Purification of this compound
The crude trisodium salt of Ce6 is purified by acid precipitation.
Materials:
-
Trisodium salt of Ce6
-
Distilled water
-
1 M Hydrochloric acid (HCl)
-
Acetone
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Dissolve the crude trisodium salt of Ce6 in distilled water and neutralize the solution with 1 M HCl to a pH of ~7.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for an extended period (e.g., 1.5 hours) and separate the sediment by filtration.
-
Adjust the pH of the filtrate to 2-3 with 1 M HCl, which will cause the precipitation of Ce6.
-
Collect the solid Ce6 by filtration.
-
Dissolve the solid Ce6 in acetone and adjust the pH to 6-7 with 1 M NaOH.
-
Filter the solution and dry the resulting solid under a vacuum to obtain purified Ce6.
Visualizing the Process and Mechanism
To better understand the synthesis and application of this compound, the following diagrams illustrate the experimental workflow and the signaling pathway involved in Ce6-mediated photodynamic therapy.
Caption: Experimental workflow for the synthesis of this compound from Spiru_lina platensis.
Caption: Signaling pathway of Ce6-mediated photodynamic therapy leading to cell death.
Mechanism of Action in Photodynamic Therapy
This compound's therapeutic effect in PDT is initiated by its activation with light of a specific wavelength, typically around 660 nm. Upon light absorption, the Ce6 molecule transitions to an excited state and transfers its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen. These ROS induce cellular damage through various mechanisms.
One of the key pathways initiated by Ce6-PDT is immunogenic cell death (ICD). This process is characterized by the translocation of calreticulin (CRT) to the cell surface due to endoplasmic reticulum stress, and the release of damage-associated molecular patterns (DAMPs) like high mobility group box 1 (HMGB1) and heat shock protein 90 (HSP90) as a result of the DNA damage response. These molecules act as signals to the immune system, promoting an anti-tumor immune response.
Furthermore, the generated ROS can directly induce apoptosis through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential and the activation of caspase cascades, leading to programmed cell death. The combination of direct cytotoxicity and the stimulation of an anti-tumor immune response makes Ce6 a highly promising photosensitizer for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ce6 derivative photodynamic therapy triggers PANoptosis and enhances antitumor immunity with LAG3 blockade in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Chlorin e6: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Chemical, Physical, and Photodynamic Properties of a Potent Photosensitizer
Abstract
Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the scientific community for its potent photodynamic therapy (PDT) applications. Its favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum and efficient generation of cytotoxic reactive oxygen species (ROS), make it a promising candidate for various therapeutic interventions, particularly in oncology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its evaluation, and an in-depth look at the molecular signaling pathways it modulates. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and photodynamic therapy.
Chemical and Physical Properties
This compound is a porphyrin derivative characterized by a chlorin macrocycle, which is a dihydroporphyrin. This structural feature is responsible for its distinct spectroscopic properties compared to porphyrins. The molecule contains three carboxylic acid groups, which influence its solubility and pharmacokinetic profile.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₃₄H₃₆N₄O₆ | [1][2][3] |
| Molecular Weight | 596.67 g/mol | [1][4] |
| Appearance | Black solid powder | |
| CAS Number | 19660-77-6 |
Solubility
This compound exhibits variable solubility depending on the solvent and pH. Its carboxylic acid moieties allow for increased solubility in basic aqueous solutions.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 30 mg/mL) | |
| Dimethylformamide (DMF) | Soluble (approx. 30 mg/mL) | |
| Ethanol | Slightly soluble | |
| Water (neutral) | Insoluble | |
| Basic Water (pH ≥ 10) | Soluble | |
| DMSO:PBS (pH 7.2) (1:6) | approx. 0.14 mg/mL |
Photophysical Properties
The photodynamic efficacy of this compound is intrinsically linked to its photophysical characteristics. Its strong absorption in the red spectral region allows for deeper tissue penetration of light, a crucial advantage for treating solid tumors.
| Parameter | Value | Conditions | Reference |
| Absorption Maxima (λmax) | ~402 nm (Soret band), ~662 nm (Q band) | In organic solvents | |
| 400 nm, 654 nm | Phosphate buffer (pH 7.4) | ||
| 400 nm, 667 nm | Ethanol | ||
| Molar Extinction Coefficient (ε) | 180,000 M⁻¹cm⁻¹ | at 400 nm in phosphate buffer | |
| 40,000 M⁻¹cm⁻¹ | at 654 nm in phosphate buffer | ||
| 55,000 M⁻¹cm⁻¹ | at 667 nm in ethanol | ||
| Fluorescence Emission Maximum (λem) | ~668 nm | In organic solvents | |
| Fluorescence Quantum Yield (Φf) | 0.16 | Ethanol | |
| 0.13 | Ethanol | ||
| 0.11 - 0.13 | TRIS-HCl buffer (pH 7.2) | ||
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.77 | Phosphate buffer | |
| 0.5 - 0.6 | Dichloromethane |
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of this compound-mediated PDT is based on the generation of cytotoxic reactive oxygen species (ROS) upon light activation. The process can be summarized in the following steps:
-
Administration and Tumor Accumulation: this compound is administered, often intravenously, and it preferentially accumulates in tumor tissues.
-
Light Activation: The tumor is irradiated with light of a specific wavelength, typically corresponding to the Q-band absorption maximum of Ce6 (~660 nm).
-
Excitation and Intersystem Crossing: Upon absorbing a photon, the Ce6 molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁).
-
Energy Transfer and ROS Generation: The excited triplet state of Ce6 can transfer its energy to molecular oxygen (³O₂), which is abundant in tissues, converting it to the highly reactive singlet oxygen (¹O₂). This is the primary cytotoxic agent in Type II PDT. A Type I mechanism, involving electron transfer to form other ROS, can also occur.
-
Cellular Damage and Death: Singlet oxygen and other ROS are highly reactive and cause oxidative damage to cellular components such as lipids, proteins, and nucleic acids. This widespread damage ultimately leads to cell death through apoptosis or necrosis.
Signaling Pathways in this compound-Mediated Cell Death
This compound-PDT induces cell death primarily through apoptosis and necrosis, with the specific pathway often depending on the cell type, photosensitizer concentration, and light dose.
Apoptosis
Apoptosis, or programmed cell death, is a major outcome of Ce6-PDT. The process is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Key molecular events include the activation of caspases and the cleavage of essential cellular proteins.
Necrosis and Necroptosis
At higher PDT doses or in certain cell types, necrosis, a form of unregulated cell death, can occur. A regulated form of necrosis, termed necroptosis, has also been implicated in PDT-induced cell death. This pathway is independent of caspases and is mediated by a signaling complex involving receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL).
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of this compound in photodynamic therapy.
Synthesis and Purification of this compound
This compound can be synthesized from chlorophyll a, which is typically extracted from Spirulina platensis.
Materials:
-
Spirulina platensis powder
-
Acetone
-
Hexane
-
1M Sodium Hydroxide (NaOH)
-
1M Hydrochloric Acid (HCl)
-
Distilled water
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Extraction of Chlorophyll a: Stir Spirulina platensis powder in acetone to extract chlorophylls. Filter the mixture to remove solid residues.
-
Conversion to Pheophytin a: Add hexane to the acetone extract and wash with water to transfer chlorophylls to the hexane layer. Treat the hexane solution with HCl to demetallate chlorophyll a, yielding pheophytin a.
-
Hydrolysis to this compound: Evaporate the hexane and dissolve the pheophytin a residue in acetone. Add 1M NaOH and reflux the mixture to hydrolyze the phytyl chain and open the E-ring, forming the trisodium salt of this compound.
-
Purification:
-
Dissolve the crude this compound trisodium salt in distilled water.
-
Neutralize the solution to pH ~7 with 1M HCl and centrifuge to remove impurities.
-
Collect the supernatant and adjust the pH to ~3 with 1M HCl to precipitate the purified this compound.
-
Collect the precipitate by filtration and dry under vacuum.
-
In Vitro Phototoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Light source with appropriate wavelength (~660 nm) and power
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for a specific period (e.g., 24 hours) to allow for cellular uptake.
-
Irradiation: Wash the cells with PBS to remove extracellular Ce6. Add fresh medium and irradiate the designated wells with light at a specific dose. Keep a set of non-irradiated wells as a "dark toxicity" control.
-
Incubation: Incubate the plates for a further period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after PDT treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
In Vivo Antitumor Efficacy Study
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells for xenograft model
-
This compound solution for injection
-
Calipers for tumor measurement
-
Light source with appropriate wavelength and fiber optics for light delivery
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions (length and width) regularly with calipers and calculate the volume using the formula: Volume = (Length × Width²)/2.
-
Treatment Groups: Randomly assign mice to different treatment groups (e.g., control, light only, Ce6 only, Ce6-PDT).
-
Drug Administration: Administer this compound (e.g., 2.5 mg/kg) intravenously via the tail vein.
-
Irradiation: After a specific time interval to allow for tumor accumulation of Ce6 (e.g., 3 hours), anesthetize the mice and irradiate the tumor area with light at a defined dose (e.g., 100 J/cm²).
-
Post-Treatment Monitoring: Continue to measure tumor volumes and body weight for a set period.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).
References
Chlorin e6 in Photodynamic Therapy: A Technical Deep Dive into the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorin e6 (Ce6), a second-generation photosensitizer, stands at the forefront of photodynamic therapy (PDT) research due to its favorable photophysical properties and potent anticancer activity.[1][2][3] This technical guide elucidates the core mechanisms of action of Ce6 in PDT, from initial photoactivation to the intricate signaling cascades culminating in targeted cell death. We present a comprehensive overview of its photochemical properties, cellular uptake and localization, and the subsequent cytotoxic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. This document is intended to serve as a vital resource for researchers and drug development professionals in oncology and related fields.
Introduction to this compound and Photodynamic Therapy
Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit localized cytotoxicity.[1][4] Ce6, a chlorophyll derivative, has emerged as a promising photosensitizer owing to its strong absorption in the red spectral region (~660 nm), which allows for deeper tissue penetration of light. Its high quantum yield of singlet oxygen, a highly reactive oxygen species (ROS), is central to its therapeutic efficacy. The primary limitations of free Ce6, such as hydrophobicity and non-specific distribution, are being actively addressed through the development of advanced drug delivery systems.
Photophysical and Photochemical Properties
The efficacy of Ce6 as a photosensitizer is fundamentally governed by its photophysical and photochemical characteristics. Upon absorption of light at a specific wavelength, the Ce6 molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From this transient state, it can either decay back to the ground state via fluorescence or undergo intersystem crossing to a longer-lived excited triplet state (T₁). It is this triplet state that is paramount for the photodynamic effect.
In the presence of molecular oxygen, the excited triplet Ce6 can transfer its energy to ground-state oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂). This is the predominant Type II photochemical reaction in Ce6-PDT. Alternatively, the excited photosensitizer can engage in Type I reactions, involving electron transfer to produce other reactive oxygen species such as superoxide anions and hydroxyl radicals.
References
Unveiling the Photophysical intricacies of Chlorin e6: A Technical Guide for Drug Development Professionals
An in-depth exploration of the core photophysical properties, experimental methodologies, and cellular signaling pathways of the potent photosensitizer, Chlorin e6 (Ce6), tailored for researchers, scientists, and professionals in drug development.
This compound (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the field of photodynamic therapy (PDT) for its favorable photophysical characteristics. Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, a crucial attribute for treating solid tumors. This technical guide provides a comprehensive overview of the essential photophysical parameters of Ce6, detailed experimental protocols for their determination, and a visualization of the key signaling pathways elicited upon its photoactivation.
Core Photophysical Properties of this compound
The efficacy of a photosensitizer is intrinsically linked to its photophysical properties. These parameters govern the absorption of light, the subsequent energy transfer processes, and ultimately, the generation of cytotoxic reactive oxygen species (ROS). The key photophysical data for this compound are summarized in the tables below, compiled from various studies and presented for comparative analysis.
Spectroscopic Properties
The absorption and emission characteristics of a photosensitizer determine the optimal wavelength for light activation and detection. This compound exhibits a characteristic strong Soret band in the blue region and a prominent Q-band in the red region of the spectrum.
| Property | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Conditions | Reference |
| Absorption (Soret Band) | ~400-402 | ~169,000 - 180,000 | Ethanol, Phosphate Buffer (pH 7.4) | [1][2] |
| Absorption (Q-Band) | ~654-667 | ~40,000 - 55,000 | Ethanol, Phosphate Buffer (pH 7.4) | [1][3] |
| Fluorescence Emission | ~668 | - | Ethanol | [4] |
Quantum Yields and Lifetimes
Quantum yields quantify the efficiency of various photophysical processes. The fluorescence quantum yield (ΦF) represents the efficiency of light emission, while the singlet oxygen quantum yield (ΦΔ) indicates the efficiency of generating the primary cytotoxic agent in PDT. The triplet state lifetime (τT) is a critical factor as the triplet state is the precursor to singlet oxygen generation.
| Property | Value | Solvent/Conditions | Reference |
| Fluorescence Quantum Yield (ΦF) | 0.13 - 0.16 | Ethanol | |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5 - 0.77 | Aqueous solutions, Dichloromethane, Ethanol | |
| Triplet State Lifetime (τT) | ~300 µs (under argon) | Phosphate Buffer |
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is paramount in photosensitizer research. This section outlines detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
This technique is used to determine the absorption spectrum and molar extinction coefficient of this compound.
Objective: To measure the wavelengths of maximum absorption and quantify the molar extinction coefficient.
Materials:
-
This compound stock solution of known concentration in a suitable solvent (e.g., ethanol, DMSO).
-
Spectrophotometer grade solvent.
-
Quartz cuvettes (typically 1 cm path length).
-
UV-Vis spectrophotometer.
Procedure:
-
Instrument Preparation: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure stable output.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent that will be used to dissolve the this compound. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and scattering.
-
Sample Preparation: Prepare a series of dilutions of the this compound stock solution. The concentrations should be chosen such that the absorbance at the Q-band maximum falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Spectral Acquisition: For each dilution, rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.
-
According to the Beer-Lambert law (A = εcl), plot absorbance at the Q-band λmax against the concentration of this compound.
-
The slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.
-
Fluorescence Spectroscopy
This method is employed to determine the fluorescence emission spectrum and the fluorescence quantum yield of this compound.
Objective: To measure the emission spectrum and quantify the efficiency of fluorescence.
Materials:
-
This compound solution with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
A standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol).
-
Spectrofluorometer.
-
Quartz fluorescence cuvettes.
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation and emission monochromators to the desired wavelengths and slit widths.
-
Standard Measurement: Prepare a solution of the standard fluorophore with an absorbance similar to the this compound sample at the chosen excitation wavelength. Record its fluorescence emission spectrum.
-
Sample Measurement: Record the fluorescence emission spectrum of the this compound solution under the same experimental conditions (excitation wavelength, slit widths).
-
Blank Measurement: Record the emission spectrum of the pure solvent to account for Raman scattering.
-
Data Analysis: The fluorescence quantum yield (ΦF) of this compound is calculated relative to the standard using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Singlet Oxygen Quantum Yield Determination (Indirect Method)
The generation of singlet oxygen (¹O₂) is a key event in PDT. An indirect method using a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), is commonly employed to quantify its production.
Objective: To determine the efficiency of singlet oxygen generation by this compound.
Materials:
-
This compound solution.
-
1,3-diphenylisobenzofuran (DPBF) solution in a suitable solvent.
-
A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal).
-
Light source with a specific wavelength (e.g., a laser or filtered lamp).
-
UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: In a quartz cuvette, mix the this compound solution with the DPBF solution. The absorbance of the photosensitizer at the irradiation wavelength should be matched with that of the reference photosensitizer.
-
Irradiation: Irradiate the solution with the light source for specific time intervals.
-
Absorbance Measurement: After each irradiation interval, measure the absorbance of DPBF at its maximum absorption wavelength (around 415 nm). The absorbance will decrease as DPBF reacts with singlet oxygen.
-
Reference Measurement: Repeat the experiment using the reference photosensitizer under identical conditions.
-
Data Analysis: Plot the change in absorbance of DPBF over time for both the sample and the reference. The singlet oxygen quantum yield (ΦΔ) is calculated using the following equation: ΦΔ,sample = ΦΔ,ref * (ksample / kref) * (Iref / Isample) where:
-
k is the rate of DPBF degradation (slope of the absorbance vs. time plot).
-
I is the rate of light absorption by the photosensitizer.
-
Cellular Signaling Pathways in this compound-Mediated Photodynamic Therapy
Upon light activation, this compound initiates a cascade of cellular events, primarily leading to apoptotic cell death. The generated singlet oxygen and other ROS are the initial triggers that damage various cellular components, with mitochondria being a key target.
The process begins with the absorption of light by Ce6, leading to its excitation to a singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state Ce6 can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.
Singlet oxygen can directly damage cellular organelles, particularly the mitochondria. This damage leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, which then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
The Bcl-2 family of proteins plays a crucial regulatory role in this process. Pro-apoptotic members like Bax can promote the release of cytochrome c, while anti-apoptotic members like Bcl-2 can inhibit this release. The balance between these opposing factions within the Bcl-2 family is a critical determinant of the cell's fate following PDT.
This technical guide provides a foundational understanding of the photophysical properties of this compound, essential for its application in photodynamic therapy. The detailed protocols and the visualization of the induced signaling pathways offer valuable resources for researchers and drug development professionals working to advance the field of PDT. Further research into optimizing delivery systems and combination therapies will continue to unlock the full therapeutic potential of this promising photosensitizer.
References
- 1. Regulatory pathways in photodynamic therapy induced apoptosis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. cancertargetedtechnology.com [cancertargetedtechnology.com]
- 3. Regulatory pathways in photodynamic therapy induced apoptosis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
An In-depth Technical Guide to Chlorin e6 Derivatives and Their Chemical Structures
For Researchers, Scientists, and Drug Development Professionals
Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the scientific community for its potent application in photodynamic therapy (PDT). Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration, making it an ideal candidate for treating various cancers and other localized diseases. This technical guide provides a comprehensive overview of the core chemical structure of this compound, its derivatives, and the experimental methodologies used in their synthesis and evaluation.
The Core Structure of this compound
This compound is a dihydroporphyrin, meaning it has a porphyrin macrocycle with one of the peripheral double bonds saturated. This structural feature distinguishes it from porphyrins and is crucial for its photophysical properties. The core structure of Ce6 possesses three carboxylic acid groups at positions 13¹, 15², and 17³, which serve as primary sites for chemical modification to create various derivatives with enhanced properties.[1][2]
Chemical Modifications and Derivatives of this compound
The carboxylic acid moieties of this compound are readily amenable to conjugation with various molecules, including amino acids, peptides, and other therapeutic agents, to improve its solubility, tumor selectivity, and overall photodynamic efficacy.
Amino Acid Conjugates
Conjugation of amino acids to the carboxylic acid groups of this compound has been a key strategy to enhance its biological properties. These derivatives often exhibit improved cellular uptake and subcellular localization.
One of the most clinically significant derivatives is Talaporfin (NPe6) , an aspartic acid conjugate of this compound.[1] Initially, its structure was misidentified, but further studies confirmed that the aspartyl group is attached to the 15²-carboxylic acid.[1][2] The position of amino acid conjugation significantly influences the phototoxicity of the resulting derivative. Studies have shown that 13¹-aspartylchlorin-e6 is more phototoxic than its 15²- and 17³-regioisomers. This is attributed to the nearly linear molecular conformation of the 13¹ derivative, which may favor binding to biomolecules.
Positively charged amino acid derivatives, such as those with lysine, have been observed to be more efficiently internalized by cells due to favorable interactions with the negatively charged plasma membranes.
Chemical Structures of Amino Acid Derivatives:
-
This compound (14): The parent compound with three carboxylic acid groups.
-
NPe6 (Talaporfin, 15): Aspartic acid conjugated at the 15² position.
-
13¹-aspartylchlorin-e6: Aspartic acid conjugated at the 13¹ position.
-
17³-aspartylchlorin-e6 (13): Aspartic acid conjugated at the 17³ position.
-
Lysine Derivatives: Conjugation of lysine at the 13¹, 15², or 17³ positions.
Curcumin Conjugates
Researchers have also explored the synthesis of this compound-curcumin derivatives to combine the photodynamic properties of Ce6 with the anticancer effects of curcumin. These conjugates often exhibit broad absorption peaks due to the presence of the curcumin moiety.
Quantitative Data of this compound and Derivatives
The photophysical and biological properties of this compound and its derivatives are critical for their application in PDT. The following tables summarize key quantitative data from various studies.
| Compound | Absorption Maxima (Soret Band, nm) | Absorption Maxima (Q-band, nm) | Reference |
| This compound | ~402 ± 4 | ~660 ± 5 | |
| Ce6-curcumin conjugate 17 | 405–408 | Not specified |
| Compound | Cell Line | IC50 (in dark, µM) | IC50 (with light, µM) | Reference |
| This compound | B16F10 melanoma | 534.3 | 20.98 | |
| This compound | B16F10 melanoma | >192 | 18.9 | |
| 13¹-aspartylthis compound derivatives | HEp2 | > 268 | Not specified | |
| 15²-lysylthis compound derivatives | HEp2 | > 400 | Not specified |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the evaluation of its photodynamic activity, based on published literature.
Synthesis of this compound from Spirulina platensis
This compound is typically synthesized from chlorophyll a, which can be extracted from natural sources like the blue-green algae Spirulina platensis.
Method 1 (Superior Strategical Protocol):
-
Extraction of Chlorophyll a: Spirulina powder is subjected to extraction to obtain chlorophyll a.
-
Conversion to Methyl Pheophorbide a: The extracted chlorophyll a is converted to methyl pheophorbide a.
-
Conversion to this compound: Methyl pheophorbide a is then converted to this compound. This method is noted for its simplicity in handling and results in a high purity product (97%).
Method 2 (Conventional Method):
-
Extraction and Hydrolysis: A solution of pheophytin in hexane is evaporated, redissolved in acetone, and heated to reflux. 1M NaOH is added to facilitate phytyl hydrolysis and E-ring opening.
-
Purification: The reaction mixture is cooled, filtered, and vacuum-dried to yield the trisodium salt of Ce6.
In Vitro Cytotoxicity Assay (MTT Assay)
The photodynamic efficacy of this compound and its derivatives is commonly assessed using a cell viability assay, such as the MTT assay.
-
Cell Seeding: Cancer cells (e.g., B16F10 melanoma, SW480 human colon cancer) are seeded in a 96-well plate at a specific density (e.g., 1.2 × 10³ cells/well) and incubated for 24 hours.
-
Treatment: The cells are treated with varying concentrations of the photosensitizer (e.g., 0–768 µM for dark toxicity, 0–100 µM for phototoxicity).
-
Incubation: The plates are incubated in the dark for a specific period.
-
Irradiation: For phototoxicity assessment, the cells are irradiated with light of a specific wavelength (e.g., 660 nm) and energy density (e.g., 1 J/cm²).
-
MTT Addition: After irradiation, the MTT reagent is added to each well, and the plates are incubated for a further period (e.g., 24 hours).
-
Measurement: The absorbance is measured using a microplate reader to determine cell viability.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound-mediated PDT involves the generation of reactive oxygen species (ROS), which induce cancer cell death through apoptosis or necrosis.
Signaling Pathway of this compound-mediated Photodynamic Therapy
Caption: Signaling pathway of this compound-mediated photodynamic therapy.
Experimental Workflow for In Vitro PDT Evaluation
Caption: Experimental workflow for in vitro evaluation of PDT efficacy.
References
Spectroscopic Analysis of Chlorin e6: A Technical Guide to Absorption and Emission Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Chlorin e6 (Ce6), a second-generation photosensitizer crucial in the field of photodynamic therapy (PDT). A comprehensive understanding of its absorption and emission characteristics is fundamental for optimizing therapeutic protocols and developing novel photosensitizing agents. This document outlines the core spectroscopic data, detailed experimental protocols for its measurement, and the key signaling pathways modulated by Ce6-mediated PDT.
Core Spectroscopic and Photophysical Properties of this compound
This compound is characterized by a strong absorption in the red region of the electromagnetic spectrum, a property that allows for deeper tissue penetration of light during photodynamic therapy.[1][2] The primary absorption peaks include an intense Soret band around 400 nm and a characteristic Q-band in the 660-670 nm range.[1][2][3] Upon excitation, Ce6 exhibits intense fluorescence with a maximum emission peak typically observed around 668 nm.
The photophysical parameters of this compound are highly dependent on its local microenvironment, including the solvent polarity and pH. Aggregation of Ce6 molecules can lead to a decrease in fluorescence quantum yield and a reduced ability to generate singlet oxygen, which is the primary cytotoxic agent in PDT.
Table 1: Absorption Maxima (λmax) and Molar Extinction Coefficients (ε) of this compound
| Solvent/Medium | Soret Band λmax (nm) | Q-band λmax (nm) | Molar Extinction Coefficient (ε) at Q-band (M-1cm-1) |
| Ethanol | ~400 | 667 | 55,000 |
| Buffer (pH 8.5) | 402 | - | - |
| Dichloromethane | - | - | - |
| Acetonitrile | - | - | - |
| DMSO | - | - | - |
| Aqueous Solution | ~400 | 664 | - |
Table 2: Fluorescence Emission Properties of this compound
| Solvent/Medium | Excitation Wavelength (nm) | Emission Maxima (λem) (nm) | Fluorescence Quantum Yield (Φf) |
| Ethanol | - | - | 0.16, 0.13 |
| Buffer (pH 8.5) | 407 | - | 0.18 |
| Distilled Water | 405 | - | 0.11 |
| TRIS-HCl Buffer (pH 7.2) | 405 | - | 0.13 |
| Dichloromethane | - | - | 0.5 - 0.6 (Singlet Oxygen Quantum Yield) |
| Acetonitrile | - | - | - |
| DMSO | - | - | - |
Experimental Protocols for Spectroscopic Analysis
Accurate and reproducible spectroscopic measurements are critical for the characterization of this compound. The following sections detail the methodologies for determining its absorption and emission properties.
Measurement of Absorption Spectra
The absorption spectrum of this compound is measured to determine its maximum absorption wavelengths (λmax) and molar extinction coefficients (ε).
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO). Dilute the stock solution to a concentration that results in an absorbance of less than 0.1 at the excitation and all emission wavelengths to avoid the inner-filter effect. Use 1 cm pathlength quartz cuvettes for all measurements.
-
Instrumentation: Utilize a calibrated UV-Vis spectrophotometer, such as a HP 8453 or Hitachi U-2900.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of at least 350-800 nm. Set the spectral bandwidth to 1.0 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance for the Soret and Q-bands. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Measurement of Fluorescence Emission Spectra and Quantum Yield
Fluorescence spectroscopy is employed to determine the emission characteristics and the efficiency of the fluorescence process (quantum yield).
Methodology:
-
Sample Preparation: Prepare samples in 1 cm pathlength quartz cells with an absorbance of less than 0.1 at the excitation wavelength to minimize inner-filter effects.
-
Instrumentation: Use a spectrofluorometer, such as a PTI QM-4/2003 SE or a Varian Cary Eclipse. The excitation and emission monochromators should be set to a spectral bandwidth of 1 nm.
-
Data Acquisition: Excite the sample at a wavelength corresponding to a major absorption band (e.g., 407 nm). Record the emission spectrum over a suitable wavelength range, ensuring the main emission peak is captured. The data interval should be 1 nm with an integration time of 1 second. Correct the spectra for wavelength-dependent instrument sensitivity and subtract dark counts.
-
Quantum Yield Determination: The fluorescence quantum yield (Φf) is determined by a relative method using a well-characterized standard with a known quantum yield (e.g., Rhodamine 101 in ethanol, Φf = 0.9). The quantum yield of the sample is calculated using the following equation:
Φf,sample = Φf,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Signaling Pathways in this compound-Mediated Photodynamic Therapy
This compound-mediated PDT induces cell death primarily through the generation of reactive oxygen species (ROS), which in turn modulate various intracellular signaling pathways. A key mechanism involves the suppression of inflammatory responses and the induction of apoptosis.
Studies have shown that Ce6-PDT can suppress the P. acnes-induced inflammatory response by modulating the NF-κB and MAPKs signaling pathways. Specifically, Ce6-mediated PDT has been observed to reduce the phosphorylation of p38, JNK, and ERK, as well as the phosphorylation of IKKα/β, IκBα, and NF-κB p65. This leads to a marked impairment of the nuclear translocation of NF-κB p65.
Furthermore, Ce6-PDT is known to induce apoptosis in cancer cells. The generation of ROS can lead to mitochondrial damage, which subsequently activates the intrinsic apoptotic caspase cascade. This process often involves the activation of caspase-3.
References
An In-depth Technical Guide to the Quantum Yield of Singlet Oxygen Generation by Chlorin e6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the singlet oxygen quantum yield of Chlorin e6 (Ce6), a pivotal photosensitizer in photodynamic therapy (PDT). The document details the methodologies for its measurement, presents quantitative data in various environments, and elucidates the downstream cellular signaling pathways initiated by Ce6-mediated PDT.
Introduction to this compound and Singlet Oxygen Generation
This compound is a second-generation photosensitizer derived from chlorophyll.[1] Its efficacy in PDT is primarily attributed to its high quantum yield of singlet oxygen generation.[2] Upon excitation by light of a specific wavelength (typically around 660 nm), Ce6 transitions to an excited triplet state.[1] This excited state can then transfer its energy to molecular oxygen, converting it into the highly reactive and cytotoxic singlet oxygen (¹O₂), which is the primary mediator of cell death in Type II PDT.[1][3] The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), a critical parameter for evaluating the photodynamic efficacy of Ce6 and its derivatives.
Quantitative Data on Singlet Oxygen Quantum Yield of this compound and Derivatives
The singlet oxygen quantum yield of this compound is influenced by its molecular environment, including the solvent and its aggregation state. The following table summarizes the reported ΦΔ values for Ce6 and some of its derivatives in various solvents.
| Photosensitizer | Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| This compound | Dichloromethane | 0.6 | |
| This compound | Acetonitrile | 0.6 | |
| This compound | Dimethylformamide | 0.63 | |
| This compound | Toluene | 0.61 | |
| This compound | Ethanol | 0.65 | |
| This compound | Phosphate Buffer (pH 7.0-8.7) | 0.65 | |
| This compound monomethyl ester | Dichloromethane | 0.6 | |
| This compound glucose derivative | Dichloromethane | 0.5 | |
| 3-heptylchlorin-glucose | Dichloromethane | 0.5 | |
| Mono-L-aspartyl this compound (NPe6) | Phosphate Buffer (pH 7.4) | 0.77 | |
| Cationic this compound derivative | DMSO | 0.55 | |
| This compound-Quantum Dot Conjugate | - | 0.31 | |
| This compound-biotin conjugate | PBS | 0.81 | |
| Unmodified this compound | PBS | 0.75 |
Experimental Protocols for Measuring Singlet Oxygen Quantum Yield
The determination of the singlet oxygen quantum yield can be performed through direct or indirect methods.
Indirect Method: Chemical Trapping using 1,3-Diphenylisobenzofuran (DPBF)
This method relies on the reaction of singlet oxygen with a chemical trap, DPBF, leading to a measurable decrease in the trap's absorbance.
Materials:
-
This compound or its derivative
-
1,3-Diphenylisobenzofuran (DPBF)
-
A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue)
-
Spectroscopic grade solvent
-
Quartz cuvettes
-
Monochromatic light source (e.g., laser or filtered lamp)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the Ce6 derivative, the reference photosensitizer, and DPBF in the chosen solvent. All solutions containing DPBF should be protected from light.
-
Prepare a sample cuvette containing the Ce6 derivative and DPBF.
-
Prepare a reference cuvette containing the reference photosensitizer and DPBF.
-
The concentrations should be adjusted so that the absorbance of the photosensitizer at the irradiation wavelength is approximately 0.1 to prevent inner filter effects.
-
-
Irradiation:
-
Irradiate both the sample and reference cuvettes with the monochromatic light source at a wavelength strongly absorbed by the photosensitizers.
-
Ensure constant stirring and temperature during irradiation.
-
-
Data Acquisition:
-
At regular time intervals, measure the absorbance of DPBF at its maximum absorption wavelength (around 415 nm).
-
-
Calculation:
-
Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time t (ln(A₀/Aₜ)) versus the irradiation time.
-
The slope of this plot gives the rate constant (k) for DPBF bleaching.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following formula:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample)
where:
-
ΦΔ_ref is the known quantum yield of the reference photosensitizer.
-
k_sample and k_ref are the rate constants of DPBF bleaching for the sample and reference, respectively.
-
I_sample and I_ref are the rates of light absorption by the sample and reference photosensitizers, respectively.
-
-
Experimental Workflow for Indirect Measurement of Singlet Oxygen Quantum Yield
Caption: Workflow for the indirect determination of singlet oxygen quantum yield using a chemical trap.
Direct Method: Time-Resolved Phosphorescence Detection
This method involves the direct detection of the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.
Materials:
-
This compound or its derivative
-
A reference photosensitizer with a known ΦΔ
-
Spectroscopic grade solvent
-
Quartz cuvettes
-
Pulsed laser for excitation
-
A sensitive near-infrared detector (e.g., a liquid nitrogen-cooled germanium photodiode)
-
Data acquisition system
Procedure:
-
Sample Preparation:
-
Prepare solutions of the Ce6 derivative and the reference photosensitizer in the chosen solvent.
-
The concentrations should be adjusted to have similar absorbance at the excitation wavelength.
-
-
Data Acquisition:
-
Excite the sample with a short laser pulse.
-
Record the time-resolved phosphorescence decay of singlet oxygen at 1270 nm.
-
-
Calculation:
-
The initial intensity of the phosphorescence signal is proportional to the amount of singlet oxygen generated.
-
The singlet oxygen quantum yield of the sample is determined by comparing the initial intensity of the phosphorescence signal from the sample to that of the reference under identical excitation conditions.
-
Experimental Workflow for Direct Measurement of Singlet Oxygen Quantum Yield
Caption: Workflow for the direct determination of singlet oxygen quantum yield via phosphorescence detection.
Signaling Pathways in this compound-Mediated Photodynamic Therapy
The singlet oxygen and other reactive oxygen species (ROS) generated during Ce6-PDT induce oxidative stress, leading to various cellular responses, primarily culminating in cell death through apoptosis or necrosis. More recent studies have also highlighted the role of Ce6-PDT in inducing immunogenic cell death (ICD).
Apoptosis and Necrosis
PDT-induced cellular damage can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade, including caspase-3, and subsequent execution of apoptosis. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. At high doses of PDT, overwhelming cellular damage can lead to necrosis, a form of unregulated cell death.
Signaling Pathway of Ce6-PDT Induced Apoptosis
Caption: Simplified signaling cascade of apoptosis induced by this compound-mediated PDT.
Endoplasmic Reticulum Stress and DNA Damage
Ce6-PDT can also induce stress in the endoplasmic reticulum (ER), a key organelle for protein folding and calcium homeostasis. This ER stress, along with direct oxidative damage to DNA, can contribute to cell death and also trigger danger signals that promote an immune response.
Immunogenic Cell Death (ICD)
Recent evidence suggests that Ce6-PDT can induce immunogenic cell death, a form of apoptosis that stimulates an anti-tumor immune response. This process is characterized by the surface exposure of calreticulin (CRT) and the release of damage-associated molecular patterns (DAMPs) such as high-mobility group box 1 (HMGB1) and ATP. These molecules act as "eat-me" signals and adjuvants, respectively, to activate dendritic cells and subsequently, T-cell mediated anti-tumor immunity.
Signaling Pathway of Ce6-PDT Induced Immunogenic Cell Death
References
Biocompatibility and In Vitro Toxicity of Chlorin e6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorin e6 (Ce6) is a second-generation photosensitizer that has garnered significant attention in the field of photodynamic therapy (PDT) for cancer treatment.[1][2] Derived from chlorophyll, Ce6 exhibits favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[3] Its therapeutic efficacy is primarily attributed to the generation of cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength, typically around 660 nm.[4] This process induces localized cellular damage, leading to cell death through apoptosis or necrosis, while minimizing systemic toxicity.[4] This technical guide provides a comprehensive overview of the in vitro biocompatibility and toxicity profile of Ce6, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Biocompatibility and Dark Toxicity
An ideal photosensitizer should exhibit minimal toxicity in the absence of light. Numerous studies have demonstrated that this compound generally displays low dark toxicity across various cell lines, a crucial aspect of its biocompatibility. However, at very high concentrations, some cytotoxic effects can be observed. For instance, in B16F10 melanoma cells, the IC50 value for Ce6 in the dark was determined to be 534.3 µM. Another study on the same cell line reported a similar dark cytotoxicity IC50 value of 519.6 µM. In HEp2 cells, Ce6 and some of its derivatives were found to be non-toxic in the dark at concentrations up to 400 µM. The encapsulation of Ce6 into nanocarriers, such as chitosan nanoparticles or goat milk-derived extracellular vesicles, has been shown to further improve its biocompatibility by reducing its inherent toxicity.
In Vitro Phototoxicity
The primary therapeutic action of Ce6 is its light-induced cytotoxicity. Upon irradiation, Ce6 becomes a potent cytotoxic agent, with its efficacy being dependent on the concentration of Ce6, the light dose, and the cell type.
Quantitative Phototoxicity Data
The phototoxic effect of Ce6 has been quantified in numerous studies, with IC50 values varying across different cancer cell lines. The following tables summarize the phototoxicity data from various in vitro studies.
| Cell Line | Cancer Type | Ce6 Concentration (µM) | Light Dose (J/cm²) | IC50 (µM) | Reference |
| B16F10 | Murine Melanoma | 0-100 | 1 | 20.98 | |
| B16F10 | Murine Melanoma | Not Specified | 0.5 | 17.64 | |
| MIA PaCa-2 | Human Pancreatic Cancer | Not Specified | 0.5 | 29.33 | |
| PANC-1 | Human Pancreatic Cancer | Not Specified | 0.5 | 33.83 | |
| HT-29 | Human Colon Cancer | Not Specified | 0.5 | 21.57 | |
| AsPC-1 | Human Pancreatic Cancer | Not Specified | 0.5 | 25.12 | |
| HeLa | Human Cervical Cancer | 0.25-4.0 | 20 | 2.31 |
| Cell Line | Cancer Type | Ce6 Concentration (µg/mL) | Light Dose (J/cm²) | Viability Reduction | Reference |
| SW480 | Human Colon Cancer | 0.5 | 6 | Significant Inhibition | |
| 4T1 | Murine Mammary Cancer | 1 | 1.2 | ~31% |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions such as light sources, irradiation times, and cell culture protocols.
Mechanisms of Ce6-Induced Cell Death
The phototoxic effect of this compound is mediated by the generation of ROS, which triggers a cascade of cellular events culminating in cell death.
Signaling Pathways
Upon light activation, Ce6 transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS. These ROS cause oxidative damage to various cellular components, including lipids, proteins, and DNA. This oxidative stress can initiate multiple cell death pathways. One of the primary mechanisms is the induction of apoptosis, which involves the activation of caspases and DNA fragmentation. Ce6-PDT has been shown to cause mitochondrial membrane potential loss and subsequent activation of caspase-3. In some cases, particularly at higher concentrations of Ce6 and light doses, cell death can occur through necrosis, characterized by a loss of membrane integrity and the release of cellular contents. This is often measured by the release of lactate dehydrogenase (LDH). Furthermore, Ce6-PDT can induce endoplasmic reticulum (ER) stress and DNA damage, contributing to immunogenic cell death, which can stimulate an anti-tumor immune response.
Experimental Protocols
Standardized in vitro assays are crucial for evaluating the biocompatibility and phototoxicity of this compound. Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Ce6. For dark toxicity, incubate the cells for a specified period (e.g., 24-72 hours). For phototoxicity, incubate with Ce6 for a shorter duration (e.g., 3-4 hours) to allow for cellular uptake.
-
Irradiation: For phototoxicity assessment, wash the cells with phosphate-buffered saline (PBS) to remove extracellular Ce6 and add fresh medium. Irradiate the cells with a light source at the appropriate wavelength (e.g., 660 nm) and a specific light dose.
-
MTT Addition: After incubation (post-treatment or post-irradiation), add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
Apoptosis and Necrosis Detection (Flow Cytometry)
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with Ce6 and irradiate as described in the cytotoxicity assay protocol.
-
Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Intracellular Reactive Oxygen Species (ROS) Detection
The generation of intracellular ROS can be detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Cell Treatment: Seed cells and treat with Ce6 as previously described.
-
Probe Loading: Incubate the cells with DCFH-DA (typically 10-20 µM) for 30 minutes at 37°C in the dark.
-
Irradiation: Wash the cells to remove excess probe and irradiate with light.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates the production of ROS.
Conclusion
This compound demonstrates a favorable in vitro safety and efficacy profile, characterized by low dark toxicity and potent light-activated cytotoxicity against a broad range of cancer cell lines. Its mechanism of action is primarily driven by the generation of reactive oxygen species, leading to cell death via apoptosis and necrosis. The extensive data from in vitro studies, supported by well-established experimental protocols, provide a strong foundation for its continued development and application in photodynamic therapy. Further research focusing on advanced drug delivery systems and combination therapies will likely enhance the therapeutic potential of this compound in oncology.
References
An In-depth Technical Guide to the Hydrophobicity and Solubility Characteristics of Chlorin e6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, holds significant promise in photodynamic therapy (PDT) due to its strong absorption in the red light spectrum and efficient generation of cytotoxic reactive oxygen species (ROS). However, its physicochemical properties, particularly its hydrophobicity and limited solubility in aqueous media, present critical challenges for formulation and effective systemic delivery. This technical guide provides a comprehensive analysis of the hydrophobicity and solubility of this compound, offering quantitative data, detailed experimental methodologies, and insights into the biological implications of these characteristics.
Hydrophobicity of this compound
The hydrophobicity of a photosensitizer is a key determinant of its interaction with biological membranes, protein binding, and biodistribution. It is commonly quantified by the logarithm of the partition coefficient (logP) between n-octanol and water.
While a definitive experimentally determined logP value for this compound at a standard pH of 7.4 is not consistently reported in the literature, studies have shown that its lipophilicity is pH-dependent. The partition coefficient of Ce6 in the 1-octanol-water system increases as the pH decreases[1]. This is attributed to the protonation of its carboxylic acid groups at lower pH, which reduces the molecule's overall charge and enhances its partitioning into the nonpolar octanol phase. This pH-dependent lipophilicity may play a role in its selective accumulation in the acidic tumor microenvironment[1].
Solubility Profile of this compound
The solubility of this compound is a critical factor for its formulation and administration. Ce6 is characterized by its poor solubility in neutral aqueous solutions, which can lead to aggregation and a subsequent decrease in its photosensitizing efficacy.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [2][3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ethanol | Slightly soluble | |
| Isopropanol | Slightly soluble (enhanced by heating and sonication) | |
| Neutral Water (pH ~7) | Insoluble | |
| Basic Water (pH ≥ 10) | Soluble | |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL |
The presence of three carboxylic acid groups in the structure of this compound contributes to its pH-dependent solubility. In basic aqueous solutions (pH 10 and above), these groups are deprotonated, rendering the molecule more polar and thus more soluble. Conversely, in neutral or acidic aqueous solutions, the carboxylic acid groups are protonated, increasing the molecule's hydrophobicity and causing it to aggregate and precipitate.
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (logP) - Shake-Flask Method
This protocol describes a standardized method for determining the logP of a compound, adapted for a photosensitizer like this compound.
Determination of Solubility
This protocol outlines a general procedure for determining the solubility of this compound in a given solvent.
Biological Implications and Signaling Pathways
The hydrophobicity of this compound significantly influences its mechanism of action in photodynamic therapy. Upon systemic administration, its hydrophobic nature facilitates binding to plasma proteins like albumin and lipoproteins, which can influence its circulation time and biodistribution. At the cellular level, its lipophilicity allows it to readily cross cell membranes and accumulate in intracellular organelles, particularly the mitochondria and endoplasmic reticulum.
Upon activation by light of a specific wavelength (around 660-670 nm), Ce6 transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. These ROS are the primary mediators of PDT-induced cytotoxicity, initiating a cascade of cellular events that lead to apoptosis.
Apoptosis Signaling Pathway in Ce6-Mediated PDT
Key events in this pathway include:
-
ROS Generation: The primary event following light activation of Ce6.
-
Mitochondrial Damage: ROS directly damages mitochondrial membranes, leading to a decrease in mitochondrial membrane potential.
-
Regulation by Bcl-2 Family Proteins: This damage leads to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and Bak.
-
Cytochrome c Release: Activated Bax/Bak facilitates the release of cytochrome c from the mitochondria into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.
Experimental Workflow: In Vitro Evaluation of Ce6-Loaded Nanoparticles
To overcome the solubility challenges of this compound, it is often encapsulated in nanoparticle delivery systems. The following workflow outlines a typical in vitro evaluation of such a formulation.
Conclusion
The hydrophobicity and limited aqueous solubility of this compound are defining characteristics that present both challenges and opportunities in its development as a photodynamic therapy agent. While its poor water solubility necessitates advanced formulation strategies, such as encapsulation in nanoparticles, its lipophilicity is crucial for its interaction with cellular membranes and subsequent intracellular accumulation. A thorough understanding of these physicochemical properties is paramount for the rational design of effective this compound-based drug delivery systems and for optimizing its therapeutic efficacy in preclinical and clinical settings. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working to harness the full potential of this promising photosensitizer.
References
The Evolution of a Photosensitizer: A Technical Deep Dive into Chlorin e6
For Immediate Release
A comprehensive technical guide detailing the historical development, mechanistic action, and experimental validation of Chlorin e6 (Ce6) as a potent photosensitizer in photodynamic therapy (PDT). This document serves as a critical resource for researchers, scientists, and drug development professionals in the field of oncology and photomedicine.
This compound (Ce6), a second-generation photosensitizer derived from chlorophyll, has carved a significant niche in the landscape of photodynamic therapy.[1][2] Its journey from a naturally occurring pigment to a clinically relevant therapeutic agent is a testament to decades of research and development. This technical guide provides an in-depth exploration of the historical milestones, key experimental findings, and the evolving understanding of Ce6's role in combating cancer.
Initially identified as a promising candidate due to its strong absorption in the red region of the visible spectrum, which allows for deeper tissue penetration of light, Ce6 overcame some of the limitations of first-generation photosensitizers.[3] Its favorable photophysical properties, including a high quantum yield of singlet oxygen, the primary cytotoxic agent in PDT, have been extensively documented.[4][5]
Physicochemical and Photodynamic Properties
The efficacy of Ce6 as a photosensitizer is rooted in its distinct molecular structure and resulting photophysical characteristics. Upon activation by light of a specific wavelength, typically around 660-670 nm, Ce6 transitions to an excited triplet state. This excited state then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS induce cellular damage, leading to tumor cell death through apoptosis or necrosis.
Quantitative analysis of its photophysical properties reveals the basis for its therapeutic potential.
| Property | Value | Reference |
| Maximum Absorption (Soret Band) | ~402-406 nm | |
| Maximum Absorption (Q-band) | ~660-665 nm | |
| Molar Absorption Coefficient (at 654 nm) | 40,000 M⁻¹ cm⁻¹ | |
| Fluorescence Emission Maximum | ~663-668 nm | |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.75 - 0.81 |
Overcoming Challenges: Formulation and Delivery
A significant hurdle in the clinical development of Ce6 has been its inherent hydrophobicity, leading to poor bioavailability and rapid clearance from the body. To address this, researchers have developed various formulation strategies to enhance its solubility and improve its tumor-targeting capabilities. These include the development of nanoemulsions, liposomal formulations, and conjugation with polymers like polyvinylpyrrolidone (PVP). These advanced delivery systems have demonstrated improved tumor accumulation and retention, thereby enhancing the therapeutic efficacy of Ce6-PDT.
Preclinical and Clinical Development: A Timeline of Progress
The development of Ce6 has been marked by extensive preclinical and clinical investigations. Early in vitro studies established its potent phototoxicity against various cancer cell lines. Subsequent in vivo studies in animal models demonstrated significant tumor regression and, in some cases, complete eradication of tumors following Ce6-mediated PDT.
A notable aspect of Ce6-PDT is its ability to not only directly kill cancer cells but also to stimulate an anti-tumor immune response. This "abscopal effect," where localized treatment leads to a systemic anti-tumor response, has been a key area of investigation.
Clinical trials have evaluated the safety and efficacy of Ce6 and its derivatives, such as mono-L-aspartyl this compound (NPe6) and Photodithazine, for various cancers, including skin, bladder, and head and neck cancers. These studies have shown promising results, leading to the approval of some Ce6-based formulations in certain countries.
Experimental Methodologies
The following section details common experimental protocols used in the evaluation of this compound.
Synthesis of this compound from Spirulina platensis
A common method for obtaining Ce6 involves its extraction and chemical modification from the microalga Spirulina platensis.
Caption: Synthesis pathways of this compound from Spirulina platensis.
Protocol:
-
Extraction of Chlorophyll a: Spirulina platensis biomass is subjected to extraction with a solvent such as acetone to isolate chlorophyll a.
-
Conversion to Pheophytin a (Method 1): The chlorophyll a extract is treated with an acid to remove the central magnesium ion, yielding pheophytin a.
-
Hydrolysis to this compound (Method 1): Pheophytin a undergoes alkaline hydrolysis to open the E-ring and cleave the phytyl tail, resulting in this compound.
-
Conversion to Methyl Pheophorbide a (Method 2): Alternatively, chlorophyll a is converted to methyl pheophorbide a through acidification and methanolysis.
-
Hydrolysis to this compound (Method 2): Methyl pheophorbide a is then hydrolyzed to yield this compound.
In Vitro Phototoxicity Assay (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Caption: Workflow for an in vitro phototoxicity (MTT) assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, B16F10) are seeded in 96-well plates and allowed to adhere overnight.
-
Photosensitizer Incubation: The cell culture medium is replaced with medium containing various concentrations of Ce6. Control wells with medium only and for dark toxicity (Ce6 without light) are included. The plates are incubated for a predetermined time (e.g., 3-24 hours) to allow for cellular uptake.
-
Washing: The Ce6-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Irradiation: Fresh culture medium is added, and the designated wells are irradiated with a light source at approximately 660 nm. The light dose (J/cm²) is carefully controlled. Dark toxicity plates are kept covered.
-
Post-Irradiation Incubation: The plates are incubated for another 24-72 hours.
-
Cell Viability Assessment: MTT solution is added to each well, and the plates are incubated for 4 hours. The medium is then aspirated, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 value (the concentration of Ce6 required to inhibit cell growth by 50%) is calculated.
In Vivo Antitumor Efficacy Study
Animal models are crucial for evaluating the in vivo efficacy of Ce6-PDT.
Caption: Workflow for an in vivo antitumor efficacy study.
Protocol:
-
Tumor Induction: A suspension of cancer cells is subcutaneously injected into the flank of immunocompromised or syngeneic mice. Tumors are allowed to grow to a palpable size.
-
Grouping: Tumor-bearing mice are randomly divided into control and treatment groups (e.g., saline + light, Ce6 alone, Ce6 + light).
-
Photosensitizer Administration: Ce6 is administered to the treatment groups, typically via intravenous injection.
-
Irradiation: After a predetermined drug-light interval (e.g., 3 hours), the tumors in the designated groups are irradiated with a laser at the appropriate wavelength and light dose.
-
Tumor Growth Monitoring: Tumor volume is measured using calipers at regular intervals. The formula (Length x Width²)/2 is often used to calculate tumor volume.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of the treatment effect. Animal survival may also be monitored.
Signaling Pathways in Ce6-Mediated Photodynamic Therapy
The cell death induced by Ce6-PDT is a complex process involving multiple signaling pathways. The primary mechanism involves the generation of ROS, which leads to oxidative stress and damage to cellular components, particularly mitochondria. This can trigger the intrinsic apoptosis pathway.
Caption: Simplified signaling pathway of Ce6-PDT induced cell death.
The release of cytochrome c from damaged mitochondria activates a cascade of caspases, ultimately leading to programmed cell death, or apoptosis. In some cases, high levels of ROS can lead to necrosis, a more inflammatory form of cell death. Furthermore, the apoptotic and necrotic cancer cells can release tumor antigens and damage-associated molecular patterns (DAMPs), which can stimulate an adaptive anti-tumor immune response.
Future Directions
The historical development of this compound as a photosensitizer has laid a strong foundation for its clinical application. Future research is likely to focus on the development of even more sophisticated drug delivery systems to enhance tumor specificity and minimize off-target effects. Combination therapies, where Ce6-PDT is used in conjunction with chemotherapy, immunotherapy, or other targeted agents, also represent a promising avenue for improving cancer treatment outcomes. The continued exploration of the immunological effects of Ce6-PDT will be crucial in harnessing its full therapeutic potential.
References
- 1. Ex Vivo Biosafety and Efficacy Assessment of Advanced this compound Nanoemulsions as a Drug Delivery System for Photodynamic Antitumoral Application [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Photosensitizing properties of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Self-Assembly: A Technical Guide to Amphiphilic Chlorin e6 Derivatives in Nanomedicine
For Researchers, Scientists, and Drug Development Professionals
The pursuit of targeted and effective cancer therapies has led to significant advancements in the field of nanomedicine. Among the promising strategies, photodynamic therapy (PDT) stands out for its minimally invasive nature and localized treatment capabilities. At the heart of PDT lies the photosensitizer, a molecule that, upon light activation, generates reactive oxygen species (ROS) to induce cell death. Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered considerable attention due to its strong absorption in the red region of the visible spectrum, allowing for deeper tissue penetration.[1] However, the inherent hydrophobicity of Ce6 limits its clinical translation due to poor bioavailability and non-specific distribution.[2]
This technical guide delves into the self-assembly properties of amphiphilic this compound derivatives, a key strategy to overcome the limitations of free Ce6. By chemically modifying Ce6 with both hydrophilic and hydrophobic moieties, researchers have successfully engineered amphiphilic molecules that spontaneously self-assemble into well-defined nanostructures in aqueous environments. These nanoassemblies not only enhance the solubility and stability of Ce6 but also offer opportunities for targeted drug delivery and improved therapeutic efficacy.
Physicochemical Properties of Self-Assembled Amphiphilic Ce6 Derivatives
The self-assembly of amphiphilic Ce6 derivatives results in a variety of nanostructures, including micelles, nanoparticles, and vesicles. The physicochemical characteristics of these nanoassemblies are critical determinants of their in vivo behavior and therapeutic performance. Key parameters such as particle size, surface charge (zeta potential), drug loading content, and critical aggregation concentration (CAC) are meticulously characterized to ensure optimal design. Below is a summary of quantitative data from various studies on self-assembled amphiphilic Ce6 derivatives.
| Derivative/Formulation | Hydrophilic Moiety | Hydrophobic Moiety | Method of Self-Assembly | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Ref. |
| PLGA-Ce6 NPs | - | Poly(lactic-co-glycolic acid) | Emulsion-solvent evaporation | 130 | -25 | 5 | [3] |
| bCDsu-ss-Ce6 | β-cyclodextrin succinate | This compound | Dialysis | 152.0 ± 23.2 | - | - | [3] |
| Ce6-loaded LF NPs | Lactoferrin | This compound | Water-in-oil emulsion | ~200 | - | - | [4] |
| Cationic Amphiphilic Ce6 | Quaternized aminomethyl groups | Phytol residue | Spontaneous self-assembly | - | - | - | |
| Ce6-Peptoid Conjugates (CPCs) | PEG linker, guanidine-rich peptoid | This compound | - | - | - | - | |
| Poly-L-lysine-Ce6 (LPLCe6) | Poly-L-lysine (low MW) | This compound | Self-assembly in saline | 474.1 ± 44.1 | 15.31 ± 0.45 | - | |
| Poly-L-lysine-Ce6 (HPLCe6) | Poly-L-lysine (high MW) | This compound | Self-assembly in saline | - | - | - | |
| Ce6 Nano-precipitations (Ce6 NPs) | - | - | One-pot precipitation | - | - | ~81 |
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments involved in the synthesis, characterization, and evaluation of self-assembled amphiphilic Ce6 derivatives.
Synthesis of Amphiphilic this compound Derivatives
The synthesis of amphiphilic Ce6 derivatives typically involves the conjugation of hydrophilic and/or hydrophobic moieties to the carboxylic acid groups of the Ce6 macrocycle.
Example Protocol: Synthesis of a Ce6-Polymer Conjugate
-
Activation of Ce6: Dissolve this compound in anhydrous dimethylformamide (DMF). Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in a molar excess to activate the carboxylic acid groups. Stir the reaction mixture at room temperature for 24 hours in the dark.
-
Conjugation: In a separate flask, dissolve the amino-terminated polymer (e.g., polyethylene glycol-amine, PEG-NH2) in anhydrous DMF. Add the activated Ce6 solution dropwise to the polymer solution.
-
Reaction: Allow the reaction to proceed for 48-72 hours at room temperature under a nitrogen atmosphere and in the dark.
-
Purification: Remove the solvent by vacuum evaporation. Re-dissolve the product in a small amount of DMF and precipitate it in a large volume of cold diethyl ether. Collect the precipitate by centrifugation and wash it multiple times with diethyl ether to remove unreacted reagents.
-
Dialysis: Further purify the conjugate by dialysis against deionized water for 48 hours using a dialysis membrane with an appropriate molecular weight cut-off to remove any remaining small molecule impurities.
-
Lyophilization: Freeze-dry the purified conjugate to obtain a solid powder.
-
Characterization: Confirm the structure and purity of the synthesized amphiphilic Ce6 derivative using ¹H NMR and FTIR spectroscopy.
Preparation of Self-Assembled Nanoassemblies
The formation of nanoassemblies from amphiphilic Ce6 derivatives is often achieved through methods that promote the organization of molecules based on their hydrophilic and hydrophobic interactions.
Example Protocol: Nanoparticle Formation by Dialysis
-
Dissolution: Dissolve the lyophilized amphiphilic Ce6 derivative in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or DMF, to a final concentration of 1-5 mg/mL.
-
Hydration: Transfer the solution into a dialysis bag (e.g., with a 3.5 kDa MWCO).
-
Dialysis: Immerse the dialysis bag in a large volume of deionized water with gentle stirring. The organic solvent will gradually diffuse out, leading to the self-assembly of the amphiphilic molecules into nanoparticles.
-
Equilibration: Continue the dialysis for 24-48 hours, with several changes of water to ensure complete removal of the organic solvent.
-
Collection: Collect the nanoparticle suspension from the dialysis bag.
-
Filtration (Optional): Pass the suspension through a 0.22 µm or 0.45 µm syringe filter to remove any large aggregates.
Physicochemical Characterization
a) Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and size distribution of the nanoassemblies.
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the laser wavelength, scattering angle (typically 90° or 173°), and temperature.
-
Measurement: Place the sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument software will analyze the fluctuations in scattered light intensity to calculate the particle size distribution based on the Stokes-Einstein equation.
-
Zeta Potential: For zeta potential measurements, a specific electrode-containing cuvette is used. An electric field is applied, and the velocity of the particles is measured to determine their surface charge.
b) Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology and size of the nanoassemblies.
-
Grid Preparation: Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
Staining (Optional, for negative staining): After 1-2 minutes, wick away the excess suspension with filter paper. Apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) onto the grid for 30-60 seconds.
-
Drying: Wick away the excess staining solution and allow the grid to air-dry completely.
-
Imaging: Observe the prepared grid under a transmission electron microscope at an appropriate acceleration voltage.
c) UV-visible and Fluorescence Spectroscopy
These techniques are used to confirm the encapsulation of Ce6 and to study its photophysical properties within the nanoassemblies.
-
UV-visible Spectroscopy:
-
Record the absorption spectrum of the nanoassembly suspension using a UV-visible spectrophotometer.
-
The characteristic Soret and Q-bands of Ce6 should be observable, although they may be slightly shifted or broadened compared to free Ce6 in an organic solvent, indicating changes in the local environment of the chromophore upon self-assembly.
-
-
Fluorescence Spectroscopy:
-
Excite the nanoassembly suspension at the Soret or a Q-band wavelength of Ce6.
-
Record the emission spectrum. The fluorescence intensity and wavelength of maximum emission can provide information about the aggregation state of Ce6 within the nanoparticles. Aggregation often leads to fluorescence quenching.
-
In Vitro Evaluation
a) Cellular Uptake
This assay determines the efficiency with which the nanoassemblies are internalized by cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a multi-well plate or on glass coverslips and allow them to adhere overnight.
-
Incubation: Treat the cells with the amphiphilic Ce6 nanoassemblies at a specific concentration and incubate for various time points (e.g., 1, 4, 12, 24 hours).
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.
-
Qualitative Analysis (Confocal Microscopy):
-
Fix the cells on coverslips with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI (blue fluorescence).
-
Mount the coverslips on microscope slides and visualize the intracellular red fluorescence of Ce6 using a confocal laser scanning microscope.
-
-
Quantitative Analysis (Flow Cytometry):
-
Detach the cells from the plate using trypsin.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of individual cells using a flow cytometer equipped with an appropriate laser and filter set for Ce6.
-
b) Phototoxicity Assay (MTT Assay)
This assay evaluates the light-induced cytotoxicity of the Ce6 nanoassemblies.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with various concentrations of the Ce6 nanoassemblies and incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Include control groups with untreated cells and cells treated with free Ce6.
-
Irradiation: Wash the cells with PBS and replace the medium with fresh culture medium. Expose the designated wells to a light source (e.g., a 660 nm LED or laser) at a specific power density and for a defined duration. Keep a parallel set of plates in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizing the Processes: Workflows and Pathways
To better understand the logical flow of experiments and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
References
- 1. "Characterizing Nanoparticle Size by Dynamic Light Scattering" by M. Zaman, S. Ang et al. [scholarworks.uark.edu]
- 2. Dynamic light scattering: A useful technique to characterize nanoparticles [journals.iau.ir]
- 3. Dynamic Light Scattering Techniques for Nanoparticle Sizing [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
The Role of Chlorin e6 in the Generation of Reactive Oxygen Species: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the field of photodynamic therapy (PDT). Its efficacy is primarily attributed to its high quantum yield of reactive oxygen species (ROS) upon activation by light of a specific wavelength. This technical guide provides an in-depth examination of the fundamental mechanisms by which Ce6 generates ROS, detailed experimental protocols for quantifying its photodynamic effects, and an overview of the downstream cellular signaling pathways that lead to cell death. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and application of photodynamic therapies.
Introduction to this compound as a Photosensitizer
This compound is a key molecule in the advancement of photodynamic therapy, a non-invasive therapeutic strategy for various cancers and other diseases[1][2]. Its structure, characterized by a reduced porphyrin ring, allows for strong absorption of light in the red region of the spectrum (around 660-670 nm), a wavelength that offers deeper tissue penetration compared to earlier photosensitizers[3][4][5]. The therapeutic action of Ce6-PDT is not caused by the molecule itself, which has minimal dark toxicity, but by its ability to catalyze the formation of cytotoxic ROS when irradiated. Upon light absorption, Ce6 transitions to an excited state, initiating photochemical reactions that damage target cells and tissues.
Core Mechanism of ROS Generation
The generation of ROS by this compound upon light activation is a complex process governed by fundamental photophysical principles. The process can be broadly categorized into two main pathways, known as Type I and Type II photochemical reactions.
Photophysical Activation
The process begins when a Ce6 molecule in its ground state (S₀) absorbs a photon of light. This elevates the molecule to an excited singlet state (S₁). From this short-lived state, Ce6 can either return to the ground state by emitting fluorescence or, more importantly for PDT, it can undergo a process called intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). It is from this triplet state that the energy is transferred to generate ROS.
Type I and Type II Photochemical Reactions
Once in the excited triplet state (³Ce6*), the photosensitizer can initiate two types of reactions:
-
Type I Reaction: The excited Ce6 molecule can react directly with a substrate molecule (e.g., a lipid or protein) through electron or hydrogen transfer, forming radical ions or free radicals. These radicals can then react with molecular oxygen (O₂) to produce various ROS, such as the superoxide anion (O₂•⁻) and hydroxyl radicals (•OH).
-
Type II Reaction: This is often the dominant pathway for Ce6. The excited triplet Ce6 transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in that it is a triplet in its ground state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂), a potent and indiscriminate oxidizing agent that is considered the primary cytotoxic species in Ce6-PDT.
These highly reactive species (¹O₂, O₂•⁻, •OH) have very short lifetimes and can only diffuse over a small distance within a cell. Therefore, the damage they inflict is highly localized to the subcellular organelles where the Ce6 has accumulated.
Quantitative Data on Ce6 Photosensitization
The efficiency of a photosensitizer is determined by its photophysical properties. Key parameters for Ce6 are summarized below.
Photophysical Properties
This table summarizes the key photophysical characteristics of this compound that contribute to its efficacy as a photosensitizer.
| Property | Value / Range | Solvent/Conditions | Reference(s) |
| Absorption Maxima (Q-band) | ~654 - 670 nm | Buffer, DMSO, Ethanol | |
| Absorption Maxima (Soret) | ~400 - 402 nm | Buffer, DMSO, Ethanol | |
| Molar Extinction Coeff. (654 nm) | ~40,000 M⁻¹cm⁻¹ | Phosphate Buffer (pH 7.4) | |
| Fluorescence Emission Maxima | ~663 - 670 nm | PBS, DMSO | |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.5 - 0.81 | Dichloromethane, Acetonitrile, Buffer |
In Vitro Photodynamic Efficacy (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of Ce6-PDT. The values vary significantly based on the cell line, drug incubation time, and the applied light dose.
| Cell Line | Ce6 Concentration (IC50) | Light Dose (J/cm²) | Reference(s) |
| HeLa (Human Cervical Cancer) | 2.31 µM | Not Specified | |
| HeLa (Ce6-Biotin conjugate) | 1.28 µM | Not Specified | |
| B16F10 (Mouse Melanoma) | 20.98 µM | 1.0 J/cm² | |
| AsPC-1 (Human Pancreatic Cancer) | 19.7 µg/mL | 5.0 J/cm² | |
| MIA PaCa-2 (Human Pancreatic Cancer) | 21.75 µg/mL | 5.0 J/cm² | |
| HuCC-T1 (Intrahepatic CCA) | 2.8 µM | 2.0 J/cm² | |
| SNU1196 (Extrahepatic CCA) | 7.1 µM | 2.0 J/cm² |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.
Downstream Signaling Pathways of Ce6-Induced ROS
The oxidative stress induced by Ce6-PDT triggers a cascade of cellular events, primarily culminating in programmed cell death (apoptosis), but also potentially necrosis or autophagy depending on the intensity of the insult and the cellular context.
Endoplasmic Reticulum (ER) Stress
The ER is a primary target of PDT-induced damage. ROS can disrupt protein folding and calcium homeostasis within the ER, leading to ER stress. This activates the Unfolded Protein Response (UPR), characterized by the upregulation of chaperone proteins like GRP78 and transcription factors such as CHOP. Prolonged ER stress is a potent trigger for apoptosis. Studies have shown that Ce6-PDT can activate the PERK/p-eIF2α/CHOP signaling axis, linking ROS directly to the induction of apoptosis and autophagy.
Mitochondrial Damage and Apoptosis
Mitochondria are also highly susceptible to ROS-mediated damage. Oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP), causing a decrease in the mitochondrial membrane potential (MMP). This disruption leads to the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. Cytoplasmic cytochrome c then activates a cascade of executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell during apoptosis. The process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members that control mitochondrial integrity.
DNA Damage Response
While singlet oxygen primarily targets lipids and proteins, other ROS generated via the Type I pathway can cause oxidative DNA damage, including single and double-strand breaks. This damage activates DNA Damage Response (DDR) pathways, such as the ATM signaling cascade, which can arrest the cell cycle to allow for repair or, if the damage is too severe, trigger apoptosis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly biocompatible this compound-poly(dopamine) core–shell nanoparticles for enhanced cancer phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound – polyvinylpyrrolidone mediated photosensitization is effective against human non-small cell lung carcinoma compared to small cell lung carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Step-by-Step Guide to Chlorin e6 Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and characterization of Chlorin e6 (Ce6) nanoparticles. Ce6 is a potent photosensitizer used in photodynamic therapy (PDT); however, its hydrophobicity can limit its clinical application. Encapsulating Ce6 into nanoparticles enhances its solubility, stability, and tumor accumulation, thereby improving its therapeutic efficacy.[1][2] This guide covers various nanoparticle formulations, including polymer-based, lipid-based, and inorganic nanoparticles.
Overview of this compound Nanoparticle Synthesis Methods
Several methods can be employed to synthesize Ce6 nanoparticles, each offering distinct advantages. The choice of method often depends on the desired nanoparticle characteristics, such as size, surface charge, and drug release profile. This guide details four common synthesis approaches:
-
Poly(lactic-co-glycolic acid) (PLGA)-Poly(ethylene glycol) (PEG) Nanoparticles: PLGA is a biodegradable and biocompatible polymer widely used in drug delivery. PEGylation helps to increase the circulation time of the nanoparticles in the body. Nanoprecipitation is a common method for preparing PLGA-PEG-Ce6 nanoparticles.[3][4]
-
Liposomal Nanoparticles: Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The thin-film hydration method is a standard technique for preparing Ce6-loaded liposomes.[5]
-
Chitosan Nanoparticles: Chitosan is a natural, biocompatible polysaccharide. Chitosan nanoparticles can be prepared by methods such as nonsolvent-aided counterion complexation.
-
Iron Oxide Nanoparticles: Superparamagnetic iron oxide nanoparticles (SPIONs) can serve as carriers for Ce6 and also act as contrast agents for magnetic resonance imaging (MRI), creating a theranostic platform.
Experimental Protocols
Protocol 1: Synthesis of PLGA-PEG-Ce6 Nanoparticles via Nanoprecipitation
This protocol describes the preparation of Ce6-loaded PLGA-PEG nanoparticles using the nanoprecipitation (solvent displacement) method.
Materials:
-
PLGA-PEG copolymer
-
This compound (Ce6)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Magnetic stirrer
-
Syringe with a needle
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve 10 mg of PLGA-PEG copolymer in 1 mL of DMSO.
-
Dissolve 1 mg of Ce6 in 200 µL of DMSO.
-
Add the Ce6 solution to the polymer solution and mix thoroughly.
-
-
Nanoprecipitation:
-
Place 10 mL of deionized water in a beaker on a magnetic stirrer and stir at a moderate speed.
-
Draw the organic phase (PLGA-PEG/Ce6 in DMSO) into a syringe.
-
Add the organic phase dropwise to the deionized water.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
-
Solvent Evaporation and Purification:
-
Continue stirring the nanoparticle suspension for at least 2 hours to allow for the complete evaporation of DMSO.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any unencapsulated Ce6 and residual organic solvent.
-
-
Storage:
-
Store the purified PLGA-PEG-Ce6 nanoparticle suspension at 4°C for short-term storage or lyophilize for long-term storage.
-
Protocol 2: Synthesis of Ce6-Loaded Liposomes via Thin-Film Hydration
This protocol outlines the preparation of Ce6-loaded liposomes using the thin-film hydration method.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound (Ce6)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask.
-
Add a solution of Ce6 in chloroform to the lipid mixture.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gently rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.
-
-
Purification and Storage:
-
Remove any unencapsulated Ce6 by dialysis or size exclusion chromatography.
-
Store the final liposomal suspension at 4°C.
-
Protocol 3: Synthesis of Chitosan-Ce6 Nanoparticles
This protocol is based on the nonsolvent-aided counterion complexation method for preparing Chitosan-Ce6 nanoparticles.
Materials:
-
Chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound (Ce6)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve chitosan in a dilute aqueous acetic acid solution (e.g., 1% v/v) with stirring to obtain a clear solution.
-
-
Incorporation of Ce6:
-
Dissolve Ce6 in a small amount of a suitable solvent (e.g., ethanol) and add it to the chitosan solution while stirring.
-
-
Nanoparticle Formation:
-
Prepare an aqueous solution of TPP.
-
Add the TPP solution dropwise to the chitosan-Ce6 solution under constant stirring.
-
Nanoparticles will form spontaneously due to the ionic interaction between the positively charged chitosan and the negatively charged TPP.
-
-
Purification and Collection:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove any unreacted reagents.
-
-
Storage:
-
Resuspend the nanoparticles in deionized water or a suitable buffer and store at 4°C.
-
Protocol 4: Synthesis of Iron Oxide-Ce6 Nanoparticles
This protocol describes the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs) and subsequent loading of Ce6.
Materials:
-
Iron(III) acetylacetonate
-
Tri(ethylene) glycol
-
Glycidol
-
This compound (Ce6)
-
Deionized water
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Synthesis of Polyglycerol-Coated SPIONs (IO-PG):
-
React iron(III) acetylacetonate with tri(ethylene) glycol at 300°C for 2 hours.
-
Purify the resulting iron oxide nanoparticles.
-
React the purified nanoparticles with glycidol at 140°C for 24 hours to obtain polyglycerol-coated SPIONs (IO-PG).
-
-
Loading of Ce6:
-
Disperse the IO-PG nanoparticles in deionized water.
-
Add an aqueous solution of Ce6 to the nanoparticle dispersion.
-
Stir the mixture to allow for the physical adsorption and coordination of Ce6 onto the surface of the iron oxide nanoparticles.
-
-
Purification and Storage:
-
Purify the Ce6-loaded iron oxide nanoparticles by magnetic separation or centrifugation to remove any unloaded Ce6.
-
Resuspend the nanoparticles in a suitable buffer and store at 4°C.
-
Data Presentation: Characterization of Ce6 Nanoparticles
The physical and chemical properties of the synthesized nanoparticles should be thoroughly characterized. Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading efficiency (DLE), and encapsulation efficiency (EE).
| Nanoparticle Type | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference(s) |
| PLGA-Ce6 | 130 | - | -25 | 5 | 82 | |
| Ce6 Nanoprecipitates | - | - | - | ~81 | - | |
| Chitosan-Ce6 | ~130 | - | - | - | - | |
| Phospholipid-Ce6 | 18.4 ± 2.5 | - | -34.6 ± 3.0 | - | ≥ 95 | |
| Iron Oxide-Ce6 | 37.86 ± 12.90 | - | - | - | - | |
| SPION-PG-Lys8/Ce6 | - | - | +22.4 ± 4.3 | - | - |
Mandatory Visualizations
Experimental Workflow
The general workflow for the synthesis and characterization of Ce6 nanoparticles is depicted below.
Caption: General experimental workflow for Ce6 nanoparticle synthesis and characterization.
Signaling Pathway of Ce6-Mediated Photodynamic Therapy
Upon irradiation with light of a specific wavelength (typically around 660 nm), Ce6 becomes excited and transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS). These ROS induce cellular damage, leading to cell death primarily through apoptosis and necrosis.
Caption: Simplified signaling pathway of Ce6-mediated photodynamic therapy (PDT).
The generated ROS can cause oxidative damage to cellular components, including DNA. This damage can trigger various signaling pathways, including the activation of apoptosis through mitochondrial-dependent pathways, involving the release of cytochrome c and activation of caspases. Additionally, Ce6-PDT can induce autophagy, which may play a dual role in either promoting cell survival or contributing to cell death, depending on the cellular context. In some cases, the DNA damage can activate the STING (stimulator of interferon genes) pathway, leading to an inflammatory response.
References
- 1. Harnessing this compound loaded by functionalized iron oxide nanoparticles linked with glucose for target photodynamic therapy and improving of the immunogenicity of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of autophagy enhances apoptosis induced by Ce6-photodynamic therapy in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
Preparation of Chlorin e6-Loaded Liposomal Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preparation and characterization of Chlorin e6 (Ce6)-loaded liposomal drug delivery systems. It includes detailed experimental protocols, a summary of key quantitative data, and a visualization of the proposed signaling pathway for Ce6-mediated photodynamic therapy (PDT).
Introduction
This compound (Ce6) is a potent second-generation photosensitizer used in photodynamic therapy (PDT) for cancer and other diseases. Its therapeutic efficacy is dependent on its ability to generate reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to localized cellular damage and apoptosis. However, the hydrophobicity of Ce6 limits its direct application in aqueous physiological environments, often leading to aggregation and reduced bioavailability. Liposomal formulations offer a promising solution to overcome these limitations by encapsulating Ce6, thereby improving its solubility, stability, and targeted delivery to tumor tissues.
Data Presentation
The following tables summarize key quantitative data for the characterization of Ce6-loaded liposomes, their in vitro performance, and cytotoxic effects.
Table 1: Physicochemical Properties of this compound-Loaded Liposomes
| Formulation ID | Lipid Composition | Method of Preparation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| Lipo-Ce6-1 | DSPC/Cholesterol/DSPE-PEG2000 | Thin-film hydration | 110-140 | < 0.3 | Negative | 84-90 | [1] |
| Lipo-Ce6-2 | Plant Phospholipids | Emulsification | 18.4 ± 2.5 | Not Reported | -34.6 ± 3.0 | > 95 | [2] |
| Lipo-Ce6-3 | Lecithin/Cholesterol | Film dispersion | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
Table 2: In Vitro Drug Release of this compound from Liposomes
| Formulation ID | Release Medium | Time (h) | Cumulative Release (%) | Release Kinetics Model | Reference |
| Lipo-Ce6-Dox | PBS (pH 7.4) | 6 | ~20 (without light) | Not Reported | [4] |
| Lipo-Ce6-Dox | PBS (pH 7.4) | 6 | > 80 (with light) | Not Reported | [4] |
| Ce6/NE in hydrogel | PBS (pH 6.4), 15% Ethanol, 2% Tween 80 | 24 | ~60 | Not Reported |
Table 3: Cellular Uptake and Phototoxicity of this compound Formulations
| Formulation | Cell Line | Incubation Time (h) | Cellular Uptake (Relative to Control) | Phototoxicity (IC50, µM) | Reference |
| Free Ce6 | A431 | 6 | 1 | > 100 (in dark) | |
| Cationic Polylysine-Ce6 | A431 | 6 | 73 | Not Reported | |
| Anionic Polylysine-Ce6 | A431 | 6 | 15 | Not Reported | |
| Neutral Polylysine-Ce6 | A431 | 6 | 4 | Not Reported | |
| Free Ce6 | B16F10 | Not Reported | Not Reported | 534.3 (dark), 20.98 (light) | |
| CBP NPs (Ce6) | 4T1 | 6 | 98.9% of cells fluorescent | 54.2% cell mortality (660 nm laser) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes a general procedure for preparing Ce6-loaded liposomes using the thin-film hydration method.
Materials:
-
Lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000))
-
This compound (Ce6)
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis membrane (e.g., MWCO 12-14 kDa) or size-exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired lipids and Ce6 in an appropriate organic solvent or a mixture of solvents in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized based on the desired formulation characteristics. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature (Tc) of the lipids to form a thin, uniform lipid film on the inner wall of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film by adding the aqueous buffer (pre-heated to a temperature above the Tc of the lipids). b. Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process should be done for approximately 1 hour.
-
Size Reduction (Sonication or Extrusion): a. Sonication: Sonicate the MLV suspension in a bath sonicator for a specified time to form small unilamellar vesicles (SUVs). The sonication time and power should be optimized to achieve the desired particle size. b. Extrusion: To obtain unilamellar vesicles with a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process should be repeated for an odd number of cycles (e.g., 11-21 times) to ensure homogeneity.
-
Purification: a. Remove the unencapsulated (free) Ce6 from the liposomal suspension. b. Dialysis: Dialyze the liposome suspension against the aqueous buffer using a dialysis membrane for 24-48 hours with frequent buffer changes. c. Size-Exclusion Chromatography: Alternatively, pass the liposome suspension through a size-exclusion chromatography column to separate the larger liposomes from the smaller, free Ce6 molecules.
Protocol 2: Characterization of this compound-Loaded Liposomes
1. Particle Size and Zeta Potential Analysis:
-
Dilute the liposome suspension with deionized water or the hydration buffer.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Velocimetry to assess the surface charge and stability of the liposomes.
2. Drug Loading Efficiency and Encapsulation Efficiency:
-
Drug Loading Efficiency (DLE): a. Disrupt a known amount of the liposomal formulation using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated Ce6. b. Quantify the amount of Ce6 using UV-Vis spectrophotometry or fluorescence spectroscopy at its characteristic excitation and emission wavelengths (e.g., Excitation: ~400 nm, Emission: ~665 nm). c. Calculate DLE using the following formula: DLE (%) = (Mass of Ce6 in liposomes / Total mass of liposomes) x 100
-
Encapsulation Efficiency (EE): a. Separate the unencapsulated Ce6 from the liposomal formulation using methods described in the purification step. b. Quantify the amount of Ce6 in the liposomal fraction. c. Calculate EE using the following formula: EE (%) = (Mass of Ce6 in liposomes / Initial mass of Ce6 used) x 100
Protocol 3: In Vitro Drug Release Study
This protocol uses a dialysis method to evaluate the in vitro release of Ce6 from the liposomes.
Materials:
-
Dialysis tubing (MWCO 12-14 kDa)
-
Release medium (e.g., PBS pH 7.4, or a buffer mimicking the tumor microenvironment, pH 6.5)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or fluorescence spectrophotometer
Procedure:
-
Place a known volume of the Ce6-loaded liposome suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of the release medium.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of Ce6 in the collected samples using UV-Vis or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug release over time.
-
For light-triggered release studies, irradiate the dialysis bag with a light source of the appropriate wavelength (e.g., 660 nm) at specific time points and measure the drug release as described above.
Protocol 4: Cellular Uptake and Phototoxicity Assays
1. Cellular Uptake Study:
-
Cell Culture: Seed the desired cancer cell line (e.g., 4T1, A431, B16F10) in appropriate culture plates and allow them to adhere overnight.
-
Incubation: Treat the cells with Ce6-loaded liposomes at various concentrations for different incubation times (e.g., 1, 4, 6, 24 hours). Include free Ce6 as a control.
-
Washing: After incubation, wash the cells with PBS to remove any non-internalized liposomes or free drug.
-
Qualitative Analysis (Fluorescence Microscopy): Observe the cellular uptake of Ce6 (which is fluorescent) using a fluorescence microscope.
-
Quantitative Analysis (Flow Cytometry): Harvest the cells and analyze the intracellular fluorescence intensity using a flow cytometer to quantify the cellular uptake.
2. Phototoxicity Assay (MTT Assay):
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to attach.
-
Treatment: Treat the cells with various concentrations of Ce6-loaded liposomes or free Ce6 for a predetermined incubation period.
-
Irradiation: After incubation, replace the medium with fresh medium and irradiate the cells with a light source at the appropriate wavelength (e.g., 660 nm) and light dose. Include non-irradiated control groups.
-
Incubation: Incubate the cells for a further 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50).
Mandatory Visualization
Signaling Pathway of this compound-Mediated Photodynamic Therapy
The following diagram illustrates the proposed signaling cascade initiated by Ce6-mediated PDT, leading to cellular apoptosis and inflammatory responses. Upon light activation, Ce6 generates reactive oxygen species (ROS), which can induce DNA damage and activate key signaling pathways including NF-κB and MAPKs.
Caption: Proposed signaling pathway of this compound-mediated photodynamic therapy.
Experimental Workflow for Preparation and Characterization of Ce6-Loaded Liposomes
The following diagram outlines the key steps involved in the preparation and characterization of Ce6-loaded liposomes.
Caption: Workflow for preparing and characterizing Ce6-loaded liposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of a new nanoform of the photosensitizer this compound, based on plant phospholipids, with its free form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Ce6)-loaded plaque-specific liposome with enhanced photodynamic therapy effect for atherosclerosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Encapsulation of this compound and Chemotherapeutic Drugs in a PEGylated Liposome Enhance the Efficacy of Tumor Treatment: Pharmacokinetics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorin e6 Fluorescence Microscopy in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorin e6 (Ce6) is a second-generation photosensitizer that has garnered significant attention in the field of oncology.[1][2] Derived from chlorophyll, Ce6 exhibits favorable photophysical properties, including strong absorption in the red region of the visible spectrum and a high quantum yield of singlet oxygen generation upon light activation, making it a potent agent for photodynamic therapy (PDT).[2] Beyond its therapeutic applications, Ce6 possesses intrinsic fluorescence, enabling its use as a probe for fluorescence microscopy to visualize and study cancer cells.[3][4] Its preferential accumulation in tumor tissues further enhances its utility for both diagnostic imaging and targeted therapy.
These application notes provide a detailed protocol for utilizing this compound for fluorescence microscopy in cancer cell lines, covering experimental design, data acquisition, and analysis.
Principle of this compound Fluorescence
This compound is a porphyrin derivative characterized by a strong absorption band, known as the Soret band, around 400 nm, and a Q-band in the red region of the spectrum at approximately 660 nm. Upon excitation with light of an appropriate wavelength, typically corresponding to the Soret band, the Ce6 molecule transitions to an excited electronic state. It then relaxes back to the ground state through the emission of a photon, a process known as fluorescence. The emitted fluorescence is of a longer wavelength (lower energy) than the excitation light, typically observed around 665-670 nm. This Stokes shift allows for the detection of the fluorescence signal with high sensitivity by filtering out the excitation light. The intensity of the fluorescence can be correlated with the concentration and localization of Ce6 within the cells.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in fluorescence microscopy, compiled from various studies.
Table 1: Spectral Properties of this compound
| Parameter | Wavelength (nm) | Solvent/Environment | Reference |
| Excitation Maximum (Soret Band) | ~400-406 | PBS, DMSO, Acetonitrile | |
| Emission Maximum | ~663-670 | PBS, DMSO |
Table 2: Example Incubation Conditions for this compound in Cancer Cell Lines
| Cell Line | Ce6 Concentration | Incubation Time | Notes | Reference |
| HeLa (Cervical Cancer) | 2 µM | 0.5 - 6 hours | Cellular uptake of Ce6-biotin conjugate was significantly higher than free Ce6. | |
| SW480 (Colon Cancer) | 0.125 - 8.0 µg/mL | 8 hours | Ce6 was observed to be distributed within the endoplasmic reticulum and lysosomes. | |
| 4T1 (Breast Cancer) | 20 µM (as CBP NPs) | 4 - 24 hours | Used in the form of core-shell nanoparticles with polydopamine. | |
| AsPC-1, MIA PaCa-2 (Pancreatic Cancer) | 5 µM, 10 µM | 3 hours | Investigated the induction of apoptosis. | |
| Tca8113 (Tongue Squamous Cell Carcinoma) | 2 µg/mL | 24 hours | Studied subcellular localization and photodynamic effects. | |
| B16F10 (Melanoma) | 0 - 100 µM | 3 hours | Investigated phototoxicity upon laser irradiation. |
Note: The optimal concentration and incubation time can vary significantly depending on the cell line, the specific Ce6 formulation, and the experimental goals. It is recommended to perform a titration to determine the optimal conditions for your specific experiment.
Experimental Protocols
This section provides a detailed methodology for preparing and imaging cancer cells with this compound.
Materials
-
This compound (Ce6)
-
Dimethyl sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the chosen cancer cell line
-
Cancer cell line of interest (e.g., HeLa, SW480)
-
Confocal laser scanning microscope with appropriate laser lines and emission filters
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell imaging)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
Protocol 1: Live-Cell Fluorescence Imaging of this compound
This protocol describes the staining and imaging of live cancer cells to observe the real-time uptake and localization of Ce6.
-
Cell Seeding:
-
Seed cancer cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours.
-
-
Preparation of Ce6 Staining Solution:
-
Prepare a stock solution of Ce6 in DMSO or PBS. Note: Due to the hydrophobicity of free Ce6, DMSO is often used for the initial stock solution.
-
On the day of the experiment, dilute the Ce6 stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.5 - 10 µM). It is crucial to perform a concentration optimization for each cell line.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Add the Ce6 staining solution to the cells.
-
Incubate for the desired period (e.g., 1 - 8 hours) in a humidified incubator at 37°C with 5% CO₂. Protect the cells from light during incubation to prevent phototoxicity.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with pre-warmed PBS or complete culture medium to remove unbound Ce6.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or PBS to the cells for imaging.
-
Immediately proceed to imaging using a confocal microscope.
-
Microscope Settings:
-
Excitation: ~405 nm laser line.
-
Emission: Collect fluorescence between 650 nm and 700 nm.
-
Use a high numerical aperture objective (e.g., 40x or 63x oil immersion) for subcellular resolution.
-
Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing photobleaching and phototoxicity.
-
-
Protocol 2: Fixed-Cell Fluorescence Imaging of this compound
This protocol is suitable for experiments where cell fixation is required for downstream applications like co-localization studies with immunofluorescence.
-
Cell Seeding and Staining:
-
Follow steps 1-4 from Protocol 1.
-
-
Cell Fixation:
-
After the final wash, aspirate the PBS.
-
Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS.
-
-
(Optional) Nuclear Counterstaining:
-
Incubate the fixed cells with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Add a drop of mounting medium to the cells and cover with a coverslip.
-
Seal the coverslip and allow the mounting medium to cure.
-
Image the cells using a confocal microscope with the settings described in Protocol 1, step 5.
-
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vivo optical detection of cancer using this compound – polyvinylpyrrolidone induced fluorescence imaging and spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Chlorin e6 Photodynamic Therapy in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to elicit cell death, primarily through the generation of reactive oxygen species (ROS).[1][2] Chlorin e6 (Ce6), a second-generation photosensitizer, has garnered significant attention due to its strong absorption in the red region of the electromagnetic spectrum (~660 nm), allowing for deeper tissue penetration of light.[3][4] Furthermore, Ce6 exhibits a high quantum yield of singlet oxygen, a potent cytotoxic agent, and can be utilized for fluorescence imaging, thus offering theranostic capabilities.[4] These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experimental studies of Ce6-mediated PDT in various mouse tumor models.
Core Mechanism of this compound PDT
The fundamental principle of Ce6 PDT involves the systemic or local administration of Ce6, which preferentially accumulates in tumor tissues. Subsequent irradiation of the tumor with light of a specific wavelength (typically around 660 nm) excites the Ce6 molecules. The excited Ce6 then transfers its energy to surrounding molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS. These ROS induce oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, ultimately culminating in tumor cell death via apoptosis or necrosis. The targeted application of light ensures that the cytotoxic effects are primarily confined to the tumor, thereby minimizing damage to adjacent healthy tissues.
Experimental Protocols
Mouse and Tumor Models
A critical first step is the selection of an appropriate mouse and tumor model. The choice depends on the specific research question, such as evaluating efficacy in a particular cancer type or studying the immune response to PDT.
Commonly Used Mouse Strains:
-
Athymic Nude Mice: Immunodeficient mice used for xenograft models with human cancer cell lines.
-
BALB/c Mice: An inbred strain often used for syngeneic tumor models, such as with CT26 colon carcinoma cells.
-
C57BL/6 Mice: A common inbred strain for syngeneic models, particularly with B16F10 melanoma cells.
Tumor Models:
-
Subcutaneous Xenograft/Allograft Models: The most common and straightforward model, where cancer cells are injected subcutaneously into the flank of the mouse. Tumor growth can be easily monitored by caliper measurements.
-
Orthotopic Models: Cancer cells are implanted into the organ of origin, providing a more clinically relevant tumor microenvironment.
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications, closely mimicking human cancer development.
Protocol for Subcutaneous Tumor Implantation:
-
Culture cancer cells (e.g., CT26, B16F10, PANC02) to ~80% confluency.
-
Harvest cells using trypsin and wash with phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS or serum-free media at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension subcutaneously into the flank of the mouse.
-
Allow tumors to grow to a palpable size (e.g., ~100-150 mm³) before initiating PDT treatment.
This compound Formulation and Administration
Ce6 is hydrophobic, which can affect its delivery in aqueous environments. Various formulations have been developed to improve its solubility and tumor-targeting capabilities.
Formulations:
-
Free Ce6: Often dissolved in a solvent like DMSO and then diluted in PBS or saline for injection.
-
Polymeric Nanoparticles: Encapsulation in nanoparticles, such as those made of polylactic-co-glycolic acid (PLGA) or gelatin, can enhance solubility, stability, and tumor accumulation through the enhanced permeability and retention (EPR) effect.
-
Conjugates: Ce6 can be conjugated to targeting moieties like mannose or biotin to actively target specific receptors on cancer cells. It can also be complexed with polymers like polyvinyl alcohol (PVA).
Administration Routes and Dosages:
-
Intravenous (i.v.) Injection: The most common route, typically via the tail vein, for systemic delivery.
-
Oral Gavage: Has been explored for specific applications like obesity studies.
-
Intraperitoneal (i.p.) Injection: Used for treating peritoneal carcinomatosis.
Protocol for Intravenous Administration:
-
Prepare the Ce6 formulation at the desired concentration.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Warm the tail with a heat lamp to dilate the veins.
-
Inject the Ce6 solution (typically 100-200 µL) into the lateral tail vein using a 27-30 gauge needle.
Light Irradiation
The timing and parameters of light delivery are crucial for successful PDT.
Light Sources:
-
Light Emitting Diodes (LEDs): Commonly used due to their specific wavelength emission, stability, and affordability.
-
Lasers: Provide a coherent and high-intensity light source.
Irradiation Parameters:
-
Wavelength: Typically around 660 nm to match the absorption peak of Ce6.
-
Drug-Light Interval: The time between Ce6 administration and light irradiation is critical for optimal tumor accumulation and clearance from normal tissues. This interval can range from 30 minutes to 24 hours.
-
Power Density (Fluence Rate): The power of the light per unit area (mW/cm²).
-
Total Light Dose (Fluence): The total energy delivered per unit area (J/cm²).
Protocol for Tumor Irradiation:
-
At the predetermined drug-light interval, anesthetize the mouse.
-
Shield the rest of the mouse's body, exposing only the tumor area.
-
Position the light source at a fixed distance from the tumor.
-
Irradiate the tumor with the specified power density and for the calculated duration to achieve the desired total light dose.
Data Presentation: Summary of Experimental Parameters
| Parameter | Mouse Model | Tumor Cell Line | Ce6 Formulation | Ce6 Dose (mg/kg) | Administration Route | Drug-Light Interval (h) | Light Wavelength (nm) | Power Density (mW/cm²) | Total Light Dose (J/cm²) | Reference |
| Study 1 | BALB/c | CT26 | Mannose-conjugated Ce6 | 6.25 µmol/kg | Intravenous | 0.5 | 660 | 49 | 30 | |
| Study 2 | C57BL/6 | B16F10 | Ce6 | 2.5 | Intravenous | 3 | 660 | - | 100 | |
| Study 3 | Nude Mice | PANC02 | Ce6 | 2.5 | Intravenous | 3 | 660 | - | 100 | |
| Study 4 | BALB/c | Melanoma | IO–PG–DOX–Ce6 | 1 | Intravenous | 6 | 690 | 500 | 4 x (1.5 min irradiations) | |
| Study 5 | C57BL/6 | High-Fat Diet-Induced Obesity | Ce6 | 2.5 or 5 | Oral Gavage | 3 | 660 | 2.56 or 4.96 | - | |
| Study 6 | SCC-7 tumor-bearing mice | SCC-7 | Gelatin–Ce6 conjugate | 2.5 | Intravenous | 4 and 12 | 658 | 300 | 200 |
Evaluation of Therapeutic Outcomes
The efficacy of Ce6 PDT can be assessed through various methods:
-
Tumor Growth Inhibition: Regularly measure tumor volume using calipers. The formula V = (Length × Width²)/2 is commonly used.
-
Survival Analysis: Monitor the survival rate of the mice over a defined period.
-
Histological Analysis: Excise tumors after treatment and perform Hematoxylin and Eosin (H&E) staining to observe necrosis and apoptosis.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).
-
Flow Cytometry: Analyze the immune cell populations within the tumor microenvironment to study the immunomodulatory effects of PDT.
-
Bioluminescence/Fluorescence Imaging: For tumor models with luciferase- or fluorescent protein-expressing cells, imaging can be used to monitor tumor burden non-invasively.
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo Ce6 PDT
Caption: A typical experimental workflow for in vivo Ce6 PDT in a mouse model.
Simplified Signaling Pathway of Ce6 PDT-Induced Cell Death
Caption: The core mechanism of Ce6 PDT leading to tumor cell death.
Logical Relationship of PDT-Induced Anti-Tumor Immunity
Caption: PDT can induce an anti-tumor immune response, leading to systemic effects.
References
- 1. nbinno.com [nbinno.com]
- 2. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the Interactions between this compound and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Cellular Uptake of Chlorin e6 Using Flow Cytometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorin e6 (Ce6) is a second-generation photosensitizer derived from chlorophyll that is widely utilized in photodynamic therapy (PDT).[1][2] Its efficacy is critically dependent on its accumulation within target cells.[3] Flow cytometry is a powerful, high-throughput technique for the quantitative analysis of cellular fluorescence, making it an ideal method for measuring the uptake of fluorescent molecules like Ce6.[4][5] This document provides a detailed protocol for measuring the cellular uptake of Ce6 using flow cytometry and presents quantitative data from various studies in a clear, tabular format.
The cellular uptake of Ce6 is a complex process influenced by several factors, including its concentration, incubation time, the specific cell line, and the pH of the extracellular environment. While passive diffusion plays a role, evidence suggests that endocytic pathways also contribute to the internalization of Ce6. Upon entering the cell, Ce6 localizes to various organelles, including the endoplasmic reticulum, lysosomes, and mitochondria, which influences the mechanism of cell death upon photoactivation.
Experimental Protocols
This section provides a detailed methodology for quantifying the cellular uptake of this compound using flow cytometry.
Materials
-
This compound (Ce6) stock solution (e.g., in DMSO or PBS)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Flow cytometry tubes (e.g., 5 mL polystyrene tubes)
-
Flow cytometer equipped with a laser for Ce6 excitation (e.g., 405 nm or 488 nm) and appropriate emission filters (e.g., ~660-670 nm).
Cell Culture and Seeding
-
Culture the desired cancer cell line (e.g., HeLa, SW480, A431) in complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow the cells to adhere and grow for 24 hours.
Ce6 Incubation
-
Prepare working solutions of Ce6 in complete culture medium at the desired concentrations (e.g., 0.1 µM to 10 µM).
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the Ce6-containing medium to the respective wells. Include a control group of cells incubated with Ce6-free medium.
-
Incubate the cells for various time points (e.g., 1, 2, 4, 6, 12, 24 hours) at 37°C.
Sample Preparation for Flow Cytometry
-
After the incubation period, remove the Ce6-containing medium and wash the cells twice with ice-cold PBS to remove any unbound Ce6.
-
Detach the cells from the plate by adding an appropriate volume of trypsin-EDTA and incubating for a few minutes at 37°C.
-
Neutralize the trypsin by adding complete culture medium.
-
Transfer the cell suspension to a flow cytometry tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Keep the samples on ice and protected from light until analysis.
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate laser and filters for Ce6 detection. Ce6 has a major absorption peak around 402 nm and a smaller one around 662 nm, with a primary fluorescence emission peak at approximately 668 nm. A violet laser (405 nm) or a blue laser (488 nm) can be used for excitation, with detection in a red channel (e.g., APC or PerCP-Cy5.5 channel).
-
Use the control (untreated) cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the main cell population and to establish the background fluorescence.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) from the gated population.
-
The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of intracellular Ce6.
Data Presentation
The following tables summarize quantitative data on Ce6 uptake from various studies.
Table 1: Cellular Uptake of this compound in Different Cancer Cell Lines
| Cell Line | Ce6 Concentration | Incubation Time (hours) | Fold Increase in Fluorescence (vs. Control) | Reference |
| FaDu | Not Specified | 1 | ~200 | |
| FaDu | Not Specified | 4 | ~400 | |
| MOC2 | Not Specified | 1 | ~150 | |
| MOC2 | Not Specified | 4 | ~300 | |
| HeLa | 2 µM | 0.5 | ~5 | |
| HeLa | 2 µM | 1 | ~10 | |
| HeLa | 2 µM | 2 | ~15 | |
| HeLa | 2 µM | 4 | ~25 | |
| HeLa | 2 µM | 6 | ~30 | |
| A431 | 0.1 µM | 0.33 | ~1.5 | |
| A431 | 0.1 µM | 1 | ~4 | |
| A431 | 0.1 µM | 3 | ~12.8 | |
| 4T1 | 1 µg/mL | 4 | Maximum Uptake |
Table 2: Effect of pH on Cellular Uptake of this compound
| Cell Line | pH of Medium | Incubation Time | Relative Uptake | Reference |
| Unspecified | 6.7 | Not Specified | Significantly Higher | |
| Unspecified | 7.3 | Not Specified | Lower | |
| Unspecified | 7.6 | Not Specified | Lower | |
| HS68 Fibroblasts | 6.9 | 15 min | Significantly Increased | |
| HS68 Fibroblasts | 7.4 | 15 min | Baseline | |
| MCF7 | Decreasing pH | Not Specified | Increased | |
| Colo-205 | Decreasing pH | 3 hours | Increased |
Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring Ce6 uptake.
Cellular Uptake and Signaling Pathways
Caption: Potential pathways of this compound cellular uptake.
Conclusion
Flow cytometry provides a robust and quantitative method for assessing the cellular uptake of this compound. The protocol outlined in this application note offers a standardized approach for researchers in drug development and cancer biology. The provided data and visualizations serve as a valuable resource for understanding the factors that influence Ce6 accumulation in cancer cells, which is a critical determinant of its photodynamic efficacy. Further investigation into the specific signaling pathways governing Ce6 uptake will aid in the development of more targeted and effective photodynamic therapies.
References
Application Notes & Protocols: Conjugation of Chlorin e6 to Monoclonal Antibodies for Targeted Photodynamic Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can kill cancer cells[1][2][3]. Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, is widely used due to its high singlet oxygen quantum yield, strong absorption in the red region of the visible spectrum (allowing for deeper tissue penetration), and rapid clearance[4][5]. However, the non-specific biodistribution of free Ce6 can lead to off-target toxicity and photosensitivity in patients.
To enhance tumor selectivity and therapeutic efficacy, Ce6 can be conjugated to monoclonal antibodies (mAbs) that target tumor-associated antigens. This approach, known as antibody-drug conjugate (ADC) or photoimmunotherapy, combines the high specificity of mAbs with the potent cytotoxicity of PDT, enabling the precise delivery of the photosensitizer to cancer cells and minimizing damage to healthy tissues.
These application notes provide a comprehensive overview and detailed protocols for the conjugation of this compound to monoclonal antibodies, purification of the resulting conjugate, and subsequent characterization and in vitro evaluation.
Principle of Conjugation
The most common method for conjugating Ce6 to a monoclonal antibody is through the formation of a stable amide bond. This typically involves a two-step process:
-
Activation of this compound: The carboxylic acid groups on the Ce6 molecule are activated to form a more reactive intermediate. A popular method is the use of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide to create an NHS ester. This ester is susceptible to nucleophilic attack.
-
Conjugation to the Antibody: The activated Ce6-NHS ester is then reacted with the monoclonal antibody in a solution with a slightly alkaline pH (typically 8.0-9.0). At this pH, the primary amine groups on the side chains of lysine residues on the antibody surface are deprotonated and act as nucleophiles, attacking the Ce6-NHS ester. This reaction results in the formation of a stable amide linkage, covalently attaching Ce6 to the antibody.
The number of Ce6 molecules attached to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that can influence the conjugate's efficacy, pharmacokinetics, and potential for aggregation. The DAR can be controlled by adjusting the molar ratio of Ce6-NHS ester to the antibody during the conjugation reaction.
Experimental Workflows and Signaling Pathways
Workflow for Ce6-mAb Conjugate Development
The overall process for creating and validating a Ce6-mAb conjugate involves several distinct stages, from initial conjugation to functional testing.
References
- 1. A photoactivatable antibody-Chlorin e6 conjugate enabling singlet oxygen production for tumor-targeting photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A photoactivatable antibody–this compound conjugate enabling singlet oxygen production for tumor-targeting photodynamic th… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chlorin e6 as a Sonosensitizer in Sonodynamic Therapy
Introduction
Sonodynamic therapy (SDT) is an emerging non-invasive modality for cancer treatment that utilizes the synergistic action of a non-toxic sonosensitizer, like Chlorin e6 (Ce6), and low-intensity ultrasound.[1] Ce6, a second-generation photosensitizer derived from chlorophyll, has garnered significant attention due to its ability to be activated by both light (for photodynamic therapy) and ultrasound.[2][3] This dual activation capability, coupled with its preferential accumulation in tumor tissues, makes Ce6 a promising agent for deep-seated solid tumor therapy where light penetration is limited.[3][4]
Mechanism of Action
The therapeutic effect of Ce6-mediated SDT is primarily driven by the generation of cytotoxic reactive oxygen species (ROS) upon ultrasonic activation. The process can be summarized as follows:
-
Systemic or Local Administration: Ce6, often encapsulated in nanocarriers to improve solubility and tumor targeting, is administered to the subject.
-
Tumor Accumulation: Ce6 preferentially accumulates in the tumor tissue.
-
Ultrasound Activation: The tumor region is irradiated with a specific frequency and intensity of ultrasound.
-
ROS Generation: The ultrasound energy activates Ce6, causing it to transfer energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.
-
Cellular Damage and Death: The generated ROS induce oxidative stress, leading to damage of cellular components like mitochondria and DNA, ultimately triggering cell death pathways such as apoptosis and necrosis.
The sonochemical mechanism is thought to involve acoustic cavitation, where the collapse of microbubbles generated by the ultrasound enhances the production of ROS.
Signaling Pathway for Ce6-Mediated SDT-Induced Apoptosis
The generated ROS in Ce6-mediated SDT can initiate a cascade of events leading to programmed cell death, or apoptosis. One of the key pathways involves the mitochondria.
References
- 1. Recent advances of sonodynamic therapy in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sono-Photodynamic Combination Therapy: A Review on Sensitizers | Anticancer Research [ar.iiarjournals.org]
- 4. Pharmacokinetic study of a novel sonosensitizer chlorin-e6 and its sonodynamic anti-cancer activity in hepatoma-22 tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Photodynamic Therapy Using Chlorin e6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Chlorin e6 (Ce6) in antimicrobial photodynamic therapy (aPDT). Ce6 is a second-generation photosensitizer known for its high reactive oxygen species (ROS) generation, making it an effective agent against a broad spectrum of microorganisms, including bacteria and fungi, and their biofilms.[1][2][3]
Introduction to this compound-Mediated aPDT
Antimicrobial photodynamic therapy is a non-invasive therapeutic approach that combines a non-toxic photosensitizer (PS), visible light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS).[4][5] Ce6, a chlorophyll derivative, is a potent photosensitizer with strong absorption in the red region of the visible spectrum (around 660-670 nm), which allows for deeper tissue penetration. Upon activation by light, Ce6 transitions to an excited triplet state and transfers energy to molecular oxygen, primarily generating singlet oxygen (¹O₂) via a Type II photochemical mechanism. This highly reactive ¹O₂ and other ROS induce oxidative damage to microbial cell walls, membranes, proteins, and nucleic acids, leading to cell death.
A significant advantage of aPDT is its multifactorial and non-specific mechanism of action, which makes the development of microbial resistance unlikely. Ce6 has demonstrated significant bactericidal and fungicidal activity against both planktonic cultures and established biofilms.
Properties of this compound
| Property | Value | References |
| Chemical Formula | C₃₄H₃₆N₄O₆ | N/A |
| Molar Mass | 600.69 g/mol | N/A |
| Absorption Peaks (in buffer) | ~400 nm (Soret band), ~654-662 nm (Q-band) | |
| Molar Absorption Coefficient (at 654 nm) | 40,000 M⁻¹cm⁻¹ | |
| Fluorescence Emission | ~668 nm | |
| Singlet Oxygen Quantum Yield | 0.77 |
Experimental Protocols
In Vitro Antimicrobial Photodynamic Therapy (aPDT) against Planktonic Bacteria
This protocol describes the procedure for evaluating the efficacy of Ce6-mediated aPDT against planktonic bacterial cultures.
Materials:
-
This compound (Ce6) stock solution (e.g., 1 mM in DMSO or PBS)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Phosphate-buffered saline (PBS), sterile
-
96-well microtiter plates
-
Light source with a specific wavelength (e.g., 660 nm LED or laser)
-
Spectrophotometer (for measuring optical density)
-
Incubator
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at 37°C to obtain a stationary phase culture. The following day, dilute the overnight culture in fresh medium to achieve an optical density (OD₆₀₀) of approximately 0.1 (corresponding to ~1 x 10⁸ CFU/mL, this may vary between species).
-
Photosensitizer Incubation:
-
In a 96-well plate, add 100 µL of the diluted bacterial suspension to each well.
-
Add Ce6 from the stock solution to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a no-Ce6 control.
-
Incubate the plate in the dark for a specific period (e.g., 15-60 minutes) at 37°C to allow for Ce6 uptake by the bacteria.
-
-
Light Irradiation:
-
Following incubation, expose the wells to a light source with a wavelength corresponding to the absorption peak of Ce6 (e.g., 660 nm).
-
The light dose (fluence) is a critical parameter and should be optimized. It is calculated as Power Density (W/cm²) x Time (s). For example, a power density of 100 mW/cm² for 2 minutes results in a light dose of 12 J/cm².
-
Include control groups:
-
No treatment (-PS -L)
-
Light only (-PS +L)
-
Ce6 only (+PS -L)
-
-
-
Viability Assessment (Colony Forming Unit - CFU - Assay):
-
After irradiation, perform serial dilutions (10-fold) of the bacterial suspension from each well in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies and calculate the CFU/mL.
-
Determine the percentage of bacterial survival or log reduction in viability compared to the untreated control.
-
aPDT against Bacterial Biofilms
This protocol outlines the methodology for assessing the efficacy of Ce6-aPDT in eradicating established bacterial biofilms.
Materials:
-
Same as for the planktonic protocol.
-
Biofilm-compatible plates (e.g., flat-bottom 96-well plates).
-
Crystal Violet (0.1% w/v) for biofilm biomass staining.
-
Ethanol (95%) or acetic acid (33%) for destaining.
Procedure:
-
Biofilm Formation:
-
Grow a bacterial culture overnight as described previously.
-
Dilute the culture in fresh medium (often supplemented with glucose to promote biofilm formation).
-
Add 200 µL of the diluted culture to the wells of a 96-well plate.
-
Incubate the plate for 24-48 hours at 37°C without shaking to allow biofilm formation.
-
-
aPDT Treatment:
-
Gently remove the planktonic bacteria from the wells by aspiration and wash the biofilms twice with sterile PBS.
-
Add 200 µL of Ce6 solution (at desired concentrations) in PBS or fresh medium to each well.
-
Incubate in the dark for a predetermined time (e.g., 30-60 minutes).
-
After incubation, remove the Ce6 solution and wash the biofilms again with PBS.
-
Add 200 µL of fresh PBS to each well and irradiate with the light source as described for the planktonic assay. Higher light doses are often required for biofilms. A dual-treatment protocol, where the treatment is immediately repeated, has been shown to be effective.
-
-
Viability Assessment (CFU Assay):
-
After irradiation, wash the biofilms with PBS.
-
Add 200 µL of PBS to each well and vigorously scrape the bottom of the wells to detach the biofilm.
-
Perform serial dilutions and plate for CFU counting as described above.
-
-
Biofilm Biomass Quantification (Crystal Violet Assay):
-
After the aPDT treatment and washing, add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Dry the plate and add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound stain.
-
Measure the absorbance at a wavelength of ~570-590 nm using a microplate reader.
-
Quantitative Data Summary
The following tables summarize typical experimental parameters and efficacy data for Ce6-mediated aPDT from various studies.
Table 1: aPDT Parameters for Planktonic Bacteria
| Microorganism | Ce6 Concentration (µM) | Light Wavelength (nm) | Light Dose (J/cm²) | Incubation Time (min) | Log Reduction in Viability | Reference |
| M. catarrhalis 7169 | 1 | Blue light | 12 | Not specified | >3 | |
| S. pneumoniae EF3030 | 1 | Blue light | 12 | Not specified | >3 | |
| NTHi 86-026NP | 1 | Blue light | 12 | Not specified | >3 | |
| S. aureus (MRSA) | 2 (with 20% ethanol) | 655 | 25 | 15 | >2 | |
| S. aureus (MRSA) | 10 | 655 | 50 | 15 | >2 |
Table 2: aPDT Parameters for Bacterial Biofilms
| Microorganism | Ce6 Concentration (µM) | Light Wavelength (nm) | Light Dose (J/cm²) | Treatment Protocol | Log Reduction in Viability | Reference |
| M. catarrhalis 7169 | 10 | Blue light | 90 | Single | >4 | |
| S. pneumoniae EF3030 | 10 | Blue light | 90 | Single | >6 | |
| NTHi 86-026NP | 10 | Blue light | 90 | Single | Complete eradication | |
| M. catarrhalis 7169 | 10 | Blue light | 90 | Dual | Complete eradication | |
| S. pneumoniae EF3030 | 10 | Blue light | 90 | Dual | Complete eradication |
Visualizations
Mechanism of this compound-Mediated aPDT
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial photodynamic therapy on Staphylococcus aureus and Escherichia coli using malachite green encapsulated mesoporous silica nanoparticles: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial photodynamic therapy (aPDT) for biofilm treatments. Possible synergy between aPDT and pulsed electric fields - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Encapsulation of Chlorin e6 in Polymeric Micelles for Enhanced Photodynamic Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorin e6 (Ce6) is a potent second-generation photosensitizer with significant potential in photodynamic therapy (PDT), a non-invasive cancer treatment modality.[1][2][3] Upon activation by light of a specific wavelength, Ce6 generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cellular damage and tumor destruction.[2][4] However, the clinical application of free Ce6 is hampered by its hydrophobicity, which leads to aggregation in aqueous environments, poor bioavailability, and non-specific phototoxicity.
Encapsulation of Ce6 within polymeric micelles offers a promising strategy to overcome these limitations. Polymeric micelles are nanosized, self-assembled structures with a core-shell architecture. The hydrophobic core can effectively encapsulate Ce6, improving its solubility and stability, while the hydrophilic shell provides a protective barrier, prolongs circulation time, and allows for passive or active tumor targeting through the enhanced permeability and retention (EPR) effect or ligand conjugation. This document provides detailed application notes and protocols for the preparation, characterization, and evaluation of Ce6-loaded polymeric micelles for drug delivery in PDT.
Key Advantages of Polymeric Micelle Encapsulation of this compound:
-
Improved Solubility and Stability: Overcomes the hydrophobicity of Ce6, preventing aggregation in physiological conditions.
-
Enhanced Tumor Accumulation: Nanosize of micelles facilitates passive targeting to tumor tissues via the EPR effect.
-
Controlled Drug Release: Micelles can be engineered for stimuli-responsive release of Ce6 in the tumor microenvironment (e.g., in response to pH or redox potential).
-
Reduced Systemic Toxicity: Encapsulation minimizes non-specific uptake and activation of Ce6 in healthy tissues, reducing side effects.
-
Improved Photodynamic Efficacy: Enhanced cellular uptake and singlet oxygen generation lead to more effective tumor cell killing.
Data Presentation: Physicochemical Properties of Ce6-Loaded Polymeric Micelles
The following tables summarize typical quantitative data for Ce6 encapsulated in various polymeric micelle formulations, providing a comparative overview of their key characteristics.
Table 1: Physicochemical Characterization of Different Ce6-Loaded Polymeric Micelles
| Polymeric System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Content (%) | Reference |
| mPEG-PLA | 189.6 ± 14.32 | 0.287 | Not Reported | ~75 | Not Reported | |
| HA-SeSe-Ce6 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| DP-Ce6-M | 58.2 ± 1.6 | Not Reported | Not Reported | Not Reported | Not Reported | |
| Pluronic F127/L121 | 75 | 0.287 | Not Reported | Not Reported | Not Reported | |
| CBP NPs | 80.7 ± 6.6 | 0.148 | Not Reported | Not Reported | Not Reported | |
| Pluronic P105/F127 | 23 | Not Reported | Not Reported | 92.40 | 1.81 |
Table 2: In Vitro Cytotoxicity of Ce6 Formulations
| Cell Line | Formulation | IC50 (µg/mL) with Irradiation | IC50 (µg/mL) without Irradiation | Reference |
| A549 | Ce6-mPEG-PLA | Significantly lower than free Ce6 | No significant cytotoxicity | |
| HeLa | Ce6-mPEG-PLA | Significantly lower than free Ce6 | No significant cytotoxicity | |
| 4T1 | HA-SeSe-Ce6 | Increased PDT efficiency compared to free Ce6 | Not Reported | |
| T-47D | PTX-LPT-loaded Pluronic F127 micelles | 0.6 ± 0.1 | Not Reported | |
| HeLa, MCF-7, MCF-10A, 4T1 | CBP NPs | Cell mortality of 54.2% ± 2.5% (660 nm laser), 69.2% ± 1.2% (808 nm laser), 89.6% ± 2.5% (dual laser) | >80% cell viability at 100 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of Ce6-loaded polymeric micelles.
Protocol 1: Preparation of Ce6-Loaded Polymeric Micelles using Thin-Film Hydration
This method is suitable for amphiphilic block copolymers such as Pluronic F127.
Materials:
-
This compound (Ce6)
-
Pluronic F127
-
Acetonitrile
-
Deionized water
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolve a specific amount of Pluronic F127 and Ce6 in acetonitrile in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a controlled temperature to form a thin, uniform film on the inner surface of the flask.
-
Hydrate the film with a predetermined volume of deionized water by gentle rotation.
-
Sonicate the resulting suspension in a water bath sonicator for 5-10 minutes to ensure the formation of homogeneous micelles.
-
Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.
-
Store the prepared Ce6-loaded micelles at 4°C for further characterization.
Protocol 2: Preparation of Ce6-Loaded Polymeric Micelles using Dialysis
This method is commonly used for polymers with low water solubility and for the removal of organic solvents.
Materials:
-
This compound (Ce6)
-
Amphiphilic copolymer (e.g., mPEG-PLA)
-
Common organic solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)
-
Deionized water
-
Dialysis membrane (with appropriate molecular weight cut-off, e.g., 3.5 kDa)
-
Stirrer
Procedure:
-
Dissolve the amphiphilic copolymer and Ce6 in a common organic solvent.
-
Add deionized water dropwise to the polymer-drug solution under constant stirring to induce micelle formation.
-
Transfer the solution into a dialysis bag with a suitable molecular weight cut-off.
-
Dialyze the solution against a large volume of deionized water for an extended period (e.g., 24-48 hours) with several changes of water to completely remove the organic solvent.
-
Collect the purified Ce6-loaded micelle solution from the dialysis bag.
-
Store the formulation at 4°C.
Protocol 3: Characterization of Ce6-Loaded Micelles
1. Particle Size and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the micelles.
-
Dilute the micelle solution with deionized water to an appropriate concentration before measurement.
2. Encapsulation Efficiency (EE) and Drug Loading Content (DLC):
-
Separate the free, unencapsulated Ce6 from the micelles by methods such as ultracentrifugation or size exclusion chromatography.
-
Lyophilize a known volume of the micellar solution to obtain the total weight of the micelles.
-
Disrupt the micelles using a suitable organic solvent (e.g., DMF, DMSO) to release the encapsulated Ce6.
-
Quantify the amount of Ce6 using UV-Vis spectrophotometry or fluorescence spectroscopy at its characteristic absorption and emission wavelengths.
-
Calculate EE and DLC using the following formulas:
-
EE (%) = (Weight of encapsulated Ce6 / Total weight of Ce6 used) x 100
-
DLC (%) = (Weight of encapsulated Ce6 / Total weight of micelles) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol assesses the release kinetics of Ce6 from the polymeric micelles.
Materials:
-
Ce6-loaded micelle solution
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5) to simulate physiological and tumor microenvironment conditions.
-
Dialysis membrane (MWCO 3.5 kDa)
-
Shaking incubator
Procedure:
-
Place a known volume of the Ce6-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of PBS (release medium) at 37°C in a shaking incubator.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of released Ce6 in the collected aliquots using UV-Vis or fluorescence spectroscopy.
-
Plot the cumulative percentage of Ce6 released as a function of time.
-
For light-triggered release, the dialysis setup can be irradiated with a laser of the appropriate wavelength (e.g., 660 nm) at specific time points.
Protocol 5: Cellular Uptake and Intracellular Localization
This protocol evaluates the ability of the Ce6-loaded micelles to be internalized by cancer cells.
Materials:
-
Cancer cell line (e.g., A549, HeLa, 4T1)
-
Complete cell culture medium
-
Ce6-loaded micelles and free Ce6 solution
-
Confocal Laser Scanning Microscope (CLSM)
-
Flow Cytometer
-
DAPI stain (for nuclear counterstaining)
Procedure:
-
Seed the cancer cells in appropriate culture vessels (e.g., confocal dishes for CLSM, 6-well plates for flow cytometry) and allow them to adhere overnight.
-
Treat the cells with serum-free medium containing either free Ce6 or Ce6-loaded micelles at a specific Ce6 concentration for different incubation times (e.g., 1, 4 hours).
-
For CLSM:
-
After incubation, wash the cells with PBS to remove non-internalized formulations.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the cell nuclei with DAPI.
-
Visualize the intracellular fluorescence of Ce6 using CLSM.
-
-
For Flow Cytometry:
-
After incubation, wash the cells with PBS and detach them (e.g., using trypsin).
-
Resuspend the cells in PBS and analyze the intracellular fluorescence intensity using a flow cytometer.
-
Protocol 6: In Vitro Phototoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of the Ce6 formulations upon light irradiation.
Materials:
-
Cancer cell line
-
96-well plates
-
Ce6-loaded micelles and free Ce6 solution
-
Light source with the appropriate wavelength for Ce6 activation (e.g., 660 nm laser)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of free Ce6 or Ce6-loaded micelles for a specific incubation period.
-
Wash the cells with PBS and add fresh medium.
-
Irradiate the cells with a light source at a specific power density and duration. Include non-irradiated control groups.
-
Incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 7: In Vivo Antitumor Efficacy Study
This protocol evaluates the therapeutic efficacy of Ce6-loaded micelles in a tumor-bearing animal model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with 4T1 tumors)
-
Ce6-loaded micelles, free Ce6, and PBS (for control group)
-
Light source for irradiation
-
Calipers for tumor measurement
Procedure:
-
When the tumors reach a certain volume (e.g., 70-100 mm³), randomly divide the mice into different treatment groups (e.g., PBS + Laser, free Ce6 + Laser, Ce6-loaded micelles + Laser, Ce6-loaded micelles without Laser).
-
Administer the formulations intravenously (i.v.) via the tail vein.
-
At a predetermined time post-injection (based on biodistribution studies), irradiate the tumor region with the light source.
-
Monitor tumor volume and body weight of the mice every few days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further histological analysis.
Mandatory Visualizations
Experimental Workflow for Preparation and Characterization of Ce6-Loaded Polymeric Micelles
References
- 1. Targeted Delivery of this compound via Redox Sensitive Diselenide-Containing Micelles for Improved Photodynamic Therapy in Cluster of Differentiation 44-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Quantifying Reactive Oxygen Species Production from Chlorin e6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorin e6 (Ce6) is a potent second-generation photosensitizer utilized in photodynamic therapy (PDT). Its therapeutic efficacy is primarily attributed to the generation of cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon activation by light of a specific wavelength.[1][2] The precise quantification of ROS production is critical for evaluating the photodynamic efficiency of Ce6-based formulations, optimizing treatment parameters, and elucidating the downstream cellular mechanisms. These application notes provide detailed protocols for the quantification of ROS generated by this compound, both in cell-free and cellular systems.
Key Principles of Ce6-Mediated ROS Production
Upon illumination with light of an appropriate wavelength (typically around 660 nm), Ce6 transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet state Ce6 can transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a type II photochemical reaction. Alternatively, it can react with biological substrates to produce other ROS like superoxide and hydroxyl radicals via type I reactions.[3] The efficacy of PDT is largely dependent on the quantum yield of singlet oxygen production.[1][4]
Quantitative Data Summary
The following tables summarize quantitative data on ROS production from this compound under various experimental conditions as reported in the literature.
Table 1: In Vitro Singlet Oxygen Generation by this compound Derivatives
| Photosensitizer | Method | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| meso-Chlorin e(6) monoethylene diamine (conjugated to quantum dots) | Indirect (Chemical Trapping) | Not Specified | ~0.53 | |
| This compound | Indirect (Chemical Trapping) | Dichloromethane | 0.5 - 0.6 | |
| Mono-L-aspartyl this compound (NPe6) | Direct (Near-infrared luminescence) | Phosphate Buffer (pH 7.4) | 0.77 | |
| This compound | Not Specified | Toluene | 0.61 | |
| This compound | Not Specified | Ethanol | 0.65 |
Table 2: Cellular ROS Production Induced by this compound-PDT
| Cell Line | Ce6 Concentration (µM) | Light Dose (J/cm²) | Wavelength (nm) | ROS Detection Probe | Fold Increase in ROS (approx.) | Reference |
| Human Vascular Smooth Muscle Cells (TG/HA-VSMCs) | 170 | 2 | 672 | H₂DCFDA | 3-4 | |
| MIA-PaCa-2 Pancreatic Cancer Cells | 1 - 80 | 0.5 | 660 | DCFH-DA | Dose-dependent increase | |
| Cholangiocarcinoma Cells (HuCC-T1, SNU1196) | 0 - 15 | 1.0 | Not Specified | DCFH-DA | Dose-dependent increase | |
| HeLa Cells | Not Specified | 100 mW/cm² for 10 min | White Light | DCFH-DA | Significant increase over control |
Experimental Protocols
Protocol 1: In Vitro Quantification of Singlet Oxygen using 1,3-Diphenylisobenzofuran (DPBF)
This protocol describes an indirect method for quantifying singlet oxygen generation in a cell-free system by monitoring the bleaching of 1,3-diphenylisobenzofuran (DPBF), a specific singlet oxygen quencher.
Materials:
-
This compound
-
1,3-Diphenylisobenzofuran (DPBF)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
Light source with a specific wavelength for Ce6 excitation (e.g., 660 nm laser)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of DPBF in DMSO.
-
Prepare a stock solution of a reference photosensitizer with a known singlet oxygen quantum yield (e.g., Methylene Blue) in DMSO.
-
-
Sample Preparation:
-
In a quartz cuvette, mix the this compound solution and the DPBF solution. The final concentration of Ce6 should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects. A typical DPBF concentration is in the micromolar range.
-
-
Irradiation and Measurement:
-
Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 418 nm) before irradiation.
-
Expose the solution to a light source at the excitation wavelength of Ce6 (e.g., 660 nm) with a defined power density.
-
At specific time intervals during irradiation, stop the light exposure and record the absorbance of DPBF at 418 nm.
-
-
Data Analysis:
-
The decrease in DPBF absorbance indicates its consumption by singlet oxygen.
-
Plot the absorbance of DPBF against the irradiation time.
-
The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.
-
Compare the bleaching rate of DPBF in the presence of Ce6 to that of the reference photosensitizer to determine the relative singlet oxygen quantum yield.
-
Protocol 2: Quantification of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol details the use of the cell-permeable probe DCFH-DA to measure total intracellular ROS production following Ce6-PDT.
Materials:
-
This compound
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
Black 96-well microplates
-
Fluorescence microplate reader
-
Light source for PDT (e.g., LED array or laser)
Procedure:
-
Cell Seeding:
-
Seed the cells of interest (e.g., MIA-PaCa-2, HeLa) in a black 96-well microplate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
-
Photosensitizer Incubation:
-
Remove the culture medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 1-80 µM).
-
Incubate the cells for a specific duration (e.g., 3 hours) at 37°C to allow for Ce6 uptake.
-
-
DCFH-DA Loading:
-
Wash the cells three times with warm PBS.
-
Add a medium containing DCFH-DA at a final concentration of 10-20 µM to each well.
-
Incubate for 30-90 minutes at 37°C in the dark.
-
-
Irradiation:
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Add fresh phenol red-free medium to each well.
-
Irradiate the cells with a light source at the appropriate wavelength (e.g., 660 nm) and light dose (e.g., 0.5 J/cm²). Include a dark control group that is not irradiated.
-
-
Fluorescence Measurement:
-
Immediately after irradiation, measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths for the oxidized product (DCF) are typically around 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings.
-
Express the ROS production as the fold increase in fluorescence intensity of the treated groups compared to the control group.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Ce6-mediated PDT.
Caption: Experimental workflow for DCFH-DA assay.
References
Application Notes and Protocols for the Synthesis of Chlorin e6-Based Theranostic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of Chlorin e6 (Ce6)-based theranostic agents. Ce6 is a second-generation photosensitizer known for its high quantum yield of singlet oxygen, a key cytotoxic agent in photodynamic therapy (PDT).[1][2] Its inherent fluorescence also enables its use as an imaging agent, making it a versatile platform for developing theranostics that combine therapy and diagnosis.[1] However, the hydrophobicity of free Ce6 limits its clinical application, necessitating the development of delivery systems to improve its solubility, stability, and tumor-targeting capabilities.[2]
I. Synthesis of this compound and its Derivatives
This compound can be efficiently synthesized from Spirulina platensis, a species of cyanobacteria.[3] Modified pilot-plant scale synthesis methods have been developed to improve efficiency by reducing reaction times and solvent volumes compared to conventional methods.
Protocol 1: Pilot-Plant Scale Synthesis of this compound from Spirulina platensis
This protocol is adapted from an improved synthesis method.
Materials:
-
Spirulina platensis biomass
-
95% Ethanol
-
Acetone
-
1M Sodium Hydroxide (NaOH)
-
Hexane
Procedure:
-
Suspend 10 kg of Spirulina platensis biomass in 125 L of 95% ethanol.
-
Stir the suspension at 40°C for 121 minutes under an inert atmosphere to extract chlorophyll.
-
Evaporate the resulting pheophytin solution in hexane in vacuo.
-
Dissolve the residue in 20 L of acetone and heat to reflux.
-
Add 1.3 L of 1M NaOH to facilitate phytyl hydrolysis and the opening of the E-ring.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture and vacuum-dry the solid to obtain the trisodium salt of this compound.
Expected Yield: Approximately 127 g (1.27% of the initial spirulina biomass).
II. Conjugation of this compound to Polymers and Targeting Ligands
To enhance its therapeutic efficacy and targeted delivery, Ce6 is often conjugated to various molecules, including polymers and targeting ligands. Amide coupling is a common strategy for this purpose.
Protocol 2: General Amide Conjugation of this compound to an Amine-Containing Polymer (e.g., Gelatin, PAMAM Dendrimer)
This protocol is a generalized procedure based on common amide coupling reactions.
Materials:
-
This compound (Ce6)
-
Amine-containing polymer (e.g., gelatin, PAMAM dendrimer)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve Ce6 in DMSO.
-
Add EDC and NHS to the Ce6 solution to activate the carboxylic acid groups of Ce6. The molar ratio of Ce6:EDC:NHS is typically 1:1.5:1.5.
-
Stir the reaction mixture at room temperature for 2-4 hours in the dark.
-
Dissolve the amine-containing polymer in an appropriate buffer (e.g., PBS pH 7.4).
-
Add the activated Ce6 solution dropwise to the polymer solution while stirring.
-
Allow the reaction to proceed overnight at room temperature in the dark.
-
Purify the Ce6-polymer conjugate by dialysis against PBS for 48-72 hours to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the final product.
Targeting Ligands for Enhanced Specificity
To improve tumor-specific delivery, Ce6 conjugates can be further functionalized with targeting ligands that bind to receptors overexpressed on cancer cells. Examples include:
-
Biotin: Targets the biotin receptor.
-
Epidermal Growth Factor (EGF): Targets the EGF receptor (EGFR).
-
Prostate-Specific Membrane Antigen (PSMA) ligands: Target PSMA-expressing prostate cancer cells.
The conjugation of these ligands often follows similar carbodiimide chemistry as described in Protocol 2.
III. Formulation of this compound into Nanoparticles
Nanoparticle-based delivery systems are a prominent strategy to overcome the limitations of free Ce6.
Protocol 3: Preparation of this compound-Loaded Core-Shell Nanoparticles
This protocol describes the synthesis of Ce6-loaded poly(dopamine) core-shell nanoparticles.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound (Ce6)
-
Tetrahydrofuran (THF)
-
Tris-buffer (10 µM, pH 8.0)
-
Dopamine hydrochloride
Procedure:
-
Dissolve 5 mg of BSA in 5 mL of deionized water.
-
Dissolve 0.25 mg of Ce6 in 0.5 mL of THF.
-
Slowly add the Ce6-THF solution to the BSA solution under continuous sonication at room temperature for 5 minutes.
-
Obtain Ce6-BSA nanoparticles by ultrafiltration at 4400 rpm for 20 minutes.
-
Disperse the obtained nanoparticles in tris-buffer (pH 8.0).
-
Add dopamine hydrochloride to the mixture to a final concentration of 4 mg/mL.
-
Stir the mixture for 24 hours at room temperature in the dark.
-
Obtain the final this compound-poly(dopamine) core-shell nanoparticles (CBP NPs) by ultrafiltration at 4400 rpm for 20 minutes.
IV. Characterization of this compound-Based Theranostic Agents
Thorough characterization is crucial to ensure the quality and efficacy of the synthesized agents.
Table 1: Physicochemical Characterization of Ce6-Based Theranostic Agents
| Parameter | Method | Typical Results | Reference |
| Chemical Structure | 1H NMR Spectroscopy | Characteristic peaks of both Ce6 and the conjugated molecule are observed. | |
| Purity | High-Performance Liquid Chromatography (HPLC) | Purity of >95% is often desired. | |
| Molecular Weight | Mass Spectrometry (MS) | Confirms the successful conjugation by showing the expected molecular ion peak. | |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Nanoparticles typically range from 50-200 nm with a low PDI (<0.3). | |
| Zeta Potential | DLS with an electrode | Can be positive or negative depending on the surface chemistry, influencing stability and cellular uptake. | |
| Drug Loading Content | UV-Vis Spectroscopy | Quantifies the amount of Ce6 loaded onto the nanoparticle. |
V. In Vitro Evaluation
Protocol 4: In Vitro Phototoxicity Assay (MTT Assay)
This protocol assesses the light-induced cytotoxicity of the Ce6-based agents.
Materials:
-
Cancer cell line (e.g., B16F10 melanoma, HeLa)
-
Complete cell culture medium
-
Ce6-based theranostic agent
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Light source with appropriate wavelength (e.g., 660 nm laser)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Ce6-based agent and incubate for a defined period (e.g., 3-24 hours).
-
Include control groups: untreated cells, cells treated with the agent but not irradiated (dark toxicity), and cells irradiated without the agent.
-
After incubation, wash the cells with PBS and add fresh medium.
-
Irradiate the designated wells with a light source at a specific wavelength and dose (e.g., 660 nm, 1-5 J/cm2).
-
Incubate the plates for another 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 2: In Vitro Efficacy of Ce6-Based Theranostic Agents
| Agent | Cell Line | Dark IC50 (µM) | Light IC50 (µM) | Reference |
| Free Ce6 | B16F10 | 534.3 | 20.98 | |
| Free Ce6 | B16F10 | 519.6 | 18.9 | |
| Ce6-biotin | HeLa | >10 | 1.28 | |
| Free Ce6 | HeLa | >10 | 2.31 |
VI. In Vivo Evaluation
Protocol 5: In Vivo Biodistribution Study
This protocol determines the accumulation of the Ce6-based agent in different organs and the tumor.
Materials:
-
Tumor-bearing animal model (e.g., mice with subcutaneous tumors)
-
Ce6-based theranostic agent
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Administer the Ce6-based agent to the tumor-bearing animals, typically via intravenous injection.
-
At various time points post-injection (e.g., 2, 4, 8, 24, 48 hours), anesthetize the animals and acquire whole-body fluorescence images using an in vivo imaging system.
-
After the final imaging time point, euthanize the animals and excise the tumor and major organs (liver, spleen, kidneys, heart, lungs).
-
Image the excised organs to quantify the fluorescence signal in each tissue.
-
Analyze the images to determine the relative accumulation of the agent in the tumor versus other organs.
VII. Signaling Pathways in this compound-Mediated Photodynamic Therapy
The therapeutic effect of Ce6-PDT is primarily mediated by the generation of reactive oxygen species (ROS), which induce cellular damage and trigger specific signaling pathways leading to cell death.
Caption: Signaling pathway of this compound-mediated photodynamic therapy.
VIII. Experimental Workflows
The following diagrams illustrate the typical workflows for synthesizing and evaluating Ce6-based theranostic agents.
Caption: General workflow for the synthesis of Ce6-based theranostic agents.
Caption: Workflow for the in vitro and in vivo evaluation of Ce6-based agents.
References
Photoacoustic imaging protocol using Chlorin e6 as a contrast agent
Application Notes: Photoacoustic Imaging with Chlorin e6
Introduction
This compound (Ce6) is a second-generation photosensitizer that is increasingly utilized as a contrast agent in photoacoustic (PA) imaging.[1][2][3] Its strong absorption in the red and near-infrared (NIR) regions of the electromagnetic spectrum, coupled with a high quantum yield for generating reactive oxygen species (ROS), makes it a potent agent for both diagnostic imaging and photodynamic therapy (PDT).[4][5] These application notes provide an overview of the use of Ce6 in photoacoustic imaging, including its mechanism of action, and summarize key quantitative data and experimental protocols.
Mechanism of Photoacoustic Signal Generation
The efficacy of this compound as a photoacoustic contrast agent stems from its molecular properties. When Ce6 accumulates in a region of interest, such as a tumor, and is irradiated with a short laser pulse at a wavelength corresponding to its absorption peak (around 660 nm), the Ce6 molecules absorb the light energy and become excited. This energy is then rapidly converted into heat, causing a localized thermal expansion of the surrounding tissue. This rapid expansion generates an ultrasonic pressure wave that can be detected by an ultrasound transducer. The intensity of the photoacoustic signal is proportional to the concentration of Ce6 in the tissue, allowing for quantitative imaging.
Data Presentation
Table 1: In Vitro Photoacoustic Imaging Parameters for this compound
| Parameter | Value | Reference |
| Ce6 Concentrations | 50 µM, 100 µM | |
| Control | Normal Saline, Methylene Blue (1 mM) | |
| Imaging Wavelengths | 680, 700, 720, 740, 760 nm | |
| Observation | Photoacoustic signal amplitude increases with Ce6 concentration. |
Table 2: In Vivo Photoacoustic Imaging and Biodistribution of this compound
| Parameter | Details | Reference |
| Animal Model | ICR Mice, B16F10 allograft mice | |
| Ce6 Dosage | 2.5 mg/kg | |
| Administration Route | Intravenous (caudal vein) injection | |
| Optimal pH of Ce6 solution | pH 8 (for maximal absorbance and fluorescence) | |
| Imaging Time Points (Post-injection) | 0, 0.5, 1, 2, 3 hours | |
| Imaging System Example | Endra Nexus 128 tomography system | |
| Laser Parameters | 680-950 nm pulsed laser | |
| Organs of Interest for Biodistribution | Liver, Spleen, Kidney, Heart, Lungs, Skin | |
| Peak Accumulation (Fluorescence) | 2 hours post-injection |
Table 3: Cytotoxicity Data for this compound (in the context of Photodynamic Therapy)
| Cell Line | Condition | IC50 Value | Reference |
| B16F10 Melanoma | Dark (no light exposure) | 534.3 µM | |
| B16F10 Melanoma | With light irradiation (660 nm) | 18.9 µM, 20.98 µM |
Visualizations
Caption: Workflow for in vivo photoacoustic imaging using Ce6.
Caption: Ce6-PDT signaling in macrophage polarization.
Protocols
Protocol 1: Preparation of this compound for In Vivo Injection
This protocol describes the preparation of a this compound solution suitable for intravenous injection in animal models.
Materials:
-
This compound (Ce6) powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium hydroxide (NaOH) solution, 0.1 M
-
Sterile, pyrogen-free water for injection
-
Sterile 0.22 µm syringe filters
-
pH meter
-
Sterile vials
Procedure:
-
Dissolution of Ce6:
-
Accurately weigh the desired amount of Ce6 powder.
-
Dissolve the Ce6 powder in a small volume of PBS (pH 7.4). Ce6 can be sparingly soluble; sonication may be used to aid dissolution.
-
-
pH Adjustment:
-
Studies have shown that the absorbance and fluorescence of Ce6 are maximal at pH 8.
-
While monitoring with a calibrated pH meter, slowly add 0.1 M NaOH dropwise to the Ce6 solution until the pH reaches 8.0.
-
-
Final Concentration and Sterilization:
-
Add sterile, pyrogen-free water or PBS to reach the final desired concentration for injection (e.g., to achieve a 2.5 mg/kg dose in a standard mouse volume).
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
-
Storage:
-
Store the prepared Ce6 solution protected from light at 4°C. It is recommended to use the solution shortly after preparation.
-
Protocol 2: In Vitro Photoacoustic Imaging of this compound
This protocol outlines the procedure for evaluating the photoacoustic signal of Ce6 in a controlled in vitro setting.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Normal saline
-
Methylene blue solution (1 mM)
-
Photoacoustic imaging system
-
Optically transparent tubes or a suitable phantom
Procedure:
-
Sample Preparation:
-
Prepare dilutions of the Ce6 stock solution in normal saline to achieve final concentrations of 50 µM and 100 µM.
-
Prepare control samples of normal saline and 1 mM methylene blue.
-
Transfer each solution into separate, optically transparent tubes suitable for the imaging system.
-
-
Imaging System Setup:
-
Power on the photoacoustic imaging system and allow the laser to warm up as per the manufacturer's instructions.
-
Set the laser to the desired imaging wavelengths. A typical range for Ce6 is 680 nm to 760 nm.
-
-
Data Acquisition:
-
Place the prepared tubes in the sample holder of the imaging system.
-
Acquire photoacoustic images and signal intensity data for each sample at each specified wavelength.
-
-
Data Analysis:
-
Quantify the photoacoustic signal amplitude for each concentration of Ce6 and the controls.
-
Plot the signal intensity as a function of Ce6 concentration and wavelength to determine the optimal imaging parameters.
-
Protocol 3: In Vivo Photoacoustic Imaging of Tumor-Bearing Mice
This protocol provides a detailed methodology for performing in vivo photoacoustic imaging of tumors using Ce6 as a contrast agent.
Materials:
-
Tumor-bearing mice (e.g., B16F10 melanoma allografts)
-
Prepared sterile this compound solution (2.5 mg/kg dose)
-
Anesthesia (e.g., isoflurane)
-
Photoacoustic imaging system (e.g., Endra Nexus 128)
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (or other approved anesthetic) and maintain anesthesia throughout the imaging procedure.
-
Place the mouse on the imaging stage, ensuring the tumor is within the imaging field of view.
-
-
Baseline Imaging:
-
Acquire a baseline photoacoustic scan of the tumor and surrounding tissue before the injection of Ce6. This will serve as a control for background signal.
-
-
Contrast Agent Administration:
-
Administer the prepared Ce6 solution (2.5 mg/kg) intravenously via the tail vein.
-
-
Post-Injection Imaging:
-
Immediately after injection, and at specified time points thereafter (e.g., 0.5, 1, 2, and 3 hours), acquire photoacoustic images of the tumor.
-
Use a pulsed laser in the range of 680-950 nm for excitation.
-
-
Biodistribution Analysis (Optional):
-
At the end of the imaging session, the animal can be euthanized.
-
Major organs (liver, spleen, kidneys, heart, lungs) can be harvested for ex vivo fluorescence or photoacoustic imaging to confirm the biodistribution of Ce6.
-
-
Data Analysis:
-
Analyze the acquired images to quantify the change in photoacoustic signal intensity within the tumor over time.
-
Compare the signal from the tumor to that of surrounding tissues to assess the contrast enhancement provided by Ce6.
-
References
- 1. Frontiers | this compound-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING [frontiersin.org]
- 2. Improved Pilot-Plant-Scale Synthesis of this compound and Its Efficacy as a Photosensitizer for Photodynamic Therapy and Photoacoustic Contrast Agent [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracellular Localization Studies of Chlorin e6 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the intracellular localization of Chlorin e6 (Ce6) and its derivatives, critical for understanding their mechanism of action in photodynamic therapy (PDT). Detailed protocols for key experiments and data interpretation are included to facilitate reproducible and robust studies.
Introduction
This compound (Ce6) is a second-generation photosensitizer derived from chlorophyll that has garnered significant interest in photodynamic therapy. Its efficacy is highly dependent on its subcellular localization, as the highly cytotoxic singlet oxygen and other reactive oxygen species (ROS) generated upon light activation have a very short diffusion radius. Therefore, the primary targets of photodamage are the organelles where the photosensitizer accumulates. Understanding the intracellular distribution of various Ce6 derivatives is paramount for designing more effective and targeted phototherapeutics. This document outlines the methodologies to investigate and quantify the intracellular localization of Ce6 derivatives.
Data Presentation: Quantitative Subcellular Localization of this compound and its Derivatives
The following tables summarize quantitative data on the colocalization of Ce6 and its derivatives with various organelles from published studies. The Pearson Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) are common metrics used to quantify the degree of colocalization between the fluorescence signal of the photosensitizer and organelle-specific fluorescent probes. A PCC value close to 1 indicates a strong positive correlation, while a value close to 0 indicates no correlation. MOC values range from 0 to 1, representing the fraction of the photosensitizer's fluorescence that colocalizes with the organelle marker.
Table 1: Colocalization of Esterified this compound Derivatives in K562 Cells [1]
| Photosensitizer | Organelle | Pearson Correlation Coefficient (PCC) |
| This compound (Chl e6) | Mitochondria | ~0.5 (moderate correlation) |
| Endoplasmic Reticulum | >0.7 (high correlation) | |
| Golgi Complex | >0.7 (high correlation) | |
| Lysosomes | 0.3 - 0.4 (low correlation) | |
| Esterified DChl e6 | Endoplasmic Reticulum | ≥0.7 (high correlation) |
| Golgi Complex | 0.5 - 0.7 (moderate to high correlation) |
Table 2: Colocalization of this compound Formulations in HT-1080 Cells [2]
| Photosensitizer Formulation | Organelle | Pearson Correlation Coefficient (PCC) | Manders' Overlap Coefficient (MOC) |
| Free Ce6 | Lysosomes | 0.39 | 0.65 |
| Mitochondria | 0.33 | 0.52 | |
| NPh-Ce6 (Liposomal) | Mitochondria | 0.37 | 0.64 |
| NPh-Ce6-NGR-R7 (Targeted Liposomal) | Lysosomes | 0.37 | 0.52 |
| Mitochondria | 0.51 | 0.60 |
Table 3: Subcellular Localization of Amino Acid Derivatives of this compound in HEp2 Cells [3]
| Ce6 Derivative | Lysosomes | Endoplasmic Reticulum (ER) | Golgi | Mitochondria |
| 17³-lysylthis compound | ++ | ++ | - | - |
| 15²-lysylthis compound | ++ | ++ | - | - |
| 13¹-aspartylthis compound | ++ | ++ | ++ | + |
| 13¹-aspartyl(β-Ala)this compound | ++ | ++ | ++ | - |
| 13¹-EDLysChlorin e6DME | ++ | ++ | ++ | - |
(++: Major localization, +: Minor localization, -: Not observed)
Experimental Protocols
Protocol 1: In Vitro Cell Culture and Incubation with this compound Derivatives
-
Cell Culture : Culture the desired cell line (e.g., K562, HT-1080, HEp2) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding : Seed the cells onto suitable culture vessels (e.g., glass-bottom dishes for microscopy) at a density that will result in 60-70% confluency at the time of the experiment.
-
Preparation of Ce6 Derivative Solution : Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in serum-free or serum-containing medium to the desired final concentration (e.g., 5-10 µM).
-
Incubation : Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the medium containing the Ce6 derivative to the cells.
-
Incubation Time : Incubate the cells with the Ce6 derivative for a specific period (e.g., 1, 3, 6, or 18 hours) at 37°C. The optimal incubation time may vary depending on the derivative and cell line and should be determined empirically.
-
Washing : After incubation, remove the medium containing the Ce6 derivative and wash the cells three times with PBS to remove any unbound photosensitizer.
Protocol 2: Confocal Laser Scanning Microscopy for Intracellular Localization
-
Organelle Staining : Following the incubation with the Ce6 derivative and washing, incubate the cells with organelle-specific fluorescent probes according to the manufacturer's instructions. Examples include:
-
Mitochondria : MitoTracker™ Green FM or MitoTracker™ Red CMXRos
-
Lysosomes : LysoTracker™ Green DND-26 or LysoTracker™ Red DND-99
-
Endoplasmic Reticulum : ER-Tracker™ Blue-White DPX
-
Golgi Apparatus : BODIPY™ FL C₅-Ceramide
-
-
Live-Cell Imaging : After staining, replace the staining solution with fresh culture medium or a suitable imaging buffer.
-
Image Acquisition : Visualize the cells using a confocal laser scanning microscope.
-
Set the excitation and emission wavelengths appropriate for the Ce6 derivative and the specific organelle probes.
-
Acquire sequential scans for each channel to minimize bleed-through between the fluorescent signals.
-
Obtain Z-stack images to analyze the three-dimensional distribution of the photosensitizer within the cells.
-
-
Image Analysis and Colocalization Quantification :
-
Use image analysis software (e.g., ImageJ with the JaCoP plugin, NIS-Elements AR) to perform colocalization analysis.
-
Select regions of interest (ROIs) containing single cells.
-
Calculate the Pearson Correlation Coefficient (PCC) and Manders' Overlap Coefficients (M1 and M2) to quantify the degree of colocalization between the Ce6 derivative and the organelle markers.
-
Protocol 3: Subcellular Fractionation for Biochemical Analysis
-
Cell Harvesting and Lysis :
-
Harvest cultured cells (approximately 1x10⁷ to 5x10⁷ cells) by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a hypotonic fractionation buffer and incubate on ice to allow the cells to swell.
-
Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle. The extent of lysis should be monitored by microscopy.
-
-
Differential Centrifugation :
-
Nuclear Fraction : Centrifuge the cell lysate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Mitochondrial Fraction : Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 15-20 minutes at 4°C to pellet the mitochondria.
-
Microsomal Fraction (ER and Golgi) : Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomes.
-
Cytosolic Fraction : The final supernatant contains the cytosolic components.
-
-
Quantification of Ce6 Derivative :
-
Resuspend each organelle pellet in a suitable buffer.
-
Measure the fluorescence of the Ce6 derivative in each fraction using a spectrofluorometer at the appropriate excitation and emission wavelengths.
-
Normalize the fluorescence intensity to the protein concentration of each fraction (determined by a protein assay such as BCA or Bradford) to determine the relative concentration of the Ce6 derivative in each subcellular compartment.
-
Visualizations: Diagrams of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways relevant to the study of this compound derivatives.
Caption: Experimental workflow for studying the intracellular localization of this compound derivatives.
Caption: Relationship between the chemical properties of Ce6 derivatives and their subcellular localization.
References
Application Notes and Protocols for Long-Term Stability Testing of Chlorin e6 Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorin e6 (Ce6) is a potent second-generation photosensitizer derived from chlorophyll, widely investigated for its applications in photodynamic therapy (PDT) for various cancers and other diseases.[1][2] The efficacy of PDT is critically dependent on the generation of reactive oxygen species (ROS) by the photosensitizer upon activation by light of a specific wavelength.[3][4] However, the inherent hydrophobicity of Ce6 can limit its clinical application, necessitating the development of advanced formulations such as nanoemulsions, liposomes, and polymer-based nanoparticles to enhance its solubility, stability, and bioavailability.[2]
Long-term stability testing is a crucial component of drug development, ensuring that a drug product maintains its quality, safety, and efficacy throughout its shelf life. For Ce6 formulations, this involves assessing the physical and chemical integrity of the formulation and the photodynamic activity of the active pharmaceutical ingredient. Degradation of Ce6 or changes in the formulation's characteristics can lead to a loss of therapeutic effect and the formation of potentially harmful impurities.
These application notes provide a comprehensive overview and detailed protocols for conducting long-term stability testing of various this compound formulations.
Key Stability-Indicating Parameters
The following parameters are critical for evaluating the long-term stability of Ce6 formulations:
-
Appearance: Visual inspection for any changes in color, clarity, or presence of particulate matter.
-
pH: Measurement of the formulation's pH to detect any shifts that could indicate chemical degradation.
-
Particle Size and Polydispersity Index (PDI): For nanoformulations, monitoring changes in particle size and distribution is essential as it can affect bioavailability and efficacy.
-
Zeta Potential: For colloidal formulations, zeta potential indicates the stability of the dispersion.
-
Drug Content (Assay): Quantification of the amount of Ce6 present in the formulation over time.
-
Related Substances (Impurities): Detection and quantification of any degradation products or process-related impurities.
-
In Vitro Photodynamic Activity: Functional assay to ensure the formulation retains its ability to induce cell death upon photoactivation.
Experimental Protocols
Long-Term Stability Study Design
Objective: To evaluate the physical and chemical stability of this compound formulations under controlled storage conditions over an extended period.
Materials:
-
This compound formulation
-
Stability chambers with controlled temperature and humidity
-
Light-protective containers
Protocol:
-
Divide the this compound formulation into a sufficient number of aliquots in the final proposed container-closure system.
-
Store the samples under the following long-term and accelerated storage conditions as per ICH guidelines:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
For photosensitivity studies, expose a separate set of samples to a controlled light source.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
-
Analyze the withdrawn samples for the key stability-indicating parameters outlined below.
Physicochemical Characterization
2.1. Visual Inspection and pH Measurement
-
Appearance: Visually inspect the sample against a black and white background for any changes in color, clarity, or the presence of visible particles.
-
pH: Measure the pH of the formulation using a calibrated pH meter at each time point.
2.2. Particle Size, PDI, and Zeta Potential Analysis (for Nanoformulations)
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the formulation with an appropriate solvent (e.g., deionized water) to a suitable concentration.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument.
-
Perform the measurement in triplicate for each sample.
-
Chemical Analysis
3.1. Quantification of this compound and Detection of Impurities by HPLC
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 400-412 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare a standard curve of this compound of known concentrations.
-
Prepare samples by diluting the formulation to fall within the range of the standard curve.
-
Inject the standards and samples into the HPLC system.
-
Quantify the amount of Ce6 by comparing the peak area of the sample to the standard curve.
-
Identify and quantify any degradation products by observing new peaks in the chromatogram.
-
3.2. Spectroscopic Analysis
-
Method: UV-Visible and Fluorescence Spectroscopy
-
Procedure:
-
UV-Vis Spectroscopy: Dilute the formulation in an appropriate solvent (e.g., DMSO or acetonitrile) and record the absorption spectrum. The characteristic Soret band around 400 nm and Q-bands around 665 nm should be monitored for any changes in intensity or position.
-
Fluorescence Spectroscopy: Excite the diluted sample at around 400 nm and record the emission spectrum. The emission peak around 665 nm is characteristic of Ce6. A decrease in fluorescence intensity may indicate degradation.
-
In Vitro Photodynamic Activity Assay
Objective: To assess the functional stability of the this compound formulation by measuring its ability to induce cancer cell death upon light activation.
-
Cell Line: A suitable cancer cell line (e.g., B16F10 melanoma, A549 lung cancer).
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aged Ce6 formulation and a fresh control formulation for a predetermined incubation period (e.g., 3-4 hours).
-
Irradiate the cells with a light source at the appropriate wavelength for Ce6 (e.g., 660 nm). Include a set of non-irradiated control wells (dark toxicity).
-
Incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and compare the IC50 values of the aged and fresh formulations.
-
Data Presentation
The quantitative data generated from the stability studies should be summarized in tables for clear comparison across different time points and storage conditions.
Table 1: Physicochemical Stability of this compound Formulation under Long-Term Storage (25°C/60% RH)
| Time (Months) | Appearance | pH | Particle Size (nm) | PDI | Zeta Potential (mV) |
| 0 | Clear, red solution | 7.4 | 120.5 | 0.15 | -25.3 |
| 3 | ... | ... | ... | ... | ... |
| 6 | ... | ... | ... | ... | ... |
| 12 | ... | ... | ... | ... | ... |
| 24 | ... | ... | ... | ... | ... |
Table 2: Chemical Stability of this compound Formulation under Accelerated Storage (40°C/75% RH)
| Time (Months) | Ce6 Content (%) | Total Impurities (%) | In Vitro IC50 (µM) |
| 0 | 100.0 | <0.1 | 20.5 |
| 1 | ... | ... | ... |
| 2 | ... | ... | ... |
| 3 | ... | ... | ... |
| 6 | ... | ... | ... |
Visualizations
Caption: Experimental workflow for long-term stability testing.
Caption: Simplified signaling pathway of Ce6-mediated PDT.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Water Solubility of Chlorin e6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor water solubility of Chlorin e6 (Ce6) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern?
This compound (Ce6) is a potent photosensitizer used in photodynamic therapy (PDT). Its therapeutic efficacy relies on its ability to generate reactive oxygen species (ROS) upon light activation, leading to localized cell death. However, Ce6 is a hydrophobic molecule, which leads to several challenges in its application.[1][2] Its low water solubility causes it to aggregate in aqueous environments like physiological solutions, which can reduce its photosensitizing efficiency.[2][3][4] This poor solubility also contributes to rapid clearance from the bloodstream and non-specific distribution, limiting its accumulation in target tumor tissues.
Q2: What are the primary strategies to enhance the water solubility and bioavailability of this compound?
To overcome the limitations of Ce6, various strategies involving chemical modification and drug delivery systems have been developed. These methods aim to improve its solubility, prolong circulation time, and enhance its accumulation at the target site. The main approaches include:
-
Nanoparticle-Based Formulations: Encapsulating or conjugating Ce6 with nanoparticles can significantly improve its bioavailability.
-
Liposomes: These lipid-based vesicles can encapsulate Ce6, improving its solubility and delivery.
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can form nanoparticles that encapsulate Ce6, offering controlled release and improved tumor targeting.
-
Nanoemulsions: Oil-in-water nanoemulsions serve as effective carriers for hydrophobic drugs like Ce6.
-
Inorganic Nanoparticles: Materials such as iron oxide nanoparticles can be functionalized to carry Ce6.
-
-
Polymer Conjugation (PEGylation): Attaching polyethylene glycol (PEG) chains to Ce6 (PEGylation) increases its hydrophilicity and circulation time.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins can encapsulate the hydrophobic Ce6 molecule within their cavity, forming a water-soluble inclusion complex.
-
Protein-Based Carriers: Proteins like human serum albumin (HSA) can bind to Ce6, improving its solubility and biodistribution.
Troubleshooting Guide
Problem 1: My this compound is precipitating in my aqueous buffer.
-
Symptoms: You observe visible precipitate in your Ce6 solution, or you notice a decrease in fluorescence intensity.
-
Cause: Due to its hydrophobic nature, Ce6 tends to aggregate and precipitate in aqueous solutions.
-
Solutions:
-
Use of a Co-solvent: For in vitro experiments, initially dissolving Ce6 in a small amount of a biocompatible organic solvent such as DMSO before diluting it in your aqueous medium can prevent immediate aggregation. Be mindful of the final solvent concentration to avoid cellular toxicity.
-
Formulation in a Delivery System: Encapsulating Ce6 in liposomes, polymeric nanoparticles, or nanoemulsions can prevent aggregation by isolating the Ce6 molecules from the aqueous environment.
-
Problem 2: I am observing low cellular uptake of this compound in my in vitro experiments.
-
Symptoms: Fluorescence microscopy or flow cytometry indicates poor internalization of Ce6 by your target cells.
-
Cause: The aggregated form of Ce6 is not efficiently taken up by cells.
-
Solutions:
-
Nanoparticle Formulations: Encapsulating Ce6 in nanoparticles can facilitate cellular uptake through endocytosis. For example, Ce6-loaded PLGA nanoparticles have shown enhanced cellular uptake.
-
Targeted Delivery: Conjugating Ce6 or its carrier to a targeting ligand (e.g., biotin) that binds to receptors overexpressed on your cancer cell line can significantly enhance uptake.
-
Problem 3: My in vivo studies show rapid clearance and poor tumor accumulation of this compound.
-
Symptoms: In vivo imaging reveals a weak fluorescence signal at the tumor site and a short circulation half-life.
-
Cause: Free Ce6 is quickly cleared from the bloodstream by the reticuloendothelial system and does not accumulate effectively in tumors.
-
Solutions:
-
PEGylation: Modifying Ce6 or its nanocarrier with PEG can reduce clearance by the immune system and prolong circulation time, leading to better tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.
-
Nanoparticle Encapsulation: Formulating Ce6 into nanoparticles (e.g., liposomes, PLGA nanoparticles) can improve its pharmacokinetic profile and enhance tumor targeting.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on different this compound formulations.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Carrier Material | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Ce6-Loaded Liposomes | DSPC, Cholesterol, DSPE-PEG2000 | 124.7 ± 0.6 | >80 | - | |
| Ce6-Loaded PLGA Nanoparticles | Poly(lactide-co-glycolide) | ~130 | 82 | 5 | |
| mPEG-PLA-Ce6 Nanoparticles | Methoxy-poly(ethylene glycol)-poly(d,l-lactide) | 149.72 ± 3.51 | - | - | |
| PION@E6 | PEGylated Iron Oxide Nanoparticles | 37.86 ± 12.90 | - | - | |
| Ce6@F127 Micelles | Pluronic F127 | - | - | - |
Table 2: Biological Performance of this compound Formulations
| Formulation | Cell Line | Effect | Observation | Reference |
| Ce6-biotin | HeLa | Cellular Uptake | ~4 times higher than free Ce6 after 6h | |
| mPEG-PLA-Ce6 | A549 | Phototoxicity | Enhanced in monolayer and 3D spheroids | |
| PLGA-Ce6 NPs | HCT-116 | Phototoxicity | Enhanced phototoxicity compared to free Ce6 | |
| Ce6@F127 Ms | B16F10, FaDu | Phototoxicity | ~3 times higher than free Ce6 |
Key Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes a general procedure for preparing Ce6-loaded liposomes.
-
Lipid Film Formation:
-
Dissolve lipids (e.g., DSPC, cholesterol) and DSPE-PEG2000 in chloroform in a round-bottom flask.
-
Add a solution of Ce6 in a suitable organic solvent (e.g., dimethylformamide) to the lipid mixture.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid phase transition temperature to form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS).
-
Quantify the Ce6 loading efficiency using UV-Vis spectrophotometry after disrupting the liposomes with a suitable solvent.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
This is a common method for encapsulating hydrophobic drugs like Ce6 in PLGA nanoparticles.
-
Organic Phase Preparation:
-
Dissolve PLGA and Ce6 in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
-
Emulsification:
-
Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess stabilizer and unloaded drug.
-
Lyophilize the nanoparticles for long-term storage.
-
-
Characterization:
-
Measure the particle size and zeta potential using DLS.
-
Determine the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the Ce6 concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Visual Diagrams
Caption: Workflow for this compound-loaded liposome preparation and characterization.
References
Technical Support Center: Overcoming Chlorin e6 Photobleaching in PDT Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and overcoming the common challenge of Chlorin e6 (Ce6) photobleaching during Photodynamic Therapy (PDT) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ce6) photobleaching and why is it a concern in PDT?
A1: Photobleaching is the irreversible photochemical destruction of a photosensitizer, such as this compound, upon exposure to light.[1] During PDT, as Ce6 absorbs light to generate cytotoxic reactive oxygen species (ROS), it can also undergo degradation, rendering it inactive.[2] This is a significant concern because the progressive loss of the photosensitizer during treatment can lead to a diminished therapeutic effect, reduced ROS generation, and potentially incomplete tumor destruction.[3][4] Monitoring photobleaching is crucial for accurate PDT dosimetry and predicting treatment outcomes.[5]
Q2: What are the primary mechanisms behind Ce6 photobleaching?
A2: The primary mechanism of Ce6 photobleaching is believed to be an oxidative process mediated by the very reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), that it generates upon photoactivation. The excited Ce6 molecule can react with surrounding oxygen or other molecules, leading to its own degradation. The presence of oxygen appears to be a necessary condition for the photobleaching of NPe6 (a derivative of Ce6). Factors such as the local microenvironment, including solvent polarity and the presence of oxidizable substrates, can influence the rate of photobleaching.
Q3: What factors influence the rate of Ce6 photobleaching during my experiments?
A3: Several factors can significantly impact the rate of Ce6 photobleaching:
-
Light Dose and Fluence Rate: Higher light doses and fluence rates (light intensity) generally lead to accelerated photobleaching. However, very high fluence rates can deplete local oxygen, which might paradoxically slow down photobleaching but also reduce PDT efficacy.
-
Oxygen Concentration: Oxygen is crucial for both ROS generation and Ce6 photobleaching. In hypoxic (low oxygen) tumor environments, photobleaching rates may be altered.
-
Photosensitizer Concentration: The concentration of Ce6 can affect aggregation, which in turn influences its photophysical properties and susceptibility to photobleaching.
-
Solvent and Microenvironment: The polarity of the solvent or the molecular environment surrounding the Ce6 molecule affects its photobleaching quantum yield. For instance, the photobleaching yield of a Ce6 derivative was found to decrease in organic solvents with low dielectric constants. The presence of serum or proteins can also alter the rate of photobleaching.
-
Presence of Other Substances: Certain molecules can either enhance or inhibit photobleaching. For example, photooxidizable substrates like cysteine and dithiothreitol can increase the quantum yield of photobleaching.
Q4: How can I minimize Ce6 photobleaching in my PDT experiments?
A4: Several strategies can be employed to mitigate Ce6 photobleaching:
-
Optimize Light Parameters: Using a lower fluence rate over a longer exposure time to deliver the same total light dose can reduce photobleaching and improve therapeutic outcomes. Fractionated light delivery (light-dark cycles) may also help replenish oxygen and reduce photobleaching.
-
Formulation and Delivery Systems: Encapsulating Ce6 in nanocarriers such as liposomes, polymers, or layered double hydroxides (LDHs) can protect it from the surrounding environment and enhance its photostability. For example, covalently conjugating Ce6 to LDH nanoflakes has been shown to significantly improve its photostability compared to free Ce6.
-
Chemical Modifications: Creating derivatives of Ce6 can improve its photostability. For instance, the tin (Sn) derivative of NPe6 is more resistant to photobleaching than the parent compound.
-
Use of Stabilizers: While less common, exploring the use of antioxidants or singlet oxygen quenchers that do not interfere with the therapeutic effect could potentially reduce photobleaching. However, this must be approached with caution to avoid compromising PDT efficacy.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of Ce6 fluorescence during irradiation. | High light intensity (fluence rate).High total light dose.High local oxygen concentration promoting photobleaching.Ce6 is in an environment that accelerates photobleaching (e.g., presence of certain substrates). | Reduce the fluence rate and extend the irradiation time to deliver the same total dose.Consider using a fractionated light protocol.Evaluate the experimental medium for substances that may enhance photobleaching. |
| Inconsistent PDT efficacy despite standardized light dose. | Significant photobleaching is occurring, leading to a lower effective photosensitizer concentration over time.Variations in tissue oxygenation between experiments are affecting both PDT and photobleaching rates. | Monitor Ce6 fluorescence in real-time to quantify the extent of photobleaching.Correlate the photobleaching rate with the observed therapeutic outcome.Consider monitoring tissue oxygenation levels during the experiment. |
| Low therapeutic effect observed. | Ce6 photobleaching is too rapid, preventing a sufficient therapeutic dose of ROS from being generated.Poor cellular uptake or localization of Ce6. | Utilize a formulation that enhances Ce6 photostability, such as encapsulation in nanoparticles.Optimize the Ce6 concentration and incubation time to improve cellular uptake.Confirm ROS generation using a suitable probe. |
| Difficulty in distinguishing between photobleaching and other effects. | Changes in fluorescence could be due to environmental factors (pH, binding) rather than just photobleaching. | Perform control experiments with Ce6 in the dark to assess its stability under experimental conditions without light.Use spectroscopic methods (absorption and fluorescence) to monitor changes in the Ce6 spectrum, which can indicate degradation. |
Quantitative Data Summary
The following tables summarize key quantitative data related to Ce6 photobleaching to aid in experimental design and comparison.
Table 1: Photobleaching Quantum Yields of Ce6 Derivatives and Other Photosensitizers.
| Photosensitizer | Solvent/Medium | Photobleaching Quantum Yield (Φ_pb) | Reference |
| mono-L-aspartyl this compound (NPe6) | pH 7.4 Phosphate Buffer | 8.2 x 10⁻⁴ | |
| Sn derivative of NPe6 | pH 7.4 Phosphate Buffer | 5.7 x 10⁻⁶ | |
| Zn derivative of NPe6 | pH 7.4 Phosphate Buffer | 1.9 x 10⁻² | |
| Hematoporphyrin | pH 7.4 Phosphate Buffer | 4.7 x 10⁻⁵ | |
| Uroporphyrin | pH 7.4 Phosphate Buffer | 2.8 x 10⁻⁵ |
Table 2: Factors Influencing NPe6 Photobleaching Quantum Yield.
| Condition | Fold Increase in Quantum Yield | Reference |
| Cysteine (100 mM) | 2-4x | |
| Dithiothreitol (100 mM) | 2-4x | |
| Furfuryl alcohol | 2-4x | |
| Metronidazole | ~6x |
Experimental Protocols
Protocol 1: Quantification of this compound Photobleaching via Fluorescence Spectroscopy
This protocol allows for the measurement of Ce6 photobleaching by monitoring the decrease in its fluorescence intensity over time during light exposure.
Materials:
-
This compound stock solution
-
Appropriate solvent or cell culture medium
-
Fluorometer or fluorescence microscope equipped with a suitable excitation light source (e.g., ~400 nm or ~660 nm laser/LED) and detector
-
Cuvettes or imaging plates/slides
-
Light source for PDT irradiation (e.g., 660 nm laser)
-
Radiometer to measure light intensity
Procedure:
-
Sample Preparation: Prepare a solution of Ce6 at the desired concentration in the experimental medium (e.g., PBS, cell culture medium, or a solution containing cells).
-
Initial Fluorescence Measurement (Pre-bleach): Measure the initial fluorescence intensity of the Ce6 sample.
-
Excite at the Soret band (~402 nm) or the Q-band (~662 nm) and measure the emission peak around 668 nm.
-
Use low excitation power to minimize photobleaching during the measurement itself.
-
-
Photobleaching Induction: Irradiate the sample with the PDT light source at a defined fluence rate (e.g., in mW/cm²) for a specific duration.
-
Post-bleach Fluorescence Measurements: At regular time intervals during irradiation, stop the treatment light and measure the fluorescence intensity as in step 2.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of irradiation time or total light dose (J/cm²).
-
The rate of fluorescence decay corresponds to the rate of photobleaching.
-
The photobleaching can be expressed as a percentage of the initial fluorescence.
-
For kinetic analysis, the data can be fitted to an appropriate decay model (e.g., first-order kinetics).
-
Visualizations
Caption: Workflow for quantifying Ce6 photobleaching.
Caption: Simplified Ce6 photobleaching pathway in PDT.
Caption: Troubleshooting logic for Ce6 photobleaching.
References
- 1. Photobleaching of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumor fluorescence and oxygenation monitoring during photodynamic therapy with this compound photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring photoproduct formation and photobleaching by fluorescence spectroscopy has the potential to improve PDT dosimetry with a verteporfin-like photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Laser Parameters for Effective Chlorin e6 Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorin e6 (Ce6) for photodynamic therapy (PDT).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the optimal laser wavelength for activating this compound?
The optimal laser wavelength for activating Ce6 corresponds to its absorption peaks. Ce6 has a strong absorption peak in the red region of the electromagnetic spectrum, typically around 660-670 nm.[1][2][3] Using a laser with a wavelength in this range is crucial for efficient photoactivation and generation of reactive oxygen species (ROS).[4] While Ce6 also has a major absorption peak around 402 nm (Soret band), the longer wavelength red light offers deeper tissue penetration, making it more suitable for in vivo applications.[5]
Q2: I am observing low cytotoxicity in my in vitro experiments. What are the possible causes and how can I troubleshoot this?
Low cytotoxicity can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Verify Laser Parameters: Ensure your laser wavelength is within the optimal 660-670 nm range. Check the power density and total light dose. Insufficient light energy will lead to incomplete activation of Ce6. Refer to the tables below for recommended starting parameters.
-
Optimize Ce6 Concentration: The concentration of Ce6 is critical. Too low a concentration will not generate enough ROS to induce cell death. Conversely, very high concentrations might lead to aggregation, which can reduce its photosensitizing efficacy. Perform a dose-response curve to determine the optimal Ce6 concentration for your specific cell line.
-
Check Incubation Time: Allow sufficient time for the cells to uptake Ce6. Incubation times can vary between cell lines and experimental conditions. A typical starting point is 3-6 hours.
-
Assess Ce6 Solubility and Aggregation: Ce6 is hydrophobic and can aggregate in aqueous solutions, reducing its effectiveness. Consider using a vehicle like DMSO to dissolve Ce6 before diluting it in culture media, or explore the use of nanocarrier formulations to improve solubility and cellular uptake.
-
Measure ROS Production: Directly measure the generation of ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to confirm that photoactivation is occurring. A lack of ROS production points to an issue with either the Ce6, the light source, or both.
Q3: My in vivo tumor regression results are not as expected. What factors should I consider?
In addition to the points mentioned for in vitro studies, in vivo experiments have added complexities:
-
Light Penetration Depth: Red light has better tissue penetration than other wavelengths, but it is still limited to a few millimeters. For deeper tumors, consider interstitial fiber optics to deliver light directly to the tumor site.
-
Ce6 Biodistribution and Tumor Accumulation: The delivery of Ce6 to the tumor is a major challenge. Poor accumulation will result in a weak therapeutic effect. Consider using targeted nanocarriers to enhance tumor-specific delivery. You can assess biodistribution by extracting Ce6 from tissues and measuring its fluorescence.
-
Time Interval between Ce6 Administration and Irradiation: The timing between injecting Ce6 and applying light is critical. This interval should be optimized to coincide with the peak accumulation of Ce6 in the tumor tissue. This can range from 3 to 24 hours post-injection.
-
Oxygen Availability: PDT is an oxygen-dependent process. The tumor microenvironment is often hypoxic, which can limit the efficacy of PDT.
Q4: How can I confirm that cell death is occurring via the desired mechanism (e.g., apoptosis)?
You can use several assays to determine the mechanism of cell death:
-
Apoptosis vs. Necrosis: Use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to distinguish between apoptotic and necrotic cells.
-
Caspase Activation: Measure the activity of key apoptotic enzymes like caspase-3 to confirm the involvement of the caspase cascade.
-
DNA Damage: Assess for oxidative DNA damage, which can be an upstream event in Ce6-PDT induced cell death pathways.
Quantitative Data Summary
Table 1: In Vitro Laser Parameters for this compound Activation
| Cell Line | Ce6 Concentration | Wavelength (nm) | Power Density | Light Dose (J/cm²) | Incubation Time | Reference |
| B16F10 Melanoma | 6.25 - 25 µM | 660 | 50 mW/cm² | 1 | 3 hours | |
| SW480 Colon Cancer | 0.125 - 8.0 µg/ml | 650 | 32 mW | 6 | Not Specified | |
| 4T1 Breast Cancer | 1 µg/mL | Not Specified | Not Specified | 1.2 | Not Specified | |
| HeLa Cervical Cancer | 0.25 - 4.0 µM | ~655 | 6.0 mW/cm² | 20 | 24 hours | |
| AsPC-1, MIA PaCa-2 Pancreatic Cancer | 2 - 51.2 µM | 660 | 50 mW | 5 | 3 hours |
Table 2: In Vivo Laser Parameters for this compound Activation
| Animal Model | Tumor Type | Ce6 Dose | Wavelength (nm) | Power Density | Light Dose (J/cm²) | Time Interval (Ce6 admin. to irradiation) | Reference |
| C57BL/6 Mice | B16F10 Melanoma | 2.5 mg/kg | 660 | Not Specified | Not Specified | 3 hours | |
| Rats | Sarcoma M-1 | 1-10 mg/kg | Krypton Laser | Not Specified | 22.5 - 135 | Not Specified | |
| Human Patient | Nodular Basal Cell Carcinoma | 0.08 mg/kg | 665 | 150 mW/cm² | 150 | 3 hours | |
| Dogs | Various Cancers | 2.5 mg/kg | 660 | 200 mW/cm² | 100 | 3 hours |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assessment using MTT Assay
This protocol outlines the steps to assess the cytotoxicity of Ce6-PDT on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Ce6 Incubation: Prepare a stock solution of Ce6 in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in the cell culture medium. Remove the old medium from the wells and add the Ce6-containing medium. Incubate for a predetermined time (e.g., 3-6 hours) in the dark at 37°C and 5% CO₂. Include control wells with medium only and vehicle control.
-
Washing: After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound Ce6.
-
Irradiation: Add fresh, phenol red-free medium to the cells. Irradiate the designated wells with a laser at the appropriate wavelength (e.g., 660 nm) and light dose. Keep a set of non-irradiated control plates in the dark for the same duration.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for another 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Workflow for in vitro phototoxicity assessment of Ce6.
Caption: Key signaling events initiated by Ce6-PDT.
References
- 1. Efficacy of this compound-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic Photodynamic Therapy With Chlorine e6 as a Photosensitizer for the Treatment of Nodular BCC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Strategies to Enhance Tumor Accumulation of Chlorin e6
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the tumor accumulation of Chlorin e6 (Ce6) in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high tumor accumulation of this compound?
A1: The main challenges stem from the inherent properties of free Ce6. Its hydrophobicity leads to poor solubility in aqueous environments, causing it to aggregate in the bloodstream.[1][2] This aggregation reduces its bioavailability and leads to rapid clearance from circulation, preventing effective accumulation in tumor tissues.[1][2] Furthermore, its non-specific distribution can cause photosensitivity in healthy tissues.[2]
Q2: How do nanoparticle-based delivery systems improve Ce6 tumor accumulation?
A2: Nanoparticle (NP) delivery systems address the limitations of free Ce6 in several ways:
-
Improved Solubility and Stability: Encapsulating hydrophobic Ce6 within a hydrophilic nanoparticle shell prevents aggregation in the bloodstream and improves its stability.
-
Enhanced Permeability and Retention (EPR) Effect: Tumors often have leaky blood vessels and poor lymphatic drainage. Nanoparticles of a certain size can pass through these leaky vessels and become trapped in the tumor microenvironment, a phenomenon known as the EPR effect. This passive targeting mechanism significantly increases the concentration of Ce6 in the tumor.
-
Prolonged Circulation: Surface modifications of nanoparticles, such as with polyethylene glycol (PEG), can help them evade uptake by the immune system, leading to a longer circulation time in the bloodstream and more opportunities to accumulate in the tumor.
Q3: What is the difference between passive and active targeting of Ce6 to tumors?
A3:
-
Passive targeting primarily relies on the EPR effect, where nanoparticles accumulate in the tumor due to its unique pathophysiology (leaky vasculature and poor lymphatic drainage). This is a property of the nanoparticle size and formulation.
-
Active targeting involves attaching specific ligands (e.g., antibodies, peptides, aptamers, or small molecules like biotin and hyaluronic acid) to the surface of the nanoparticle. These ligands bind to receptors that are overexpressed on the surface of cancer cells, leading to more specific uptake by the tumor cells themselves.
Q4: Can Sonodynamic Therapy (SDT) improve the tumor accumulation of Ce6?
A4: While SDT itself doesn't directly increase the initial accumulation of Ce6 in the tumor, it offers a significant advantage over Photodynamic Therapy (PDT). SDT uses ultrasound to activate the photosensitizer, which can penetrate much deeper into tissues than light. This allows for the treatment of deeper tumors that are inaccessible to light-based therapies. The strategies to enhance Ce6 accumulation, such as using nanoparticles, are equally important for effective SDT.
Q5: How can I quantify the tumor accumulation of my Ce6 formulation?
A5: The most common method is through an in vivo biodistribution study in an animal model. This typically involves:
-
Injecting the Ce6 formulation (often labeled with a fluorescent dye or a radionuclide) into tumor-bearing animals.
-
At various time points, sacrificing the animals and harvesting the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantifying the amount of Ce6 in each tissue. This can be done by measuring the fluorescence intensity of tissue homogenates or by using an in vivo imaging system (IVIS). If radiolabeled, a gamma counter is used.
-
The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
A high tumor-to-muscle or tumor-to-skin ratio is indicative of successful tumor targeting.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low tumor accumulation of Ce6-nanoparticle formulation | Nanoparticle size is too large or too small, preventing effective EPR-mediated accumulation. | Optimize the nanoparticle size to be within the ideal range for the EPR effect (typically 50-200 nm). |
| Rapid clearance by the reticuloendothelial system (RES) in the liver and spleen. | Surface-modify the nanoparticles with PEG (PEGylation) to create a "stealth" coating that reduces RES uptake and prolongs circulation time. | |
| Poor stability of the nanoparticle formulation in vivo. | Assess the stability of your nanoparticles in serum-containing media in vitro before in vivo studies. Consider crosslinking the nanoparticle core or using more stable lipid compositions. | |
| High accumulation in non-target organs (e.g., liver, spleen) | Nanoparticles are being rapidly cleared by the RES. | As above, PEGylation is a key strategy. Optimizing particle size and surface charge can also influence RES uptake. |
| Non-specific binding of nanoparticles to proteins and cells. | Ensure proper surface modification to minimize non-specific interactions. For active targeting, ensure the ligand density is optimized. | |
| Inconsistent results between batches of Ce6 formulation | Variations in the preparation protocol. | Strictly adhere to a standardized protocol for nanoparticle synthesis and Ce6 loading. |
| Instability of the formulation during storage. | Characterize the stability of your formulation over time under defined storage conditions (e.g., temperature, light exposure). | |
| Low phototoxicity despite evidence of Ce6 uptake in cells | Aggregation-induced quenching of Ce6 within the cells, reducing singlet oxygen generation. | Design delivery systems that release Ce6 in a monomeric form inside the cell. Consider using stimuli-responsive linkers. |
| Insufficient light or ultrasound dose delivered to the tumor. | Perform dose-escalation studies to determine the optimal light or ultrasound energy for your specific formulation and tumor model. | |
| Cellular resistance to PDT/SDT. | Investigate potential resistance mechanisms in your cell line, such as high levels of antioxidants. Consider combination therapies to overcome resistance. |
Quantitative Data on Tumor Accumulation of this compound Formulations
The following tables summarize quantitative data from various studies on the tumor accumulation of different Ce6 formulations.
Table 1: Nanoparticle-Based Passive Targeting of this compound
| Formulation | Animal Model | Time Point (post-injection) | Tumor Accumulation (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| Free Ce6 | MOC2 tumor-bearing mice | 24 h | ~1.5 | Not Reported | |
| mPCe6 Micelles | MOC2 tumor-bearing mice | 24 h | ~3.0 | Not Reported | |
| mPNCe6 Micelles | MOC2 tumor-bearing mice | 24 h | ~5.5 | Not Reported | |
| Ce6-loaded GEVs | 4T1 tumor-bearing mice | 24 h | Higher than free Ce6 (qualitative) | Not Reported | |
| Ce6-PVP | Not Specified | Not Specified | More effective accumulation than free Ce6 | Not Reported |
Table 2: Active and Stimuli-Responsive Targeting of this compound
| Formulation | Targeting Strategy | Animal Model | Time Point (post-injection) | Tumor Accumulation | Reference |
| HA-sese-Ce6 micelles | CD44-receptor (Redox-responsive) | Breast cancer-bearing mice | 24 h | Significantly higher than non-targeted micelles | |
| M-chlorin e6 | Mannose receptor | Syngeneic tumor model mice | Not Specified | Higher than in normal skin | |
| NPh-Ce6-NGR-R7 | APN/CD13 | HT-1080 tumor-bearing mice | 1 h | ~2-fold higher than free Ce6 | |
| NPh-Ce6 | Phospholipid nanoparticles | HT-1080 tumor-bearing mice | 1 h | ~1.5-fold higher than free Ce6 |
%ID/g = percentage of injected dose per gram of tissue. Data is approximated from figures in the cited literature where exact values were not provided in text.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles (Nanoprecipitation Method)
This protocol describes a general method for preparing Ce6-loaded nanoparticles, adapted from a procedure for Ce6-BSA nanoparticles.
Materials:
-
This compound (Ce6)
-
Bovine Serum Albumin (BSA)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Tris buffer (10 µM, pH 8.0)
-
Dopamine hydrochloride
-
Ultrasonicator
-
Ultrafiltration device
Procedure:
-
Preparation of Ce6 Solution: Dissolve Ce6 in THF at a concentration of 0.5 mg/mL.
-
Preparation of BSA Solution: Dissolve BSA in deionized water to a final concentration of 1 mg/mL.
-
Nanoparticle Formation:
-
While sonicating the BSA solution, slowly add the Ce6/THF solution dropwise.
-
Continue sonication for 5 minutes at room temperature.
-
-
Purification of Ce6-BSA Nanoparticles:
-
Transfer the nanoparticle suspension to an ultrafiltration device.
-
Centrifuge at 4400 rpm for 20 minutes to separate the nanoparticles from free Ce6 and BSA.
-
Discard the supernatant and resuspend the nanoparticle pellet in Tris buffer.
-
-
(Optional) Polydopamine Coating:
-
To the resuspended Ce6-BSA nanoparticles in Tris buffer, add dopamine hydrochloride to a final concentration of 4 mg/mL.
-
Stir the mixture for 24 hours at room temperature in the dark.
-
-
Final Purification:
-
Purify the polydopamine-coated nanoparticles by ultrafiltration as described in step 4.
-
Resuspend the final nanoparticle product in a suitable buffer (e.g., PBS) for further experiments.
-
Protocol 2: In Vitro Phototoxicity Assessment (MTT Assay)
This protocol outlines the MTT assay to evaluate the cytotoxicity of Ce6 formulations upon light activation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ce6 formulation and controls (e.g., free Ce6, blank nanoparticles)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Light source with appropriate wavelength for Ce6 activation (e.g., 660 nm laser)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the Ce6 formulation, free Ce6, and blank nanoparticles.
-
Include wells with untreated cells as a negative control.
-
Incubate for a predetermined duration (e.g., 4-24 hours) to allow for cellular uptake.
-
-
Photodynamic Therapy (PDT):
-
Wash the cells with PBS to remove any extracellular Ce6 formulation.
-
Add fresh culture medium to each well.
-
Irradiate the designated wells with the light source at a specific power density and duration. Keep a set of "dark control" plates that are not irradiated.
-
-
Post-Irradiation Incubation: Incubate the plates for a further 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well (typically 10% of the well volume) and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability versus Ce6 concentration to determine the IC50 value (the concentration at which 50% of cells are killed).
-
Protocol 3: In Vivo Biodistribution Study
This is a generalized protocol for assessing the biodistribution of a fluorescently labeled Ce6 nanoparticle formulation in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Fluorescently labeled Ce6 nanoparticle formulation
-
Anesthesia (e.g., isoflurane)
-
In Vivo Imaging System (IVIS) or similar fluorescence imaging system
-
Surgical tools for dissection
-
Saline for perfusion
-
Homogenizer
-
Fluorometer or plate reader
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Administration: Inject a defined dose of the fluorescently labeled Ce6 nanoparticle formulation intravenously via the tail vein.
-
In Vivo Imaging (Optional but Recommended):
-
At various time points (e.g., 1, 4, 8, 24, 48 hours post-injection), anesthetize the mice and acquire whole-body fluorescence images using an IVIS. This provides a qualitative and semi-quantitative assessment of nanoparticle distribution over time.
-
-
Organ Harvesting:
-
At the final time point, anesthetize the mice and perform a cardiac perfusion with saline to remove blood from the organs.
-
Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, and muscle as a control).
-
-
Ex Vivo Imaging:
-
Arrange the harvested organs in a petri dish and acquire fluorescence images using the IVIS. This allows for a more sensitive and specific visualization of nanoparticle accumulation in each organ.
-
-
Quantitative Analysis:
-
Weigh each organ.
-
Homogenize each organ in a suitable buffer.
-
Measure the fluorescence intensity of the tissue homogenates using a fluorometer or plate reader.
-
Create a standard curve using known concentrations of the fluorescently labeled nanoparticles to correlate fluorescence intensity with the amount of nanoparticles.
-
-
Data Calculation:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate the tumor-to-organ ratios (e.g., tumor-to-liver, tumor-to-muscle) to assess targeting efficiency.
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound nanocarriers.
Caption: Mechanism of this compound-mediated photodynamic/sonodynamic therapy.
References
Technical Support Center: Chlorin e6 (Ce6) In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorin e6 (Ce6) for in vivo applications, with a focus on mitigating non-specific phototoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with Ce6.
| Problem | Potential Cause | Suggested Solution |
| High skin phototoxicity or necrosis in non-tumor regions. | Non-specific biodistribution: Free Ce6 is hydrophobic and can accumulate in healthy tissues, particularly the skin, leading to off-target damage upon light exposure.[1][2][3][4] | 1. Utilize a Drug Delivery System (DDS): Encapsulate Ce6 in nanocarriers like liposomes, nanoemulsions, extracellular vesicles, or micelles.[1] This can improve solubility, alter biodistribution, and leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting. 2. Optimize Formulation: Formulating Ce6 with polymers such as polyvinylpyrrolidone (PVP) has been shown to increase the tumor-to-normal tissue ratio. 3. Implement Active Targeting: Conjugate Ce6 to targeting ligands (e.g., biotin, peptides) that bind to receptors overexpressed on your target cancer cells. |
| Low therapeutic efficacy; poor tumor response. | 1. Insufficient Ce6 accumulation in the tumor: This can be due to poor bioavailability and rapid clearance of free Ce6. 2. Inadequate light penetration or dose: The light may not be reaching the entire tumor volume at a sufficient fluence. | 1. Enhance Tumor Accumulation: Employ a DDS or targeted formulation as described above. Studies show Ce6-PVP formulations and nanoparticle-based systems significantly enhance Ce6 concentration in tumors. 2. Verify Drug-Light Interval (DLI): Ensure the time between Ce6 administration and light irradiation aligns with the peak tumor accumulation of your specific formulation. This can range from 1 to 4 hours for many formulations. 3. Optimize Light Dose: Ensure the wavelength (typically ~660-670 nm) is appropriate for Ce6 excitation. The light dose (J/cm²) may need to be optimized; doses ranging from 50 to 300 J/cm² have been reported, depending on the model and Ce6 dose. |
| Inconsistent results between experiments. | 1. Formulation variability: The physicochemical properties of the Ce6 formulation (e.g., pH, aggregation state, particle size) can impact its in vivo behavior. 2. Animal model variations: Differences in tumor vascularity, size, or animal physiology can affect drug delivery and treatment outcome. | 1. Standardize Formulation Protocol: Strictly control parameters like pH during preparation; a pH of 8 has been shown to enhance Ce6 accumulation in tissues. Ensure consistent characterization of nanoparticle size and stability if using a DDS. 2. Control Experimental Variables: Use a consistent tumor model and ensure tumors are within a defined size range at the start of the experiment. Monitor animal health closely. |
| Difficulty dissolving or administering Ce6. | Inherent hydrophobicity: Ce6 has poor water solubility, which can lead to aggregation and complicates intravenous administration. | 1. Use a Co-solvent or Formulation Aid: Dimethyl sulfoxide (DMSO) is often used, but can have its own toxicity. Formulations with PVP can improve solubility and have been used in preclinical and clinical studies. 2. Prepare a Nanocarrier Formulation: Nanoemulsions and other nanoparticle-based systems are designed to overcome the solubility issues of hydrophobic drugs like Ce6. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific phototoxicity with Ce6?
A1: The primary cause is the hydrophobic nature of this compound. This property leads to low bioavailability, a tendency to aggregate in aqueous environments, and non-specific uptake by healthy tissues, including the skin. When these tissues are inadvertently exposed to light, the photosensitizer is activated, causing unintended cellular damage and phototoxicity.
Q2: How can I reduce skin photosensitivity in my animal models?
A2: Reducing skin photosensitivity involves improving the specificity of Ce6 delivery to the tumor. Key strategies include:
-
Encapsulation in Nanocarriers: Using drug delivery systems (DDS) like liposomes or nanoparticles can shield healthy tissues from free Ce6, reduce its accumulation in the skin, and enhance its delivery to the tumor via the EPR effect.
-
Targeted Formulations: Conjugating Ce6 to molecules that specifically bind to cancer cells can significantly increase the tumor-to-skin concentration ratio.
-
Dose Optimization: Using the minimum effective dose of both Ce6 and light can reduce the severity of side effects. Studies on skin cancer have shown that minimized doses of Ce6 derivatives and light can maintain high efficacy while avoiding complications.
Q3: What is a typical Drug-Light Interval (DLI) for Ce6?
A3: The optimal DLI depends heavily on the formulation used. For many systemic administrations, peak tumor accumulation occurs between 1 and 4 hours post-injection. For instance, a study using a Ce6-PVP formulation found that light irradiation 1 hour after administration induced significant tumor necrosis. Another study reported injecting Ce6 and irradiating the tumor 3 hours later. It is crucial to perform pharmacokinetic studies with your specific formulation to determine the DLI that provides the best tumor-to-normal tissue ratio.
Q4: Which intracellular organelles are the primary targets of Ce6-mediated PDT?
A4: The intracellular localization of Ce6 dictates the primary targets of photodamage. Studies have shown that Ce6 and its derivatives tend to accumulate in the endoplasmic reticulum, Golgi complex, and mitochondria. Localization in these organelles is critical because the primary cytotoxic agent, singlet oxygen, has a very short diffusion distance (~0.1 µm). Therefore, damage is confined to the immediate vicinity of the photosensitizer, triggering cell death pathways like apoptosis and necrosis.
Q5: How does Ce6 actually kill cancer cells?
A5: The mechanism of Ce6-mediated photodynamic therapy (PDT) is based on the generation of reactive oxygen species (ROS). After administration, Ce6 accumulates in the tumor. Upon irradiation with light of a specific wavelength (around 660 nm), the Ce6 molecule absorbs a photon and transitions to an excited state. This energy is then transferred to molecular oxygen in the surrounding tissue, generating highly cytotoxic species like singlet oxygen (¹O₂). These ROS cause oxidative damage to essential cellular components like lipids, proteins, and DNA, leading to cell death.
Data Summary Tables
Table 1: In Vivo Ce6 and Light Dosages from Preclinical/Clinical Studies
| Ce6 Formulation / Derivative | Dose (mg/kg) | Light Dose (J/cm²) | Drug-Light Interval (h) | Animal Model / Condition | Reference |
| Free Ce6 | 2.5 | 100 | 3 | C57BL/6 Mice (Melanoma) | |
| Ce6-PVP | Not specified | Not specified | 1 | BALB/c Nude Mice (Squamous Cell Carcinoma) | |
| Radachlorin (Ce6 derivative) | 0.7 - 1.0 | 200 - 300 | Not specified | Human (Skin Cancer) | |
| Photolon (Ce6 derivative) | 2.0 | 200 - 300 | Not specified | Human (Skin Cancer) | |
| Radachlorin / Photoditazine | 0.6 - 0.8 | 100 - 250 | 1 - 3 | Human (Skin Cancer) | |
| Photolon | 1.2 - 1.5 | 150 - 300 | 3 | Human (Skin Cancer) | |
| Free Ce6 | 1.0 | Low-dose | 3 | Human (Basal Cell Carcinoma) | |
| Mono-L-aspartyl this compound (Npe6) | 2.5 - 3.5 | 100 | 4 | Human (Cutaneous Tumors) | |
| Free Ce6 | 0.08 | 150 | 3 | Human (Nodular Basal Cell Carcinoma) |
Table 2: Comparative Tumor vs. Normal Tissue Accumulation of Ce6
| Ce6 Formulation | Time Post-Injection | Tissue Ratio (Tumor : Normal Tissue) | Normal Tissue Type | Animal Model | Reference |
| Ce6-PVP | Not specified | Higher than free Ce6 or Ce6-DMSO | Peritumoral Muscle | BALB/c Nude Mice | |
| Free Ce6 | 3 h | 7 : 1 (Tumor : Normal Tissue) | Normal Tissue | Human (Basal Cell Carcinoma) | |
| Free Ce6 | 3 h | 12 : 1 (Tumor : Tissue) | Skin | Human (Basal Cell Carcinoma) | |
| NPh-Ce6-NGR-R7 (Peptide-targeted) | 1 h | ~1.5x higher in tumor vs. free Ce6 | Liver, Kidneys | HT-1080 Mice | |
| HA-sese-Ce6 Micelles | 2 h | Significantly higher tumor accumulation vs. free Ce6 | Liver, Kidney | Orthotopic Breast Cancer Model |
Experimental Protocols
Protocol 1: Evaluating In Vivo Biodistribution of a Ce6 Formulation
This protocol provides a general workflow for assessing how a novel Ce6 formulation is distributed in a tumor-bearing mouse model.
-
Animal Model: Subcutaneously inoculate appropriate cancer cells (e.g., 4T1, B16F10) onto the flank of immunocompromised mice (e.g., BALB/c nude). Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Formulation Preparation: Prepare the Ce6 formulation according to your standardized protocol. Ensure the final solution is sterile and suitable for intravenous injection. A solution of free Ce6 at an optimized pH (e.g., pH 8) should be used as a control.
-
Administration: Administer the Ce6 formulation and control solution intravenously (i.v.) via the tail vein at a predetermined dose (e.g., 2.5 mg/kg).
-
Time Points: Euthanize cohorts of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 2, 4, 8, 24 hours).
-
Ex Vivo Imaging: Immediately following euthanasia, surgically excise the tumor and major organs (liver, spleen, kidneys, heart, lungs, and a sample of skin). Arrange the organs for ex vivo fluorescence imaging using an appropriate imaging system with excitation and emission filters for Ce6 (e.g., Excitation: ~400 nm or ~660 nm, Emission: >670 nm).
-
Quantification:
-
Homogenization: Weigh each organ and tumor, then homogenize the tissue in an appropriate buffer.
-
Extraction: Extract the Ce6 from the tissue homogenate using a suitable solvent method.
-
Measurement: Quantify the amount of Ce6 in the extract using fluorescence spectroscopy, comparing the emission intensity to a standard curve of known Ce6 concentrations.
-
-
Data Analysis: Calculate the concentration of Ce6 per gram of tissue (µg/g) for each organ at each time point. Plot the data to visualize the pharmacokinetic profile and determine the time of peak tumor accumulation.
Protocol 2: Assessing Therapeutic Efficacy and Phototoxicity of Ce6-PDT
This protocol outlines the steps to evaluate the antitumor effect and potential off-target toxicity of a Ce6 formulation in a preclinical model.
-
Animal Model & Tumor Induction: As described in Protocol 1. Once tumors reach the desired size, randomly assign mice to experimental groups (e.g., Saline + Light; Ce6 alone; Light alone; Ce6 + Light).
-
Ce6 Administration: Intravenously inject the Ce6 formulation at the optimized dose.
-
Anesthesia & Irradiation: At the predetermined optimal DLI (e.g., 3 hours post-injection), anesthetize the mice. Expose the tumor on the flank to a 660 nm laser at a specific power density and for a duration calculated to deliver the target light dose (e.g., 100 J/cm²). For phototoxicity assessment, a region of healthy skin distant from the tumor can be irradiated with the same light dose.
-
Monitoring:
-
Tumor Volume: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the volume (V = L × W²/2).
-
Body Weight & Health: Monitor the body weight and general health of the animals throughout the study.
-
Skin Reaction: Visually inspect and photograph the irradiated tumor and healthy skin areas daily for signs of erythema, edema, or necrosis.
-
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size, or after a set observation period (e.g., 18-21 days).
-
Analysis:
-
Plot the average tumor growth curves for each group to assess therapeutic efficacy.
-
Perform histological analysis (e.g., H&E staining) on the excised tumors and irradiated skin to evaluate the extent of necrosis and tissue damage.
-
Visualization Diagrams
Caption: Workflow of Ce6-PDT from administration to cell death.
Caption: Troubleshooting logic for reducing non-specific phototoxicity.
References
- 1. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting low singlet oxygen quantum yield with Chlorin e6
Welcome to the technical support center for Chlorin e6 (Ce6). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving optimal singlet oxygen quantum yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected singlet oxygen quantum yield (ΦΔ) for this compound?
The singlet oxygen quantum yield of this compound is not a fixed value and is highly dependent on its environment. In organic solvents like ethanol, a ΦΔ of approximately 0.65 can be expected. For mono-L-aspartyl this compound (a derivative) in phosphate buffer at pH 7.4, a quantum yield of 0.77 has been reported[1]. However, in aqueous solutions, the quantum yield can be significantly lower, especially under conditions that promote aggregation[2]. One study reported a singlet oxygen quantum yield of 0.75 for Ce6 in PBS[3].
Q2: My measured singlet oxygen quantum yield is significantly lower than expected. What are the common causes?
Several factors can lead to a low singlet oxygen quantum yield. The most common culprits include:
-
Aggregation: Ce6 has a strong tendency to aggregate in aqueous solutions, especially at acidic pH, which severely quenches its photoactivity[2][4].
-
Solvent Choice: The polarity and protic nature of the solvent significantly influence the photophysical properties of Ce6.
-
Incorrect pH: The protonation state of the carboxylic acid groups on Ce6 affects its aggregation state and, consequently, its photosensitizing efficiency.
-
Presence of Quenchers: Endogenous or exogenous molecules can quench the excited triplet state of Ce6 before it can transfer energy to molecular oxygen.
-
Inaccurate Measurement Technique: Errors in the experimental protocol for determining the quantum yield can lead to artificially low values.
Q3: How does the solvent affect the singlet oxygen quantum yield of this compound?
The choice of solvent has a pronounced effect on the photophysical properties of Ce6. Generally, quantum yields are highest in protic solvents (with the exception of water), followed by aprotic and non-polar solvents. This is due to specific solute-solvent interactions, including hydrogen bonding, that can influence the excited state lifetime and intersystem crossing efficiency of the molecule.
Q4: What is the optimal pH for working with this compound in aqueous solutions?
To minimize aggregation and maximize singlet oxygen generation in aqueous buffers, it is recommended to work at a slightly alkaline pH (around 7.4 or higher). At acidic pH (below ~6.5), Ce6 tends to aggregate, leading to a significant decrease in the singlet oxygen quantum yield. The protonated form of Ce6, which is more prevalent at lower pH, is suggested to have a higher intrinsic efficiency for singlet oxygen generation, but this is often negated by the overwhelming effect of aggregation.
Troubleshooting Guides
Issue 1: Low Singlet Oxygen Quantum Yield
If you are observing a lower than expected singlet oxygen quantum yield, follow these troubleshooting steps:
1. Verify the Monomeric State of this compound:
-
Problem: Aggregation is a primary cause of reduced photoactivity.
-
Solution:
-
Check the absorption spectrum of your Ce6 solution. Aggregated Ce6 often exhibits a broadened or split Soret band (around 400 nm) and changes in the Q-bands.
-
Work in a suitable solvent. If using an aqueous buffer, ensure the pH is ~7.4 or slightly above.
-
Consider adding disaggregating agents like polyvinylpyrrolidone (PVP) if working in conditions prone to aggregation.
-
2. Optimize Solvent Conditions:
-
Problem: The solvent environment may not be optimal for Ce6 photophysics.
-
Solution:
-
If your experimental design allows, consider using a protic solvent like ethanol or methanol, where Ce6 generally exhibits a higher quantum yield.
-
If using a mixed solvent system, ensure miscibility and be aware that the photophysical properties may not be a simple average of the properties in the individual solvents.
-
3. Control the pH of Aqueous Solutions:
-
Problem: Incorrect pH can lead to aggregation and changes in the molecular form of Ce6.
-
Solution:
-
Prepare fresh buffer solutions and verify the pH before each experiment.
-
For consistent results, maintain a pH of 7.4 for applications in physiological environments.
-
4. Review Your Quantum Yield Measurement Protocol:
-
Problem: Inaccuracies in the experimental setup can lead to erroneous results.
-
Solution:
-
Ensure the absorbance of your Ce6 solution at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Use a reference photosensitizer with a well-established singlet oxygen quantum yield in the same solvent for accurate relative measurements.
-
Confirm that your singlet oxygen probe (e.g., DPBF) is not degrading due to direct exposure to the excitation light.
-
5. Check for Potential Quenchers:
-
Problem: Components in your reaction mixture may be quenching the excited state of Ce6.
-
Solution:
-
Analyze all components of your sample for potential quenching activity. Certain biomolecules and metal ions can act as quenchers.
-
Ensure the purity of your Ce6 sample.
-
Issue 2: Inconsistent or Irreproducible Results
1. Standardize Sample Preparation:
-
Problem: Variations in sample preparation can lead to inconsistent results.
-
Solution:
-
Develop and adhere to a strict SOP for preparing your Ce6 solutions, including stock solution preparation, dilution, and pH adjustment.
-
Always use freshly prepared solutions, as Ce6 can degrade over time, especially when exposed to light.
-
2. Control Experimental Parameters:
-
Problem: Fluctuations in experimental conditions can affect the outcome.
-
Solution:
-
Maintain a constant temperature during your experiments.
-
Ensure the light source provides a stable and consistent output.
-
Standardize the geometry of your experimental setup (e.g., cuvette position, distance from the light source).
-
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Wavelength/Value | Solvent | Reference |
| Absorption Maxima (Soret Band) | ~400-402 nm | Ethanol, PBS | |
| Absorption Maxima (Q-Band) | ~654-667 nm | Ethanol, PBS | |
| Molar Extinction Coefficient (at ~667 nm) | 55,000 M-1cm-1 | Ethanol | |
| Fluorescence Emission Maximum | ~663-670 nm | PBS, DMSO | |
| Fluorescence Quantum Yield (Φf) | 0.16 | Ethanol |
Table 2: Singlet Oxygen Quantum Yield (ΦΔ) of this compound in Various Conditions
| Solvent/Condition | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Dichloromethane | 0.5 - 0.6 | |
| Acetonitrile | 0.6 | |
| Ethanol | 0.65 | |
| Phosphate Buffer (pH 7.4, NPe6 derivative) | 0.77 | |
| PBS | 0.75 | |
| Aqueous solution (pH 6.3) | Decreased due to aggregation |
Experimental Protocols
Protocol 1: Measurement of Singlet Oxygen Quantum Yield using 1,3-Diphenylisobenzofuran (DPBF)
This protocol describes a relative method for determining the singlet oxygen quantum yield of this compound using DPBF as a chemical trap.
Materials:
-
This compound
-
1,3-Diphenylisobenzofuran (DPBF)
-
A reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal, Methylene Blue)
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, or buffer)
-
UV-Vis spectrophotometer
-
Monochromatic light source (e.g., laser or filtered lamp)
-
Quartz cuvettes
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation (in the dark):
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the reference photosensitizer in the same solvent.
-
Prepare a stock solution of DPBF (e.g., 1 mM in the chosen solvent). DPBF is light-sensitive, so all handling should be done in minimal light.
-
-
Sample Preparation:
-
Prepare a "sample" cuvette containing Ce6 and DPBF. The final concentration of Ce6 should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength. The typical concentration of DPBF is in the micromolar range.
-
Prepare a "reference" cuvette containing the reference photosensitizer and DPBF. The absorbance of the reference photosensitizer at the irradiation wavelength should be matched to that of the Ce6 sample.
-
-
Irradiation and Data Acquisition:
-
Place the "sample" cuvette in the spectrophotometer and record the initial absorbance of DPBF at its maximum absorption wavelength (~415 nm).
-
Irradiate the sample with the monochromatic light source for a set period while stirring continuously.
-
After irradiation, immediately record the absorbance of DPBF again.
-
Repeat the irradiation and measurement steps at regular time intervals.
-
Repeat the entire process for the "reference" cuvette under identical conditions.
-
-
Calculation of Quantum Yield:
-
Plot the natural logarithm of the DPBF absorbance (ln[Abs]) versus irradiation time for both the sample and the reference. The slope of this plot gives the rate of DPBF degradation (k).
-
The singlet oxygen quantum yield of Ce6 (ΦΔCe6) can be calculated using the following equation:
ΦΔCe6 = ΦΔRef * (kCe6 / kRef) * (Iabs,Ref / Iabs,Ce6)
Where:
-
ΦΔRef is the known singlet oxygen quantum yield of the reference.
-
kCe6 and kRef are the rates of DPBF degradation for the Ce6 and reference samples, respectively.
-
Iabs,Ce6 and Iabs,Ref are the rates of light absorption by the Ce6 and reference samples, which are proportional to (1 - 10-Abs). If the absorbances are matched, this term becomes 1.
-
-
Protocol 2: Preventing and Assessing Aggregation of this compound
1. Recommended Practices for Preventing Aggregation:
-
Solvent Choice: Whenever possible, use organic solvents like ethanol or DMSO where Ce6 is more soluble and less prone to aggregation.
-
pH Control: When using aqueous buffers, maintain a pH of 7.4 or higher. Avoid acidic conditions.
-
Use of Disaggregating Agents: For applications requiring high concentrations of Ce6 in aqueous media, consider the addition of non-toxic polymers like polyvinylpyrrolidone (PVP).
-
Stock Solution Preparation: Prepare concentrated stock solutions of Ce6 in an organic solvent like DMSO and then dilute into the aqueous buffer immediately before use.
2. Assessing Aggregation:
-
UV-Vis Spectroscopy:
-
Acquire the absorption spectrum of your Ce6 solution.
-
Look for a broadening or splitting of the Soret band around 400 nm and a decrease in the intensity of the Q-band around 660 nm relative to the Soret band. These are characteristic signs of aggregation.
-
-
Fluorescence Spectroscopy:
-
Aggregation typically leads to fluorescence quenching. A significant decrease in fluorescence intensity compared to a known monomeric solution can indicate aggregation.
-
-
Dynamic Light Scattering (DLS):
-
DLS can be used to measure the size of particles in your solution. The presence of large particles (hundreds of nanometers) would be indicative of aggregation.
-
Visualizations
Caption: Troubleshooting workflow for low singlet oxygen quantum yield.
Caption: Key factors impacting the singlet oxygen generation pathway of this compound.
References
- 1. Photosensitizing properties of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the Interactions between this compound and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Chlorin e6-Loaded Nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the formulation and handling of Chlorin e6 (Ce6)-loaded nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges when working with this compound-loaded nanoparticles?
This compound (Ce6) is a potent photosensitizer, but its hydrophobic nature presents several stability challenges in nanoparticle formulations. The main issues include:
-
Aggregation: Due to its hydrophobicity, Ce6 has a tendency to aggregate in aqueous environments, which can lead to quenching of its photosensitizing activity and physical instability of the nanoparticle formulation.[1]
-
Poor Water Solubility: The low water solubility of Ce6 makes its formulation into aqueous-based nanoparticle systems challenging and can lead to drug precipitation.[2][3]
-
Rapid Systemic Clearance: When not properly encapsulated, Ce6 can be quickly cleared from the bloodstream, reducing its accumulation at the target site.[2][4]
-
Physical Instability of Nanoparticles: The nanoparticles themselves can be prone to aggregation, degradation, or premature drug release during storage or in physiological conditions.
Q2: How does encapsulation of this compound in nanoparticles improve its stability?
Encapsulating Ce6 within nanoparticles addresses its inherent stability issues in several ways:
-
Prevents Aggregation: The nanoparticle core provides a protective environment that isolates Ce6 molecules from the aqueous surroundings, preventing aggregation and preserving their monomeric, photoactive state.
-
Enhances Solubility: By incorporating the hydrophobic Ce6 into a larger, more dispersible nanostructure, the overall solubility and stability in aqueous media are significantly improved.
-
Controls Drug Release: Nanoparticle formulations can be designed for sustained or triggered release of Ce6, ensuring that the photosensitizer is available at the target site over an extended period.
-
Improves Biodistribution: Nanoparticles can alter the pharmacokinetic profile of Ce6, leading to longer circulation times and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Q3: What is PEGylation and how does it enhance the stability of Ce6-loaded nanoparticles?
PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of nanoparticles. This surface modification is a widely used strategy to improve the stability of nanomedicines for several reasons:
-
Steric Hindrance: The PEG layer creates a hydrophilic shield around the nanoparticle, which provides a steric barrier that prevents aggregation with other nanoparticles.
-
Reduced Opsonization: The "stealth" properties conferred by PEG reduce the recognition and uptake of nanoparticles by the mononuclear phagocyte system (MPS), leading to a longer circulation half-life in the bloodstream.
-
Improved Colloidal Stability: The hydrophilic nature of PEG enhances the dispersibility and stability of the nanoparticles in physiological fluids.
Q4: Can lyophilization be used to improve the long-term stability of Ce6-loaded nanoparticles?
Yes, lyophilization, or freeze-drying, is a common technique to enhance the long-term storage stability of nanoparticle formulations. By removing water, it prevents hydrolytic degradation and reduces particle aggregation that can occur in aqueous suspensions over time. However, the process of freezing and drying can itself induce stress on the nanoparticles, potentially leading to aggregation upon reconstitution. To mitigate this, cryoprotectants such as sucrose or trehalose are typically added to the formulation before lyophilization to protect the nanoparticles and ensure their resuspension to the original particle size and distribution.
Troubleshooting Guides
Problem 1: My Ce6-loaded nanoparticles are aggregating after formulation.
| Possible Cause | Recommended Solution |
| Insufficient surface stabilization. | Increase the concentration of the stabilizing agent (e.g., surfactant, PEGylated lipid). Consider using a combination of stabilizers for enhanced steric and electrostatic repulsion. |
| High drug loading. | Optimize the drug-to-polymer/lipid ratio. Excessive drug loading can disrupt the nanoparticle structure and lead to instability. |
| Inappropriate pH or ionic strength of the buffer. | Evaluate the stability of your nanoparticles in different buffers and at various pH levels and ionic strengths to identify the optimal conditions. The surface charge of nanoparticles, which is crucial for stability, can be highly dependent on these factors. |
| Residual organic solvent. | Ensure complete removal of the organic solvent used during nanoparticle preparation, as residual solvent can affect nanoparticle stability. |
Problem 2: The encapsulation efficiency of this compound is low.
| Possible Cause | Recommended Solution |
| Poor affinity between Ce6 and the nanoparticle matrix. | Modify the nanoparticle composition to enhance the interaction with Ce6. For example, incorporating aromatic polymers could promote π-π stacking interactions with the porphyrin ring of Ce6. |
| Suboptimal formulation parameters. | Systematically optimize formulation parameters such as the homogenization speed, sonication time, and the ratio of organic to aqueous phase during preparation. |
| Premature drug leakage during formulation. | Adjust the formulation process to minimize drug loss. For example, in emulsion-based methods, optimizing the evaporation rate of the organic solvent can be critical. |
Problem 3: The nanoparticles show significant drug release during storage.
| Possible Cause | Recommended Solution |
| Instability of the nanoparticle matrix. | For polymeric nanoparticles, consider using polymers with a higher glass transition temperature or crosslinking the nanoparticle core to create a more stable matrix. |
| Storage in an aqueous suspension. | For long-term storage, consider lyophilizing the nanoparticles with a suitable cryoprotectant to prevent drug leakage in an aqueous environment. |
| Inappropriate storage temperature. | Store the nanoparticle suspension at a recommended temperature (e.g., 4°C) to minimize drug diffusion and leakage. Avoid freeze-thaw cycles unless the formulation is specifically designed for it. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Different Ce6-Loaded Nanoparticle Formulations
| Nanoparticle Formulation | Average Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Efficiency (%) | Reference |
| PLGA-Ce6 NPs | 130 | -25 | 82 | 5 | |
| Ce6-loaded Lactoferrin NPs | Not Specified | Not Specified | Not Specified | Not Specified | |
| Ce6-PCL-NEs | 220.3 | -0.564 | Not Specified | Not Specified | |
| Ce6-PSilQ NPs | Not Specified | Not Specified | Not Specified | 17.0 ± 1.4 |
Table 2: In Vitro Release of this compound from Nanoparticle Formulations
| Nanoparticle Formulation | Release Profile | Time Point | Cumulative Release (%) | Reference |
| PLGA-Ce6 NPs | Sustained | 3 days | 50 | |
| Free Ce6 | Rapid | 1 day | Not Specified | |
| Ce6/NE in hydrogel | Sustained | 24 hours | Not Specified |
Experimental Protocols
Protocol 1: Preparation of Ce6-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Oil Phase Preparation: Dissolve a specific amount of poly(lactic-co-glycolic acid) (PLGA) and this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, for example, polyvinyl alcohol (PVA).
-
Emulsification: Add the oil phase to the aqueous phase and emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and un-encapsulated Ce6.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer for immediate use or lyophilize them with a cryoprotectant for long-term storage.
Protocol 2: Stability Assessment of Ce6-Loaded Nanoparticles
-
Sample Preparation: Prepare batches of your Ce6-loaded nanoparticle formulation and store them under different conditions (e.g., 4°C, 25°C, 40°C) and protected from light.
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw aliquots from each storage condition for analysis.
-
Particle Size and Zeta Potential Measurement: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles using dynamic light scattering (DLS). Significant changes in these parameters can indicate aggregation or degradation.
-
Encapsulation Efficiency and Drug Loading: Determine the amount of Ce6 encapsulated within the nanoparticles. This can be done by separating the nanoparticles from the aqueous phase (e.g., by ultracentrifugation) and measuring the concentration of free Ce6 in the supernatant using UV-Vis spectroscopy or fluorescence spectroscopy.
-
In Vitro Drug Release: Perform an in vitro release study by dialyzing the nanoparticle suspension against a release buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C. At various time points, collect samples from the release medium and quantify the amount of released Ce6.
-
Photostability Testing: Expose the nanoparticle formulation to a controlled light source according to ICH Q1B guidelines to assess the potential for photodegradation of Ce6. Analyze the Ce6 content before and after exposure.
Protocol 3: Lyophilization of Ce6-Loaded Nanoparticles
-
Cryoprotectant Addition: Add a cryoprotectant (e.g., sucrose, trehalose, or mannitol) to the aqueous suspension of Ce6-loaded nanoparticles. The concentration of the cryoprotectant needs to be optimized for the specific formulation.
-
Freezing: Freeze the nanoparticle suspension in a freezer or on the shelf of the lyophilizer at a controlled cooling rate to a temperature below the eutectic point of the formulation.
-
Primary Drying (Sublimation): Under vacuum, the temperature is gradually increased to allow the frozen solvent to sublimate directly from a solid to a vapor.
-
Secondary Drying (Desorption): The temperature is further raised to remove any residual unfrozen water molecules.
-
Reconstitution: Before use, the lyophilized powder is reconstituted with a specific volume of deionized water or a suitable buffer. The reconstituted suspension should be analyzed for particle size, PDI, and drug content to ensure the integrity of the nanoparticles was maintained.
Visualizations
References
- 1. This compound loaded lactoferrin nanoparticles for enhanced photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Efficient Delivery of this compound by Polyglycerol-Coated Iron Oxide Nanoparticles with Conjugated Doxorubicin for Enhanced Photodynamic Therapy of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Chlorin e6 Liposome Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the drug-to-lipid ratio in Chlorin e6 (Ce6) liposome formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing very low encapsulation efficiency for this compound. What are the common causes and how can I improve it?
A1: Low encapsulation efficiency (EE%) is a frequent challenge, often stemming from the physicochemical properties of this compound (Ce6) and the formulation parameters. Ce6 is hydrophobic, which can lead to aggregation in aqueous solutions and poor partitioning into the liposomal core if not handled correctly.[1][2][3]
Troubleshooting Steps:
-
Optimize the Drug-to-Lipid Ratio: An excessively high initial drug-to-lipid ratio can lead to drug precipitation and an inability of the liposomes to accommodate all the Ce6, thereby reducing EE%.[4][5] Systematically screen a range of drug-to-lipid molar ratios (e.g., 1:20, 1:50, 1:100) to find the optimal loading capacity for your specific lipid composition.
-
Adjust Lipid Composition: The choice of lipids is critical.
-
Increase Cholesterol: Cholesterol can enhance bilayer stability and hydrophobicity, potentially improving the incorporation of hydrophobic drugs like Ce6. However, excessive cholesterol can also compete with the drug for space within the bilayer, so optimization is key.
-
Use Charged Lipids: Incorporating a small percentage of a charged lipid (e.g., DOTAP, DPPG) can increase the electrostatic interaction with the slightly polar groups of Ce6 and improve EE%.
-
-
Refine the Preparation Method:
-
Co-solvent Usage: Dissolve Ce6 in a small amount of a suitable organic solvent (e.g., Chloroform, DMF, or DMSO) along with the lipids before forming the lipid film. This ensures a homogeneous mixture and prevents premature Ce6 aggregation.
-
Hydration Temperature: Ensure the hydration step is performed at a temperature above the phase transition temperature (Tc) of the primary phospholipid. This makes the lipid bilayer more fluid and facilitates drug incorporation.
-
Q2: My Ce6-liposome formulation is showing significant aggregation and an increase in particle size over time. How can I improve stability?
A2: Liposome aggregation is a sign of colloidal instability. This can be caused by suboptimal surface charge, high drug loading, or inappropriate storage conditions.
Troubleshooting Steps:
-
Incorporate PEGylated Lipids: Including a lipid conjugated to polyethylene glycol (e.g., DSPE-PEG2000) in your formulation (typically 5-10 mol%) creates a hydrophilic corona on the liposome surface. This "stealth" layer provides steric hindrance that prevents aggregation and reduces clearance by the reticuloendothelial system.
-
Optimize Zeta Potential: A neutral or slightly negative surface charge can lead to aggregation. A zeta potential of at least ±30 mV is generally recommended for good electrostatic stabilization. Consider adding charged lipids to your formulation to increase surface charge.
-
Review the Drug-to-Lipid Ratio: Overloading the liposomes can disrupt the bilayer integrity, leading to drug leakage and fusion of vesicles. If you observe instability at a high drug-to-lipid ratio, consider reducing it to a more stable level as determined by your optimization experiments.
-
Extrusion and Sizing: Ensure your liposomes are uniformly sized by using an extrusion technique. A homogenous population of vesicles is generally more stable than a polydisperse one.
-
Storage Conditions: Store liposome formulations at 4°C and protect them from light, as Ce6 is a photosensitizer. Avoid freezing, as the formation of ice crystals can disrupt the liposome structure unless specific cryoprotectants are used.
Q3: The drug release from my liposomes is too fast. How can I achieve a more sustained release profile?
A3: Rapid drug release can defeat the purpose of a liposomal delivery system. The release rate is primarily influenced by the fluidity and integrity of the lipid bilayer.
Troubleshooting Steps:
-
Increase the Drug-to-Lipid Ratio: For drugs that can precipitate inside the liposome, a higher drug-to-lipid ratio can lead to the formation of intra-liposomal drug crystals. This crystalline reservoir dissolves slowly, resulting in a more sustained release profile. Studies with doxorubicin have shown that increasing the D/L ratio can increase release half-times more than six-fold.
-
Use Lipids with a High Phase Transition Temperature (Tc): Lipids with longer, saturated acyl chains (e.g., DSPC, DPPC) create a more rigid and less permeable membrane at physiological temperatures compared to unsaturated lipids (e.g., DOPC, POPC). This rigidity slows down the rate of drug leakage.
-
Increase Cholesterol Content: Cholesterol is known to "condense" the lipid bilayer, decreasing its fluidity and permeability to encapsulated molecules. Optimizing the cholesterol-to-phospholipid ratio is crucial for modulating drug retention.
Quantitative Data on Formulation Parameters
The following tables summarize how varying formulation parameters can influence the final characteristics of liposomes. Note that these are representative data based on principles of liposome formulation and may need to be optimized for your specific Ce6 system.
Table 1: Effect of Drug-to-Lipid Ratio on Encapsulation and Release
| Initial Drug:Lipid Molar Ratio | Final Drug:Lipid Molar Ratio | Encapsulation Efficiency (%) | In Vitro Release Half-Life (T½) | Observations |
|---|---|---|---|---|
| 1:100 | 1:105 | ~95% | Short | High EE% but may lead to faster release if the drug is not precipitated. |
| 1:50 | 1:55 | ~90% | Moderate | A good starting point for balancing drug load and stability. |
| 1:20 | 1:25 | ~80% | Long | Higher loading can induce drug precipitation, leading to sustained release. |
| 1:10 | 1:15 | <70% | Very Long | EE% may drop significantly as the lipid capacity is exceeded. |
Table 2: Influence of Lipid Composition on Liposome Properties
| Primary Phospholipid (PC) | Cholesterol (mol%) | PEG-Lipid (mol%) | Particle Size (nm) | Zeta Potential (mV) | Stability |
|---|---|---|---|---|---|
| DOPC (unsaturated) | 30 | 0 | 120 ± 25 | -5 ± 2 | Prone to aggregation |
| DSPC (saturated) | 30 | 0 | 110 ± 20 | -7 ± 3 | Moderate stability |
| DSPC (saturated) | 45 | 5 | 105 ± 15 | -8 ± 3 | High stability |
| DSPC:DPPG (9:1) | 45 | 5 | 115 ± 18 | -35 ± 5 | Excellent stability |
Experimental Protocols
Protocol 1: Preparation of Ce6-Liposomes by Thin-Film Hydration
This method is a standard and widely used technique for preparing liposomes.
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000) and this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask. The exact ratios should be based on your desired formulation.
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall. Ensure all solvent is removed.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4). The temperature of the buffer should be kept above the Tc of the primary lipid (e.g., >55°C for DSPC).
-
Gently rotate the flask to allow the film to hydrate for 30-60 minutes. This process forms multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To achieve a uniform size distribution and form unilamellar vesicles, subject the MLV suspension to extrusion.
-
Using a liposome extruder, pass the suspension 10-21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm). Maintain the temperature above the lipid Tc throughout the extrusion process.
-
-
Purification:
-
Remove unencapsulated Ce6 by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) or by using dialysis against the hydration buffer.
-
Protocol 2: Characterization of Ce6-Liposomes
-
Particle Size and Zeta Potential Analysis:
-
Dilute a small aliquot of the liposome suspension in the appropriate buffer.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument. A PDI value < 0.2 indicates a homogenous population.
-
-
Quantification of Encapsulation Efficiency (EE%):
-
Take a known volume of the liposome suspension and disrupt the vesicles by adding a suitable solvent (e.g., methanol or Triton X-100). This releases the encapsulated Ce6.
-
Measure the total amount of Ce6 (Ce6_total) using UV-Vis spectrophotometry or fluorescence spectroscopy at its characteristic wavelength (absorption ~400 nm and 665 nm; emission ~670 nm).
-
To measure the amount of free drug (Ce6_free), separate the liposomes from the aqueous phase using a method like ultracentrifugation or centrifugal filter units without disrupting the liposomes. Measure the Ce6 concentration in the supernatant.
-
Calculate the EE% using the following formula: EE% = [(Ce6_total - Ce6_free) / Ce6_total] * 100
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the optimization process.
References
Technical Support Center: Minimizing Dark Toxicity of Novel Chlorin e6 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the dark toxicity of novel Chlorin e6 (Ce6) derivatives during experimental procedures.
Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for specific issues encountered in the laboratory.
Issue 1: High Dark Toxicity Observed in a Novel Ce6 Derivative
-
Question: My new this compound derivative is showing significant cytotoxicity in the dark control groups. What are the potential causes and how can I troubleshoot this?
-
Answer: High dark toxicity in novel Ce6 derivatives can stem from several factors related to the molecule's physicochemical properties and its interaction with the cellular environment. Here are the primary aspects to investigate:
-
Molecular Structure and Physicochemical Properties:
-
Aggregation: Hydrophobic Ce6 derivatives have a tendency to aggregate in aqueous solutions, which can lead to non-specific cellular damage and increased dark toxicity.[1] Consider modifying the formulation by using solubilizing agents like Tween-80 or Cremophor EL, or encapsulating the derivative in nanocarriers such as liposomes or nanoemulsions to improve solubility and reduce aggregation.[2][3][4]
-
Cationic Charges: While cationic modifications can enhance cellular uptake, an excessive positive charge can lead to membrane disruption and subsequent dark toxicity.[2] If your derivative is highly cationic, consider synthesizing analogues with a reduced number of positive charges or a more balanced amphiphilic character.
-
Hydrophobicity: A high degree of lipophilicity can cause the derivative to accumulate excessively within cellular membranes, leading to membrane destabilization and toxicity. Optimizing the hydrophilic-lipophilic balance (HLB) is crucial.
-
-
Experimental Conditions:
-
Concentration: Ensure that the concentrations used are within a non-toxic range. It is essential to perform a dose-response curve to determine the IC50 value for dark toxicity.
-
Incubation Time: Longer incubation times can lead to higher intracellular accumulation and potential dark toxicity. Test shorter incubation periods to see if toxicity is reduced while maintaining sufficient uptake for photodynamic activity.
-
Solvent Effects: The solvent used to dissolve the Ce6 derivative (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Always include a vehicle control (solvent only) in your experiments.
-
-
Issue 2: Inconsistent Dark Toxicity Results Between Experiments
-
Question: I am observing significant variability in the dark toxicity of my Ce6 derivative across different experimental replicates. What could be causing this inconsistency?
-
Answer: Inconsistent results in dark toxicity assays can be frustrating and can often be traced back to subtle variations in experimental procedures. Here’s a checklist of potential sources of variability:
-
Compound Preparation and Handling:
-
Freshness of Solution: Always prepare fresh solutions of your Ce6 derivative for each experiment. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation or aggregation.
-
Light Exposure: Even low levels of ambient light can activate some photosensitizers, leading to unintended phototoxicity that might be mistaken for dark toxicity. Handle all solutions and cell cultures in subdued light or in the dark.
-
-
Cell Culture Conditions:
-
Cell Density: Ensure that cells are seeded at a consistent density for all experiments. Overly confluent or sparse cultures can respond differently to cytotoxic agents.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and within a consistent, low passage number range.
-
-
Assay Performance:
-
Assay Timing: The timing of your cytotoxicity assay (e.g., MTT, XTT) post-treatment is critical. Cell death kinetics can vary, so perform a time-course experiment to identify the optimal endpoint.
-
Plate Reader and Reagents: Ensure that your plate reader is calibrated and that all assay reagents are fresh and properly prepared.
-
-
Issue 3: Poor Therapeutic Window (Low Ratio of Dark to Phototoxicity)
-
Question: My Ce6 derivative is highly phototoxic, but its dark toxicity is also high, resulting in a narrow therapeutic window. How can I improve this ratio?
-
Answer: A large therapeutic window (high IC50_dark / IC50_photo ratio) is a critical characteristic of a good photosensitizer. To improve this ratio, you need to either decrease the dark toxicity or increase the phototoxicity, or both.
-
Strategies to Decrease Dark Toxicity:
-
Refer to the troubleshooting steps in Issue 1 to minimize inherent dark toxicity.
-
Targeting Moieties: Conjugating the Ce6 derivative to a tumor-targeting ligand can increase its accumulation in cancer cells relative to normal cells, thereby reducing systemic dark toxicity.
-
-
Strategies to Enhance Phototoxicity:
-
Optimize Intracellular Localization: The subcellular localization of the photosensitizer significantly influences its phototoxic efficacy. Derivatives that localize in sensitive organelles like mitochondria or the endoplasmic reticulum often exhibit higher phototoxicity.
-
Improve Singlet Oxygen Quantum Yield: The efficiency of singlet oxygen generation is a key determinant of phototoxicity. Structural modifications to the chlorin macrocycle can influence this property.
-
Enhance Cellular Uptake: Modifications that improve cellular uptake, such as conjugation with cell-penetrating peptides or the addition of positively charged groups (while carefully managing dark toxicity), can increase the intracellular concentration of the photosensitizer and thus its phototoxic effect.
-
-
Quantitative Data Summary
The following table summarizes the dark toxicity (IC50 values) of various this compound derivatives from published studies. This allows for a comparative analysis of the impact of different chemical modifications on dark cytotoxicity.
| Derivative | Cell Line | Dark Toxicity (IC50, µM) | Reference |
| This compound (Ce6) | B16F10 | 534.3 | |
| Ce6 | AsPC-1, MIA PaCa-2, PANC-1 | > 50 | |
| Ce6-Curcumin Derivative 17 | AsPC-1, MIA PaCa-2, PANC-1 | > 50 | |
| 13¹-Aspartylchlorin-e6 | HEp2 | > 100 | |
| Rhodin g7 7¹-ethyl ester | HT29, MIA-PaCa-2, PANC-1, AsPC-1, B16F10 | 163 - 389 | |
| Cationic Chlorin 8 | HeLa | Lower than other cationic derivatives |
Experimental Protocols
Protocol 1: Assessment of Dark Cytotoxicity using the MTT Assay
This protocol outlines the key steps for evaluating the dark toxicity of a novel this compound derivative.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the Ce6 derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the Ce6 derivative at various concentrations.
-
Include the following controls:
-
Untreated cells: Cells with fresh medium only.
-
Vehicle control: Cells treated with the highest concentration of the solvent used.
-
Positive control: A known cytotoxic agent.
-
-
Crucially, all subsequent steps must be performed in the dark or under very dim, indirect light to avoid any light-induced toxicity.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software package.
-
Visualizations
Diagram 1: General Workflow for Screening Photosensitizer Toxicity
This diagram illustrates a typical workflow for evaluating both the dark and phototoxicity of a new photosensitizer.
Caption: A flowchart illustrating the key steps in the in vitro screening process for evaluating the dark and phototoxicity of novel this compound derivatives.
Diagram 2: Signaling Pathway of Photodynamic Therapy (PDT)-Induced Cell Death
This diagram depicts the primary mechanism by which photodynamic therapy induces cell death.
Caption: A simplified diagram showing the generation of reactive oxygen species (ROS) by a photosensitizer upon light activation, leading to cellular damage and death.
Diagram 3: Factors Influencing Dark Toxicity of Ce6 Derivatives
This diagram illustrates the key molecular and experimental factors that can contribute to the dark toxicity of this compound derivatives.
Caption: A diagram outlining the primary molecular and experimental factors that can lead to increased dark toxicity of this compound derivatives.
References
Technical Support Center: Enhancing Chlorin e6 (Ce6) Cellular Uptake in Resistant Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cellular uptake of Chlorin e6 (Ce6) in resistant cancer cells.
Troubleshooting Guides
Problem 1: Low Cellular Uptake of Ce6 in Resistant Cancer Cell Lines
Symptoms:
-
Low intracellular fluorescence signal observed via fluorescence microscopy or flow cytometry after incubation with Ce6.
-
Reduced phototoxicity upon light irradiation compared to sensitive cell lines.
Possible Causes and Solutions:
| Cause | Proposed Solution | Rationale |
| Intrinsic properties of Ce6 | Nanoparticle Formulation: Encapsulate or conjugate Ce6 with nanoparticles (e.g., liposomes, extracellular vesicles, polymeric nanoparticles).[1][2] | The hydrophobic nature of Ce6 can lead to aggregation in aqueous media and poor membrane permeability.[2][3] Nanocarriers can improve solubility, stability, and facilitate cellular entry via endocytosis.[1] |
| Conjugation to Targeting Ligands: Attach Ce6 to molecules that bind to overexpressed receptors on the cancer cells (e.g., biotin, heptamethine cyanine dyes). | This strategy enhances uptake through receptor-mediated endocytosis, increasing intracellular concentration and specificity. | |
| Conjugation with Cell-Penetrating Moieties: Link Ce6 to cell-penetrating peptides or molecules like fullerene (C60). | These moieties facilitate direct translocation across the cell membrane, bypassing traditional uptake pathways. | |
| Efflux Pump Overexpression | Efflux Pump Inhibitors: Co-administer Ce6 with known efflux pump inhibitors (e.g., verapamil, SDZ-PSC 833). | Resistant cancer cells often overexpress ATP-binding cassette (ABC) transporters that actively pump out xenobiotics like Ce6. Inhibitors block this mechanism, leading to intracellular accumulation. |
| DNA Damage Response (DDR) | Combine with DDR Inhibitors: Use Ce6-mediated photodynamic therapy (PDT) in conjunction with inhibitors of key DDR proteins, such as ATM inhibitors. | Ce6-PDT can induce DNA damage, which in turn activates repair mechanisms that promote cell survival and resistance. Blocking these pathways can enhance the efficacy of the treatment. |
| Acidic Tumor Microenvironment | pH-sensitive formulations: Design nanocarriers that release Ce6 in response to the lower pH of the tumor microenvironment. | A lower extracellular pH can influence the charge and aggregation state of Ce6, potentially affecting its interaction with the cell membrane. |
Problem 2: Rapid Clearance and Poor Tumor Accumulation of Ce6 in vivo
Symptoms:
-
Weak fluorescence signal at the tumor site in animal models.
-
Short circulation half-life of the Ce6 formulation.
Possible Causes and Solutions:
| Cause | Proposed Solution | Rationale |
| Reticuloendothelial System (RES) Clearance | PEGylation: Incorporate polyethylene glycol (PEG) into the Ce6 formulation (e.g., PEGylated nanoparticles). | A hydrophilic PEG shield reduces opsonization and subsequent clearance by the RES, prolonging circulation time and allowing for greater tumor accumulation via the Enhanced Permeability and Retention (EPR) effect. |
| Lack of Tumor Specificity | Active Targeting: Utilize nanoparticles conjugated with ligands that bind to tumor-specific antigens or receptors. | This approach enhances accumulation at the tumor site through specific binding, in addition to the passive accumulation from the EPR effect. |
Quantitative Data on Enhanced Ce6 Uptake
The following tables summarize quantitative data from various studies, demonstrating the improved cellular uptake and phototoxicity of different Ce6 formulations compared to free Ce6 in resistant cancer cells.
Table 1: In Vitro Enhancement of Ce6 Uptake and Efficacy
| Formulation | Cell Line | Fold Increase in Uptake (vs. Free Ce6) | Fold Decrease in IC50 (vs. Free Ce6) | Reference |
| Ce6-C60 Dyad | A431 | ~9.4 (after 3h incubation) | Not specified | |
| Ce6-loaded Gas Vesicles | MCF-7, FaDu-GFP | Significantly higher (qualitative) | ~200 | |
| Ce6-Biotin Conjugate | HeLa | Higher affinity (qualitative) | 1.8 | |
| Goat Milk-derived Extracellular Vesicles with Ce6 | 4T1 | Higher uptake (qualitative) | Not specified |
Table 2: In Vivo Tumor Accumulation and Therapeutic Efficacy
| Formulation | Animal Model | Improvement in Tumor Accumulation (vs. Free Ce6) | Therapeutic Outcome | Reference |
| Goat Milk-derived Extracellular Vesicles with Ce6 | 4T1 tumor-bearing mice | More effective retention in tumor tissue | Markedly reduced cell viability after CL-induced PDT | |
| Ce6-Heptamethine Cyanine Conjugates | MCF7 xenograft mice | Enhanced cancer cell uptake and retention | Superior tumor imaging efficiency |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake of Ce6 by Flow Cytometry
This protocol describes a general method for quantifying the intracellular accumulation of Ce6 using its inherent fluorescence.
Materials:
-
Resistant cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ce6 formulation and free Ce6 (as control)
-
Flow cytometer equipped with a laser for Ce6 excitation (e.g., 405 nm or 633/640 nm) and appropriate emission filters.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Incubate overnight.
-
Incubation with Ce6: Remove the culture medium and add fresh medium containing the desired concentrations of the Ce6 formulation or free Ce6. Incubate for various time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, aspirate the Ce6-containing medium and wash the cells twice with cold PBS to remove any unbound Ce6.
-
Cell Detachment: Add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.
-
Sample Preparation: Transfer the cell suspension to flow cytometry tubes. Centrifuge, discard the supernatant, and resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% FBS).
-
Flow Cytometry Analysis: Analyze the samples on the flow cytometer. Excite the Ce6 and collect the fluorescence emission. A gate is set on the main cell population based on forward and side scatter to exclude debris. The geometric mean fluorescence intensity (MFI) of the gated population is recorded.
-
Data Analysis: Compare the MFI of cells treated with the Ce6 formulation to those treated with free Ce6 and untreated controls.
Protocol 2: Preparation of Ce6-Loaded Nanoparticles via Nanoprecipitation
This is a general protocol for preparing carrier-free Ce6 nanoparticles, which has been shown to enhance cellular uptake.
Materials:
-
This compound (Ce6)
-
A good solvent for Ce6 (e.g., Tetrahydrofuran - THF)
-
A poor solvent for Ce6 (e.g., water or PBS)
-
Stirring apparatus
Procedure:
-
Dissolution: Dissolve Ce6 in the "good" solvent (e.g., THF) to create a stock solution.
-
Nanoprecipitation: While vigorously stirring the "poor" solvent (e.g., water), rapidly inject the Ce6 solution. The sudden change in solvent polarity will cause the Ce6 to precipitate into nanoparticles.
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure or dialysis against the aqueous phase.
-
Characterization: Characterize the resulting Ce6 nanoparticles for size, zeta potential, and drug loading.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Hypoxia-Induced Resistance in Chlorin e6 PDT
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Chlorin e6 (Ce6) photodynamic therapy (PDT) experiments, particularly concerning hypoxia-induced resistance.
Frequently Asked Questions (FAQs)
Q1: What is hypoxia-induced resistance in Ce6 PDT?
Hypoxia, a state of low oxygen concentration prevalent in solid tumors, significantly diminishes the efficacy of this compound (Ce6) photodynamic therapy (PDT).[1] This resistance primarily stems from the oxygen-dependent nature of Type II PDT, the dominant mechanism for Ce6. During PDT, Ce6 absorbs light and transfers energy to molecular oxygen to generate cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[2] In hypoxic environments, the scarcity of oxygen limits the production of these ROS, thereby reducing the therapeutic effect.[3] Furthermore, PDT itself consumes oxygen, which can exacerbate the hypoxic state of the tumor.[4]
Q2: What are the primary molecular mechanisms underlying this resistance?
The central mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[5] Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and activates the transcription of numerous genes that promote tumor survival, angiogenesis, and resistance to therapies like PDT. PDT-induced ROS can also paradoxically lead to the stabilization of HIF-1α, further contributing to resistance. The activation of survival pathways such as the PI3K/Akt and MAPK/ERK pathways can also contribute to resistance by promoting cell survival and inhibiting apoptosis.
Q3: What strategies can be employed to overcome hypoxia-induced resistance to Ce6 PDT?
Several innovative strategies are being explored to counteract hypoxia-induced resistance:
-
Oxygen-Delivering Nanoparticles: Nanocarriers designed to transport oxygen directly to the tumor site.
-
In Situ Oxygen Generation: Utilizing materials like manganese dioxide (MnO₂) that can catalyze the decomposition of endogenous hydrogen peroxide (H₂O₂) in the tumor microenvironment to produce oxygen.
-
Combination Therapies:
-
Chemodynamic Therapy (CDT): Employing agents that can generate ROS through oxygen-independent mechanisms, such as Fenton-like reactions.
-
Inhibition of HIF-1α: Using small molecule inhibitors to block the HIF-1α survival pathway.
-
-
Type I PDT Enhancement: Shifting the PDT mechanism towards Type I, which involves the generation of superoxide radicals and is less dependent on high oxygen concentrations.
Troubleshooting Guides
Issue 1: Low or no cytotoxic effect of Ce6 PDT under hypoxic conditions.
| Possible Cause | Troubleshooting Steps |
| Insufficient Oxygen | - Confirm the hypoxic conditions in your experimental setup using hypoxia markers (e.g., HIF-1α stabilization via Western blot, pimonidazole staining).- Consider using strategies to increase intratumoral oxygen levels, such as oxygen-generating nanoparticles or hyperbaric oxygen treatment if available. |
| Suboptimal Ce6 Concentration or Incubation Time | - Perform a dose-response curve for Ce6 under both normoxic and hypoxic conditions to determine the optimal concentration.- Optimize the incubation time to ensure sufficient cellular uptake of Ce6. |
| Inadequate Light Dose | - Verify the calibration and power output of your light source.- Perform a light dose-response experiment to determine the optimal fluence for your specific cell line and experimental conditions. |
| Ce6 Aggregation | - Ce6 is hydrophobic and can aggregate in aqueous solutions, reducing its efficacy.- Prepare Ce6 solutions fresh and consider using a formulation with agents like albumin to improve solubility and reduce aggregation. |
Issue 2: Inconsistent or highly variable PDT results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Hypoxia Induction | - Ensure a consistent and validated method for inducing hypoxia (e.g., hypoxic chamber with precise gas control, or consistent concentration and incubation time with chemical inducers like CoCl₂).- Regularly calibrate and monitor the oxygen levels in your hypoxic chamber. |
| Variable Cell Confluence | - High cell density can create a hypoxic microenvironment, impacting results.- Plate cells at a consistent density and perform experiments when cells are in the exponential growth phase. |
| Inconsistent Light Delivery | - Ensure uniform illumination across all wells of a multi-well plate.- Regularly check the power output and beam uniformity of your light source. |
| Timing of Post-PDT Assays | - The kinetics of apoptosis and necrosis can vary.- Perform a time-course experiment to identify the optimal time point for your chosen cell death assay (e.g., MTT, Annexin V/PI staining). |
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of Ce6 PDT under normoxic versus hypoxic conditions and with strategies to overcome hypoxia.
Table 1: Efficacy of Ce6 PDT under Normoxic vs. Hypoxic Conditions
| Cell Line | Condition | Ce6 Concentration | Light Dose | Cell Viability (%) | IC50 (µM) | Reference |
| SCC7 | Normoxia | Equivalent Ce6 dose of 1 mg/kg | 670 nm | 34.4 | - | |
| SCC7 | Hypoxia | Equivalent Ce6 dose of 1 mg/kg | 670 nm | 20.48 (with Ce6@Co nanoparticles) | - | |
| 4T1 | - | 1 µg/mL | 600 nm, 0.1 W/cm², 2 min | 20 (80% apoptosis) | - | |
| AsPC-1 | Normoxia | - | 660 nm | - | 19.7 | |
| MIA PaCa-2 | Normoxia | - | 660 nm | - | 21.75 | |
| B16F10 | Normoxia | - | 660 nm, 1 J/cm² | - | 18.9 | |
| HuCC-T1 | Normoxia | - | 0.5 J/cm² | - | 6.2 | |
| HuCC-T1 | Normoxia | - | 2.0 J/cm² | - | 2.8 | |
| SNU1196 | Normoxia | - | 0.5 J/cm² | - | 26.2 | |
| SNU1196 | Normoxia | - | 2.0 J/cm² | - | 7.1 | |
| A431 | Normoxia | - | 20 J/cm² | - | 0.19 |
Experimental Protocols
Protocol 1: Induction of Hypoxia in Cell Culture
A. Using a Hypoxic Chamber:
-
Culture cells to 70-80% confluency in standard culture vessels.
-
Place the culture vessels into a modular incubator chamber. To maintain humidity, include a petri dish with sterile water.
-
Seal the chamber and purge with a specialized gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) to achieve the desired low oxygen concentration.
-
Incubate for the desired duration (e.g., 4-24 hours). Maximum HIF-1α induction is often observed around 4 hours.
-
Immediately after incubation, proceed with your experiment or lyse the cells for analysis to prevent reoxygenation and degradation of HIF-1α.
B. Using a Chemical Inducer (Cobalt Chloride - CoCl₂):
-
Prepare a fresh stock solution of CoCl₂ (e.g., 25 mM in sterile water).
-
Add the CoCl₂ stock solution to the cell culture medium to a final concentration of 100-150 µM.
-
Incubate the cells for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Confirm the induction of a hypoxic response by assessing HIF-1α stabilization via Western blot.
Protocol 2: In Vitro this compound PDT
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, larger plates for protein/RNA extraction) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Ce6 Incubation:
-
Prepare the desired concentration of Ce6 in serum-free or low-serum medium.
-
Remove the old medium from the cells and add the Ce6-containing medium.
-
Incubate the cells in the dark for a predetermined time (e.g., 4 hours) to allow for Ce6 uptake.
-
-
Washing: After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular Ce6.
-
Fresh Medium: Add fresh, serum-containing medium to the cells.
-
Irradiation:
-
Expose the cells to a light source with the appropriate wavelength for Ce6 activation (typically around 660-670 nm).
-
Deliver a specific light dose (fluence), measured in J/cm².
-
Include necessary controls:
-
Dark control: Cells treated with Ce6 but not exposed to light.
-
Light-only control: Cells not treated with Ce6 but exposed to light.
-
Untreated control: Cells receiving neither Ce6 nor light.
-
-
-
Post-PDT Incubation: Return the cells to the incubator for a specific period (e.g., 24 hours) to allow for the induction of cell death.
-
Assessment of Cytotoxicity: Analyze cell viability or death using standard assays such as MTT, Annexin V/PI staining, or LDH release assay.
Visualizations
Caption: Comparison of Ce6 PDT under normoxic and hypoxic conditions.
Caption: HIF-1α signaling pathway in PDT-induced hypoxia.
Caption: Troubleshooting workflow for low Ce6 PDT efficacy in hypoxia.
References
- 1. Recent Advances in Strategies for Addressing Hypoxia in Tumor Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a promising photosensitizer of anti-tumor and anti-inflammatory effects in PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An unexpected strategy to alleviate hypoxia limitation of photodynamic therapy by biotinylation of photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Strategies to Address Hypoxic Tumor Environments in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of Chlorin e6 with Polyvinylpyrrolidone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of Chlorin e6 (Ce6) with polyvinylpyrrolidone (PVP).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of polyvinylpyrrolidone (PVP) in this compound (Ce6) formulations?
A1: PVP serves multiple crucial functions in Ce6 formulations. Primarily, it acts as a stabilizing agent, preventing the aggregation of hydrophobic Ce6 molecules in aqueous solutions.[1][2] This is critical because Ce6 aggregates exhibit significantly reduced therapeutic efficacy in photodynamic therapy (PDT).[3] PVP encapsulates Ce6, leading to the formation of more stable and soluble Ce6-PVP complexes.[1][2] This interaction is primarily governed by hydrophobic forces. Additionally, the use of PVP can enhance the cellular uptake of Ce6.
Q2: What is the optimal Ce6 to PVP ratio for formulation?
A2: The optimal ratio of Ce6 to PVP can vary depending on the specific application and desired characteristics of the final product. However, a commonly used and commercially available formulation, Photolon, utilizes a 1:1 weight-to-weight (w/w) ratio of Ce6 to PVP. Research has been conducted with Ce6:PVP ratios ranging from 1:0 to 1:1000 (w/w) to investigate the effects on solubility and photophysical properties. The ideal ratio should be determined empirically for each specific experimental goal.
Q3: How does the molecular weight of PVP affect the formulation?
A3: The molecular weight of PVP can influence the efficiency of Ce6-PVP complex formation. Studies have shown that lower molecular weight PVP, such as PVP K17, can form complexes with Ce6 more efficiently. A commercially available formulation, Photolon, uses PVP with a weight-average molecular weight of 12,000 g/mol . The choice of PVP molecular weight can impact the size and stability of the resulting nanoparticles, and therefore should be carefully considered based on the desired final formulation characteristics.
Q4: What is the expected particle size and polydispersity index (PDI) for Ce6-PVP nanoparticles?
A4: The particle size and PDI of Ce6-PVP nanoparticles are critical quality attributes that can influence their in vitro and in vivo performance. While specific values can vary based on the formulation parameters, well-formulated Ce6-PVP nanoparticles should exhibit a narrow size distribution. For instance, some formulations have reported an average diameter of around 125 nm with a PDI of approximately 0.055.
Q5: How can I characterize the successful formulation of Ce6-PVP complexes?
A5: Several analytical techniques can be employed to confirm the successful formation and characterization of Ce6-PVP complexes:
-
UV-Vis Spectroscopy: Changes in the absorption spectra of Ce6, such as a red shift in the Soret and Q bands, can indicate the disaggregation of Ce6 and its interaction with PVP.
-
Fluorescence Spectroscopy: An enhancement of the Ce6 fluorescence quantum yield upon complexation with PVP is a strong indicator of successful formulation and monomerization of Ce6.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to prove the monomerization of Ce6 aggregates in the presence of PVP and to study the interactions between Ce6 and the PVP polymer matrix.
-
Dynamic Light Scattering (DLS): DLS is used to determine the particle size distribution and polydispersity index (PDI) of the formulated nanoparticles.
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles, which is an important indicator of their stability in suspension.
Troubleshooting Guides
Issue 1: Ce6 Aggregation and Precipitation During Formulation
Symptoms:
-
Visible precipitation or cloudiness in the solution.
-
A significant decrease or broadening of the Q-band in the UV-Vis absorption spectrum of Ce6.
-
Low fluorescence intensity.
Possible Causes:
-
Insufficient PVP Concentration: The amount of PVP may be too low to effectively encapsulate and stabilize the Ce6 molecules.
-
Inappropriate Solvent: The solvent system may not be optimal for both Ce6 and PVP, leading to poor solubility and aggregation.
-
Incorrect pH: The pH of the solution can influence the aggregation state of Ce6. Acidic conditions tend to promote aggregation.
-
Inadequate Mixing: Insufficient mixing may lead to localized high concentrations of Ce6, promoting aggregation before complexation with PVP can occur.
Solutions:
-
Increase PVP Concentration: Gradually increase the Ce6:PVP ratio to find the optimal concentration for stabilization.
-
Optimize Solvent System: Ensure that both Ce6 and PVP are soluble in the chosen solvent. For aqueous formulations, using a buffer solution can help maintain a stable pH.
-
Adjust pH: Maintain a neutral to slightly alkaline pH (e.g., pH 7.4) to minimize Ce6 aggregation.
-
Improve Mixing: Use appropriate mixing techniques (e.g., sonication, vortexing) to ensure a homogeneous solution and facilitate the interaction between Ce6 and PVP.
Issue 2: Low Drug Loading Efficiency
Symptoms:
-
The concentration of Ce6 in the final purified nanoparticle formulation is significantly lower than the initial amount used.
Possible Causes:
-
Poor Interaction between Ce6 and PVP: The chosen PVP molecular weight or Ce6:PVP ratio may not be optimal for efficient encapsulation.
-
Suboptimal Formulation Process: The method of preparation (e.g., solvent evaporation, nanoprecipitation) may not be optimized for maximum drug loading.
-
Loss During Purification: Significant amounts of the Ce6-PVP complex may be lost during purification steps such as centrifugation or dialysis.
Solutions:
-
Screen Different PVP Molecular Weights: Evaluate different molecular weights of PVP to identify the one that provides the best encapsulation efficiency for Ce6.
-
Optimize Formulation Parameters: Systematically vary parameters such as the Ce6:PVP ratio, solvent composition, and addition rate of one phase to another to maximize drug loading.
-
Refine Purification Method: Optimize the purification process to minimize the loss of nanoparticles. For example, adjust the centrifugation speed and time or use a dialysis membrane with an appropriate molecular weight cut-off.
Issue 3: Instability of the Lyophilized Product
Symptoms:
-
Difficulty in reconstituting the lyophilized powder.
-
Presence of aggregates or precipitation after reconstitution.
-
Changes in particle size or other physical characteristics after reconstitution.
Possible Causes:
-
Inadequate Cryoprotectant: The formulation may lack a suitable cryoprotectant to protect the nanoparticles during the freezing and drying process.
-
Suboptimal Lyophilization Cycle: The freezing rate, primary drying temperature, and secondary drying time may not be optimized for the specific formulation.
-
Hygroscopic Nature of the Product: The lyophilized powder may absorb moisture from the atmosphere upon storage, leading to instability.
Solutions:
-
Incorporate a Cryoprotectant: Add a cryoprotectant such as sucrose or trehalose to the formulation before lyophilization to protect the nanoparticles from freezing-induced stress.
-
Optimize the Lyophilization Cycle: Develop a specific lyophilization cycle for the Ce6-PVP formulation by carefully controlling the freezing rate and the temperature and pressure during primary and secondary drying.
-
Proper Storage: Store the lyophilized product in a tightly sealed container in a desiccator or under an inert atmosphere to prevent moisture absorption.
Data Presentation
Table 1: Influence of PVP Molecular Weight on Ce6-PVP Complex Formation
| PVP Grade | Average Molecular Weight ( g/mol ) | Binding Constant (K) | Efficacy of Complex Formation |
| K17 | 10,000 | High | More Efficient |
| K25 | 24,000 | Moderate | - |
| K30 | 40,000 | Lower | Less Efficient |
Data synthesized from literature suggesting trends in complex formation efficiency.
Table 2: Characterization of a Typical Ce6-PVP Nanoparticle Formulation
| Parameter | Value |
| Ce6:PVP Ratio (w/w) | 1:1 |
| Average Particle Size (nm) | ~125 |
| Polydispersity Index (PDI) | ~0.055 |
| Zeta Potential (mV) | Negative |
| Encapsulation Efficiency (%) | >80% |
Representative data from literature for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of Ce6-PVP Nanoparticles by Solvent Evaporation Method
-
Dissolution of Components:
-
Dissolve a specific amount of this compound in a suitable organic solvent (e.g., acetone, ethanol).
-
Dissolve a corresponding amount of polyvinylpyrrolidone (PVP) in purified water or a buffer solution (e.g., PBS, pH 7.4).
-
-
Emulsification:
-
Slowly add the Ce6 solution to the PVP solution while stirring vigorously or sonicating. This will form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Continue stirring the emulsion at room temperature or under reduced pressure to allow for the complete evaporation of the organic solvent.
-
-
Purification:
-
Purify the resulting nanoparticle suspension to remove free Ce6 and excess PVP. This can be achieved by methods such as dialysis against purified water or centrifugation followed by resuspension of the nanoparticle pellet.
-
-
Characterization:
-
Characterize the purified Ce6-PVP nanoparticles for particle size, PDI, zeta potential, drug loading efficiency, and photophysical properties.
-
Protocol 2: Determination of Ce6 Encapsulation Efficiency
-
Separation of Free Drug:
-
Separate the formulated nanoparticles from the aqueous medium containing unencapsulated Ce6. This can be done by ultracentrifugation, where the nanoparticles form a pellet.
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant.
-
Measure the concentration of Ce6 in the supernatant using UV-Vis spectroscopy or fluorescence spectroscopy by comparing the absorbance or fluorescence intensity to a standard curve of known Ce6 concentrations.
-
-
Calculation of Encapsulation Efficiency (EE):
-
Calculate the EE using the following formula: EE (%) = [(Total amount of Ce6 - Amount of free Ce6) / Total amount of Ce6] x 100
-
Mandatory Visualizations
References
Technical Support Center: Strategies for Improving Chlorin e6 Delivery Across the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to improve the delivery of Chlorin e6 (Ce6) across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
1. What are the primary challenges in delivering this compound (Ce6) to the brain?
The primary challenges in delivering Ce6 to the brain are its inherent hydrophobicity and the restrictive nature of the blood-brain barrier (BBB).[1][2] Ce6 tends to aggregate in aqueous environments, leading to poor bioavailability and rapid clearance from circulation.[1][3] The BBB itself is a highly selective barrier that limits the passage of most therapeutic agents, including photosensitizers like Ce6, from the bloodstream into the brain tissue.[4]
2. What are the main strategies to enhance Ce6 delivery across the BBB?
Current strategies to enhance Ce6 delivery across the BBB can be broadly categorized into three main approaches:
-
Nanoparticle-based delivery systems: Encapsulating Ce6 within nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can improve its solubility, stability, and circulation time.
-
Surface modification of nanoparticles: Functionalizing the surface of nanoparticles with specific ligands (e.g., angiopep-2, transferrin, lactoferrin) can facilitate receptor-mediated transcytosis across the BBB.
-
Physical methods: Techniques like focused ultrasound (FUS) in combination with microbubbles can transiently and locally disrupt the BBB, allowing for increased penetration of Ce6-loaded nanoparticles.
3. How do I choose the most suitable nanoparticle formulation for my experiment?
The choice of nanoparticle formulation depends on several factors, including the specific research question, the desired release profile of Ce6, and the targeting strategy.
-
Liposomes: These are versatile carriers with a bilayer structure suitable for encapsulating both hydrophilic and hydrophobic drugs. They are biocompatible and can be easily functionalized.
-
Polymeric nanoparticles (e.g., PLGA): These offer controlled and sustained release of the encapsulated drug. Their surface can be readily modified for targeted delivery.
-
Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and offer good biocompatibility and stability.
4. What is receptor-mediated transcytosis and how can it be leveraged for Ce6 delivery?
Receptor-mediated transcytosis (RMT) is a biological process where molecules are transported across a cell by binding to specific receptors on the cell surface, which then triggers their internalization and transport through the cell. For BBB delivery, nanoparticles can be decorated with ligands that bind to receptors highly expressed on brain endothelial cells, such as the transferrin receptor (TfR) or the low-density lipoprotein receptor-related protein 1 (LRP1). This "Trojan horse" approach facilitates the transport of the nanoparticle-Ce6 complex across the BBB.
Troubleshooting Guides
Nanoparticle Formulation & Characterization
Issue: Low encapsulation efficiency of Ce6 in polymeric nanoparticles (e.g., PLGA).
-
Possible Cause: Poor affinity of the hydrophobic Ce6 for the polymer matrix during the emulsification process.
-
Troubleshooting Steps:
-
Optimize the solvent system: Ensure that both the polymer and Ce6 are fully dissolved in the organic solvent before emulsification.
-
Adjust the drug-to-polymer ratio: A very high drug loading can lead to aggregation and reduced encapsulation. Experiment with different ratios to find the optimal loading capacity.
-
Modify the emulsification technique: The double emulsion (w/o/w) method is often used for hydrophilic drugs, while a single emulsion (o/w) is typically better for hydrophobic drugs like Ce6. Ensure you are using the appropriate method. For hydrophilic drugs in a w/o/w system, issues with low encapsulation can sometimes be addressed by optimizing the volumes and concentrations of the different phases.
-
Incorporate stabilizing agents: Adding surfactants or other stabilizers can improve the interaction between the drug and the polymer.
-
Issue: Nanoparticle instability in serum, leading to aggregation or premature drug release.
-
Possible Cause: Interaction of nanoparticles with serum proteins (opsonization), leading to aggregation and clearance by the reticuloendothelial system.
-
Troubleshooting Steps:
-
PEGylation: Coat the nanoparticle surface with polyethylene glycol (PEG) to create a hydrophilic shield that reduces protein adsorption and prolongs circulation time.
-
Optimize surface charge: A neutral or slightly negative surface charge can minimize non-specific interactions with serum components.
-
Conduct stability studies in relevant media: Test the stability of your nanoparticles not just in buffer but also in media containing serum (e.g., fetal bovine serum or human serum) to better predict their in vivo behavior. Dynamic light scattering (DLS) can be used to monitor changes in particle size over time.
-
In Vitro BBB Models
Issue: Low Transendothelial Electrical Resistance (TEER) values in a transwell BBB model.
-
Possible Cause: Incomplete formation of tight junctions between the endothelial cells, leading to a "leaky" barrier.
-
Troubleshooting Steps:
-
Optimize cell seeding density: Seeding too few cells will result in a non-confluent monolayer, while too many can lead to cell death and detachment. Determine the optimal seeding density for your specific cell type.
-
Co-culture with astrocytes and pericytes: Co-culturing brain endothelial cells with astrocytes and pericytes can promote the formation of tighter junctions and lead to higher TEER values.
-
Use conditioned media: Media conditioned by astrocytes can also enhance tight junction formation.
-
Ensure proper culture conditions: Maintain optimal temperature, CO2 levels, and humidity. Change the media regularly to provide fresh nutrients and remove waste products.
-
Check for contamination: Mycoplasma or other microbial contamination can negatively impact cell health and barrier integrity.
-
Issue: High variability in permeability assay results.
-
Possible Cause: Inconsistent barrier integrity across different wells or experiments.
-
Troubleshooting Steps:
-
Measure TEER before each permeability experiment: Only use wells with TEER values above a predetermined threshold to ensure a consistent barrier tightness.
-
Standardize the experimental protocol: Ensure consistent incubation times, sample volumes, and analytical procedures.
-
Use appropriate permeability markers: Use well-characterized markers with low cell permeability (e.g., Lucifer Yellow or fluorescently labeled dextrans) to assess paracellular transport.
-
In Vivo Experiments
Issue: Low accumulation of Ce6 in the brain after systemic administration.
-
Possible Cause: Inefficient BBB crossing, rapid clearance of nanoparticles from circulation, or off-target accumulation in other organs.
-
Troubleshooting Steps:
-
Optimize the targeting ligand density: The density of targeting ligands on the nanoparticle surface can significantly impact BBB transcytosis. Both too low and too high densities can be suboptimal.
-
Enhance circulation time: Ensure adequate PEGylation or other surface modifications to prevent rapid clearance by the liver and spleen.
-
Consider physical enhancement methods: Combine nanoparticle administration with focused ultrasound to transiently open the BBB and increase local drug accumulation.
-
Verify the stability of the formulation in vivo: Assess the stability of your nanoparticles in blood or plasma to ensure they remain intact until they reach the target site.
-
Issue: Difficulty in quantifying Ce6 in brain tissue.
-
Possible Cause: Low concentrations of Ce6 in the brain, interference from background fluorescence of the tissue, and inefficient extraction from the tissue homogenate.
-
Troubleshooting Steps:
-
Optimize the extraction protocol: Use a suitable organic solvent to efficiently extract the hydrophobic Ce6 from the brain homogenate. Sonication can aid in this process.
-
Use a sensitive detection method: Fluorescence spectroscopy is a highly sensitive method for quantifying Ce6. Ensure your instrument is properly calibrated and use the appropriate excitation and emission wavelengths.
-
Include proper controls: Use brain tissue from untreated animals as a blank to subtract background fluorescence. Create a standard curve of Ce6 in the same solvent used for extraction to accurately determine the concentration.
-
Perfuse the animals before tissue collection: Perfuse the animals with saline or PBS to remove blood from the brain vasculature, which can interfere with the fluorescence measurement.
-
Data Presentation
Table 1: Comparison of Nanoparticle-based Ce6 Delivery Strategies
| Nanoparticle Type | Targeting Ligand | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro BBB Model | In Vivo Model | Key Findings & Reference |
| PLGA Nanoparticles | None | 130 | -25 | 82 | HCT-116 spheroids | N/A | Sustained release over 3 days, enhanced cellular uptake compared to free Ce6. |
| Phospholipid Nanoparticles | None | 18.4 ± 2.5 | -34.6 ± 3.0 | N/A | N/A | Mouse tumor model | Higher accumulation in tumor tissue and faster skin clearance compared to free Ce6. |
| Lipid Cubosomes | Angiopep-2 | ~300 | N/A | >70 (for cisplatin & TMZ) | hCMEC/D3 monolayer, 3D spheroids, microfluidic chip | Mouse | Angiopep-2 functionalization enhanced BBB penetration and glioblastoma cell uptake. |
| Polymeric Nanoparticles | Angiopep-2 | Variable | Variable | N/A | hCMEC/D3 monolayer | N/A | The density of Angiopep-2 on the surface influences BBB penetration. |
Experimental Protocols
1. Preparation of Ce6-Loaded Liposomes (Thin-Film Hydration Method)
-
Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Remove any unencapsulated Ce6 by methods such as dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
2. In Vitro Transwell BBB Assay
-
Seed brain endothelial cells (e.g., hCMEC/D3) on the apical side of a porous transwell insert.
-
(Optional but recommended) Co-culture with astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well.
-
Culture the cells until a confluent monolayer is formed and stable TEER values are achieved.
-
Measure the TEER of the cell monolayer using a voltohmmeter to assess the integrity of the barrier.
-
Add the Ce6-loaded nanoparticles to the apical chamber.
-
At various time points, collect samples from the basolateral chamber.
-
Quantify the concentration of Ce6 in the collected samples using a sensitive analytical method like fluorescence spectroscopy.
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the BBB model.
3. Focused Ultrasound-Mediated BBB Disruption in Mice
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Couple the head of the mouse to a focused ultrasound transducer using ultrasound gel.
-
Use MRI or a diagnostic ultrasound transducer to target the desired brain region.
-
Administer microbubbles intravenously.
-
Immediately after microbubble administration, apply focused ultrasound pulses to the target region. The acoustic parameters (pressure, frequency, pulse duration, etc.) should be optimized for safe and effective BBB opening.
-
Administer the Ce6-loaded nanoparticles intravenously, either before or immediately after sonication.
-
Monitor the BBB opening using contrast-enhanced MRI.
-
At the end of the experiment, euthanize the animal, perfuse, and collect the brain for quantification of Ce6 accumulation and histological analysis.
Visualizations
Caption: Experimental workflow for developing and evaluating Ce6-loaded nanoparticles for brain delivery.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Chlorin e6 versus Photofrin in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a promising modality for the treatment of various cancers and other diseases. This non-invasive approach utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy target cells. The choice of photosensitizer is paramount to the success of PDT, with efficacy being dependent on factors such as light absorption properties, quantum yield of singlet oxygen, cellular uptake, and clearance from healthy tissues. This guide provides an objective comparison of two prominent photosensitizers: Photofrin®, a first-generation photosensitizer, and Chlorin e6 (Ce6), a second-generation agent.
Executive Summary
This compound, a second-generation photosensitizer, generally exhibits several advantages over the first-generation Photofrin®. Notably, Ce6 has a strong absorption peak at a longer wavelength (~660-670 nm) compared to Photofrin® (~630 nm), allowing for deeper tissue penetration of light and treatment of more nodular or larger tumors.[1][2] While both are effective photosensitizers, experimental data suggests that this compound and its derivatives can offer enhanced phototoxicity and faster clearance from the body, potentially reducing the duration of side effects like skin photosensitivity that are associated with Photofrin®.[3][4]
Data Presentation: Quantitative Comparison
The following tables summarize key performance parameters for this compound and Photofrin® based on available experimental data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Photophysical and Photochemical Properties
| Parameter | This compound & Derivatives | Photofrin® | Key Advantages |
| Maximum Absorption Wavelength (Q-band) | ~660 - 670 nm[5] | ~630 nm | This compound : Deeper tissue penetration of light. |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5 - 0.77 (for derivatives) | ~0.89 (in PB/TX100) | Photofrin® : Very high quantum yield. This compound : Derivatives also show high efficiency. |
| Reactive Oxygen Species (ROS) Generated | Singlet oxygen (¹O₂), superoxide anions (O₂•⁻), hydroxyl radicals (•OH) | Singlet oxygen (¹O₂), superoxide and hydroxyl radicals | Both are efficient ROS generators. |
Table 2: In Vitro Efficacy - Phototoxicity (IC50 Values)
| Cell Line | Photosensitizer | Concentration | Light Dose | Incubation Time | IC50 Value | Reference |
| B16F10 (Melanoma) | This compound | 0-100 µM | 1 J/cm² (660 nm) | 3 h | 20.98 µM | |
| B16F10 (Melanoma) | This compound | - | 1 J/cm² (660 nm) | - | 18.9 µM | |
| Human Pancreatic Cancer Cells (HPAF-II, PL-45) | Photofrin® | 10 µg/ml | 3 J/cm² | - | ~3 µg/ml (approx.) | |
| Human Pancreatic Cancer Cells (HPAF-II, PL-45) | Photofrin® | 10 µg/ml | 6 J/cm² | - | < 2 µg/ml (approx.) | |
| SCC VII (Murine Squamous Cell Carcinoma) | Photomed (Ce6 derivative) | 0.5 µM | - | 24 h | Highly effective | |
| SCC VII (Murine Squamous Cell Carcinoma) | Photofrin® | 0.5 µM | - | 24 h | No cytotoxicity | |
| SCC VII (Murine Squamous Cell Carcinoma) | Radachlorin (Ce6 derivative) | 0.5 µM | - | 24 h | No cytotoxicity |
Table 3: In Vivo Efficacy - Tumor Regression
| Tumor Model | Photosensitizer | Drug Dose | Drug-Light Interval | Light Dose | Tumor Regression | Reference |
| C26 Colon Carcinoma (mice) | This compound | - | 3 h | 120-300 J/cm² | High PDT selectivity and anti-tumor effect | |
| C26 Colon Carcinoma (mice) | Photofrin® II | - | 24 h | 120-300 J/cm² | Lower PDT selectivity than this compound | |
| B16F10 Melanoma (mice) | This compound | 2.5 mg/kg | 3 h | 100 J/cm² | Significant tumor growth inhibition | |
| PANC02 Pancreatic Cancer (mice) | This compound | 2.5 mg/kg | 3 h | - | Significant tumor growth inhibition | |
| CT26 Colon Carcinoma (mice) | Hypericin (related photosensitizer) | Low dose | 0.5 h | - | 100% tumor eradication | |
| Subcutaneous PDX (NSCLC) | Photofrin® | 6 mg/kg | 24 h | 630 nm | Effective tumor control |
Experimental Protocols
In Vitro Phototoxicity Assay (MTT Assay)
This protocol is a standard method to determine the cytotoxic effect of PDT on cancer cells.
Materials:
-
Cancer cell line of interest
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Photosensitizer stock solution (this compound or Photofrin®)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Light source with the appropriate wavelength (e.g., 660 nm for Ce6, 630 nm for Photofrin®)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁵ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Photosensitizer Incubation: Remove the culture medium and add fresh medium containing various concentrations of the photosensitizer (e.g., 0-100 µM for this compound, 0-25 µg/mL for Photofrin®). Incubate for a predetermined time (e.g., 3-24 hours) in the dark.
-
Washing: After incubation, aspirate the photosensitizer-containing medium and wash the cells twice with PBS. Add fresh, photosensitizer-free medium to each well.
-
Light Irradiation: Expose the plates to a specific light dose (e.g., 1-10 J/cm²) from a calibrated light source at the appropriate wavelength. A dark control plate (no light exposure) should be included.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for a further 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of photosensitizer required to inhibit cell growth by 50%).
Cellular Uptake Analysis (Flow Cytometry)
This protocol quantifies the intracellular accumulation of the photosensitizers.
Materials:
-
Cancer cell line of interest
-
Culture medium, FBS, Penicillin-Streptomycin
-
PBS
-
Trypsin-EDTA
-
Photosensitizer stock solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with a defined concentration of this compound or Photofrin® for various time points (e.g., 1, 4, 8, 24 hours) in the dark.
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using Trypsin-EDTA and then neutralize with culture medium.
-
Cell Pelleting and Resuspension: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS. Resuspend the final cell pellet in a suitable buffer (e.g., PBS or FACS buffer).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The intracellular fluorescence of the photosensitizer is typically measured in the appropriate fluorescence channel (e.g., red channel for this compound and Photofrin®).
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of internalized photosensitizer. Compare the uptake at different time points and between the two photosensitizers.
In Vivo Tumor Regression Study
This protocol evaluates the anti-tumor efficacy of PDT in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Tumor cells (e.g., C26, B16F10)
-
Photosensitizer solution for injection
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Light source with appropriate wavelength and fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: Administer the photosensitizer (this compound or Photofrin®) to the tumor-bearing mice, typically via intravenous injection. Doses can range from 1-10 mg/kg.
-
Drug-Light Interval: Allow a specific time for the photosensitizer to accumulate in the tumor tissue. This interval is crucial for maximizing tumor selectivity and is generally shorter for this compound (e.g., 3 hours) than for Photofrin® (e.g., 24-48 hours).
-
Light Irradiation: Anesthetize the mice and irradiate the tumor area with a specific light dose (e.g., 100-150 J/cm²) delivered via a fiber optic.
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days. Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition and compare the efficacy of the two photosensitizers.
Signaling Pathways and Mechanisms of Action
This compound-Mediated PDT
This compound-mediated PDT induces cell death primarily through the generation of ROS, which triggers a cascade of intracellular events. Key signaling pathways involved include:
-
Endoplasmic Reticulum (ER) Stress and DNA Damage: Ce6-PDT can induce ER stress, leading to the unfolded protein response (UPR). This, coupled with direct DNA damage from ROS, can activate apoptotic pathways. The DNA damage response (DDR) is also a significant factor.
-
NF-κB and MAPK Pathways: Ce6-PDT has been shown to modulate the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Depending on the cellular context, these pathways can influence both cell survival and apoptosis. For instance, Ce6-PDT can suppress pro-inflammatory responses by inhibiting these pathways.
-
Immunogenic Cell Death (ICD): Ce6-PDT can induce ICD, a form of apoptosis that stimulates an anti-tumor immune response. This involves the surface exposure of calreticulin (CRT) and the release of damage-associated molecular patterns (DAMPs) like HMGB1.
Photofrin®-Mediated PDT
Photofrin®-mediated PDT also induces cell death through ROS generation, targeting various cellular components. The signaling pathways involved include:
-
Mitochondrial-Mediated Apoptosis: Photofrin® can localize in mitochondria, and upon photoactivation, the generated ROS can lead to mitochondrial damage, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.
-
Bcl-2 Family Protein Regulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in determining the cell's fate after Photofrin®-PDT. PDT can alter the expression and function of these proteins, tipping the balance towards apoptosis.
-
ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway, a subfamily of MAPKs, plays a role in cell survival following Photofrin®-PDT. Sustained activation of ERK1/2 has been shown to protect cells from phototoxicity.
-
Autophagy: Photofrin®-PDT can induce autophagy, a cellular process of self-digestion. The role of autophagy in this context is complex and can be either pro-survival or pro-death, depending on the cellular context and the extent of damage.
Conclusion
Both this compound and Photofrin® are effective photosensitizers for photodynamic therapy. However, this compound, as a second-generation photosensitizer, offers distinct advantages, including a longer absorption wavelength for deeper tissue penetration and potentially faster clearance, which may lead to a more favorable side-effect profile. The choice between these two photosensitizers will ultimately depend on the specific clinical application, the location and type of the target tissue, and the desired therapeutic outcome. This guide provides a foundational comparison to aid researchers and clinicians in their selection and development of PDT protocols. Further research into novel formulations and combination therapies will continue to refine and enhance the efficacy of both of these valuable therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chlorin e6 and Methylene Blue for Antimicrobial Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Antimicrobial photodynamic therapy (aPDT) is a promising alternative to conventional antimicrobial treatments, offering a localized and targeted approach to pathogen eradication with a lower propensity for inducing resistance. This is achieved through the activation of a non-toxic photosensitizer (PS) with light of a specific wavelength, which in the presence of oxygen, generates cytotoxic reactive oxygen species (ROS). This guide provides an in-depth comparison of two prominent photosensitizers, Chlorin e6 (Ce6) and Methylene Blue (MB), evaluating their performance based on available experimental data.
At a Glance: Key Differences
| Feature | This compound (Ce6) | Methylene Blue (MB) |
| Primary Mechanism | Predominantly Type II (Singlet Oxygen)[1][2] | Predominantly Type I (Reactive Oxygen Species)[1][2] |
| Antimicrobial Efficacy | Generally high, with efficacy increasing with concentration[3] | Effective, but efficacy may plateau at lower concentrations |
| Biofilm Penetration | Demonstrated efficacy against biofilms | Effective against biofilms, sometimes showing greater reduction |
| Dark Toxicity | Low, but may be observed at higher concentrations | Generally considered to have no significant dark toxicity |
| Formulation | Often requires formulation strategies to improve solubility | Good water solubility |
| Clinical Status | FDA-approved second-generation photosensitizer | Widely used in various medical applications, including PDT |
Mechanism of Action: A Tale of Two Pathways
The antimicrobial activity of both Ce6 and MB is driven by the generation of ROS upon photoactivation. However, they primarily operate through different photochemical mechanisms.
This compound predominantly follows a Type II pathway , where the excited photosensitizer directly transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, leading to microbial cell death.
Methylene Blue , on the other hand, favors a Type I pathway . In this mechanism, the excited photosensitizer interacts with a substrate molecule, transferring an electron to form radicals. These radicals can then react with molecular oxygen to produce various reactive oxygen species (ROS) like superoxide anion (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). These ROS, in turn, induce oxidative stress and cellular damage.
It is important to note that while each photosensitizer has a predominant pathway, a combination of Type I and Type II reactions can occur depending on the local microenvironment, including oxygen concentration and the presence of substrate molecules.
Comparative Efficacy: Experimental Evidence
Direct comparisons of Ce6 and MB have yielded varying results depending on the microbial species, its growth state (planktonic vs. biofilm), and the experimental conditions.
Planktonic Bacteria
A study on Acinetobacter baumannii found that MB-mediated aPDT was more effective than a Ce6 derivative (Fotoenticine), achieving a greater reduction in viable cells. The higher efficacy of MB was correlated with its greater absorption by the bacterial cells. In another study, MB at 50 µg/mL with a 660 nm laser showed antibacterial effects against S. aureus and E. coli.
Bacterial Biofilms
Biofilms present a significant challenge due to their protective extracellular matrix. A comparative study on Streptococcus mutans biofilms revealed that the bactericidal efficacy of Ce6 increased with concentration, resulting in a 5-log reduction in viability at 200 µM. In contrast, the efficacy of MB plateaued after an initial 2-log reduction at 25 µM. However, another study on A. baumannii biofilms showed that MB-mediated aPDT caused a significant 3.9 log10 CFU reduction, while the Ce6 derivative had no effect. Furthermore, Ce6-aPDT has been shown to be effective against biofilms of major human otopathogens, achieving a greater than 99.9% kill rate.
Table 1: Comparison of Antimicrobial Efficacy Against Biofilms
| Photosensitizer | Microorganism | Concentration | Light Dose | Log Reduction (CFU) | Reference |
| This compound | Streptococcus mutans | 200 µM | 15 J/cm² (660 nm LED) | 5 | |
| Methylene Blue | Streptococcus mutans | 25 µM | 15 J/cm² (660 nm LED) | 2 | |
| Methylene Blue | Acinetobacter baumannii | Not specified | Not specified | 3.9 | |
| This compound derivative | Acinetobacter baumannii | Not specified | Not specified | No effect | |
| This compound | M. catarrhalis, S. pneumoniae, NTHi | 10 µM | 90 J/cm² | >3 (>99.9% kill rate) |
Experimental Protocols: A Methodological Overview
Reproducibility and comparability of aPDT studies rely on detailed and standardized experimental protocols. Below are generalized methodologies for key experiments cited in the literature.
Microbial Viability Assay (Colony Forming Unit - CFU - Counting)
This assay is the gold standard for determining the bactericidal effect of aPDT.
Detailed Steps:
-
Microbial Culture: Grow the target microorganism to a specific phase (e.g., mid-logarithmic for planktonic cells or mature biofilm).
-
Photosensitizer Incubation: Suspend planktonic cells or cover biofilms with a solution of Ce6 or MB at the desired concentration. Incubate in the dark for a predetermined period to allow for photosensitizer uptake.
-
Irradiation: Expose the samples to a light source (e.g., LED or laser) with a specific wavelength (typically around 660 nm for both Ce6 and MB) and a defined light dose (J/cm²).
-
Serial Dilution: After irradiation, wash the samples to remove the photosensitizer and then perform ten-fold serial dilutions in a suitable buffer (e.g., phosphate-buffered saline).
-
Plating: Plate a known volume of each dilution onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates under optimal conditions for the microorganism to form colonies. Count the number of colonies on plates with a countable range and calculate the number of CFU per milliliter of the original sample.
Reactive Oxygen Species (ROS) Generation Assay
This assay quantifies the production of ROS, confirming the photochemical activity of the photosensitizer.
Common Method: Singlet Oxygen Sensor Green (SOSG)
-
Prepare Solution: Prepare a solution containing the photosensitizer (Ce6 or MB) and SOSG in a suitable buffer.
-
Irradiation: Irradiate the solution with the appropriate wavelength and light dose.
-
Fluorescence Measurement: Measure the increase in fluorescence of SOSG at its emission maximum. The fluorescence intensity is proportional to the amount of singlet oxygen generated.
Conclusion and Future Outlook
Both this compound and Methylene Blue are effective photosensitizers for antimicrobial photodynamic therapy, each with its own set of advantages and disadvantages. Ce6, a second-generation photosensitizer, often demonstrates higher efficacy that is concentration-dependent, particularly against biofilms. Its primary mechanism through singlet oxygen generation is well-established. MB is a well-established compound with good water solubility and proven efficacy, although its effectiveness can sometimes plateau. The choice between Ce6 and MB will ultimately depend on the specific application, the target microorganism, and the desired clinical outcome.
Future research should focus on standardized testing protocols to allow for more direct comparisons between different photosensitizers. Furthermore, the development of novel formulations, such as nanoparticle-based delivery systems, may enhance the efficacy and selectivity of both Ce6 and MB, paving the way for their broader application in combating microbial infections.
References
Validating Reactive Oxygen Species Generation by Chlorin e6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chlorin e6 (Ce6), a second-generation photosensitizer, is a key component in photodynamic therapy (PDT). Its therapeutic efficacy is primarily attributed to the generation of cytotoxic reactive oxygen species (ROS) upon photoactivation. This guide provides an objective comparison of Ce6's ROS-generating capabilities with other photosensitizers, supported by experimental data and detailed protocols.
Mechanism of ROS Generation by this compound
Upon excitation with light of a specific wavelength (typically around 660 nm), the Ce6 molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state Ce6 can then transfer its energy to molecular oxygen, converting it into the highly reactive singlet oxygen (¹O₂), a primary mediator of cytotoxicity in PDT. This process is known as a Type II photochemical reaction. To a lesser extent, Type I reactions can also occur, involving electron transfer to produce superoxide anions and other ROS.
Comparative Analysis of ROS Generation
The efficacy of a photosensitizer is often evaluated by its singlet oxygen quantum yield (ΦΔ), which is the fraction of excited photosensitizer molecules that generate singlet oxygen. Additionally, intracellular ROS production can be quantified using fluorescent probes.
Table 1: Singlet Oxygen Quantum Yield of this compound and Alternatives
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Environment | Reference |
| This compound (Ce6) | 0.75 | Not specified | [1] |
| Mono-L-aspartyl this compound (NPe6) | 0.77 | Phosphate Buffer (pH 7.4) | [2] |
| Ce6-biotin conjugate | 0.81 | Not specified | [1] |
| Ce6 glucose derivatives | 0.5 - 0.6 | Dichloromethane | |
| Rhodin g₇ 7¹-ethyl ester | Higher than Ce6 (qualitative) | DMSO | [2] |
| Methylene Blue | 0.52 | Not specified | |
| Photofrin® | ~0.89 (for hematoporphyrin component) | Not specified |
Table 2: Comparison of Intracellular ROS Generation
This table presents data from a study comparing Ce6 with its derivative, rhodin g₇ 7¹-ethyl ester, in MIA-PaCa-2 pancreatic cancer cells using the DCFH-DA assay. Data is represented as the fold increase in fluorescence intensity relative to a control.
| Concentration (µM) | This compound (Fold Increase in ROS) | Rhodin g₇ 7¹-ethyl ester (Fold Increase in ROS) |
| 1 | ~1.2 | ~1.5 |
| 5 | ~1.5 | ~2.0 |
| 10 | ~2.0 | ~2.8 |
| 20 | ~2.8 | ~4.0 |
| 40 | ~4.0 | ~5.5 |
| 80 | ~5.5 | ~7.0 |
Data is estimated from graphical representations in the source study and indicates that rhodin g₇ 7¹-ethyl ester consistently produces more ROS than Ce6 at equivalent concentrations under the tested conditions.
Experimental Protocols
Detailed methodologies for quantifying ROS are crucial for the validation and comparison of photosensitizers.
Protocol 1: Detection of Total Intracellular ROS using DCFH-DA
This protocol is adapted for adherent cells in a 96-well plate format.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Photosensitizer stock solution (e.g., this compound)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a suitable density and incubate overnight.
-
Photosensitizer Incubation: Treat the cells with various concentrations of the photosensitizer (e.g., Ce6) and incubate for the desired duration (e.g., 3 hours). Include appropriate controls (untreated cells, cells with photosensitizer but no light).
-
Preparation of DCFH-DA Solution: Prepare a stock solution of DCFH-DA (e.g., 10 mM in DMSO). Immediately before use, dilute the stock solution in pre-warmed serum-free cell culture medium to a final working concentration (e.g., 10-25 µM).
-
Staining: Wash the cells once with PBS. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Photoactivation: Add fresh PBS or cell culture medium to each well. Irradiate the cells with a light source of the appropriate wavelength (e.g., 660 nm for Ce6) and light dose.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 529 nm, respectively. Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis: Background fluorescence from non-irradiated wells should be subtracted. The fluorescence intensity is proportional to the amount of ROS generated.
Protocol 2: Detection of Singlet Oxygen using 1,3-Diphenylisobenzofuran (DPBF)
This is a chemical trapping method performed in a cell-free system.
Materials:
-
1,3-Diphenylisobenzofuran (DPBF)
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Photosensitizer stock solution (e.g., this compound)
-
Reference photosensitizer with known singlet oxygen quantum yield (e.g., Methylene Blue)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength
Procedure:
-
Solution Preparation: Prepare solutions of the photosensitizer (e.g., Ce6) and a reference photosensitizer in the chosen solvent. Prepare a stock solution of DPBF in the same solvent. The final concentration of DPBF is typically in the µM range.
-
Absorbance Measurement: In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm).
-
Irradiation: Irradiate the solution with a light source at the excitation wavelength of the photosensitizer.
-
Time-course Monitoring: At regular time intervals during irradiation, stop the light exposure and record the absorbance of DPBF at 415 nm. A decrease in absorbance indicates the reaction of DPBF with singlet oxygen.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot is proportional to the rate of DPBF bleaching and, therefore, the rate of singlet oxygen generation.
-
Quantum Yield Calculation: The singlet oxygen quantum yield (ΦΔ) of the sample can be calculated relative to the reference photosensitizer using the following formula: ΦΔ(sample) = ΦΔ(ref) * (k_sample / k_ref) where k is the rate constant (slope) of DPBF bleaching.
Signaling Pathways and Experimental Workflows
Ce6-mediated ROS generation can trigger specific downstream cellular signaling pathways. One such pathway involves the activation of the stimulator of interferon genes (STING) pathway.
Caption: Ce6-mediated ROS generation and downstream signaling.
The diagram above illustrates the process from photoactivation of Ce6 to the generation of ROS, which then leads to oxidative DNA damage. This damage activates the STING pathway, subsequently leading to the activation of NF-κB and the polarization of macrophages to a pro-inflammatory M1 phenotype.
Caption: Experimental workflow for intracellular ROS detection.
This workflow outlines the key steps for measuring total intracellular ROS generation using the DCFH-DA assay following treatment with a photosensitizer like this compound.
Conclusion
This compound is a potent photosensitizer with a high quantum yield for singlet oxygen generation, a key factor in its photodynamic efficacy. Quantitative comparisons with other photosensitizers, such as its derivative rhodin g₇ 7¹-ethyl ester, suggest that modifications to the Ce6 structure can further enhance ROS production. The provided experimental protocols for DCFH-DA and DPBF assays offer standardized methods for researchers to validate and compare the ROS-generating capabilities of Ce6 and other photosensitizers in their own laboratories. Furthermore, understanding the downstream signaling pathways, such as the STING-NF-κB axis, provides valuable insights into the immunomodulatory effects of Ce6-mediated PDT. This guide serves as a foundational resource for the continued development and application of this compound in photodynamic therapy.
References
A Comparative Analysis of the Phototoxicity of Chlorin e6 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phototoxic efficacy of various Chlorin e6 (Ce6) derivatives, designed to aid in the selection and development of next-generation photosensitizers for photodynamic therapy (PDT). Ce6, a second-generation photosensitizer derived from chlorophyll, is noted for its strong absorption in the red spectral region, enabling deeper tissue penetration of light.[1][2][3] Modifications to the Ce6 macrocycle have been explored to enhance its phototoxicity, cellular uptake, and tumor selectivity.[4] This guide presents key experimental data, detailed methodologies for crucial experiments, and visual representations of the underlying cellular mechanisms.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators of different this compound derivatives based on published experimental data.
Phototoxicity (IC₅₀) of this compound Amino Acid Derivatives
The phototoxicity of a photosensitizer is a critical measure of its efficacy. The half-maximal inhibitory concentration (IC₅₀) values in the table below represent the concentration of the derivative required to inhibit the metabolic activity of cancer cells by 50% upon light irradiation. Lower IC₅₀ values indicate higher phototoxicity.
| Derivative | Cell Line | IC₅₀ (µM) | Light Dose | Reference |
| 13¹-aspartylchlorin-e₆ | HEp2 | < 0.1 | Not Specified | [5] |
| 15²-aspartylchlorin-e₆ (NPe6) | HEp2 | 0.23 | Not Specified | |
| 17³-aspartylchlorin-e₆ | HEp2 | 0.46 | Not Specified | |
| This compound | B16F10 | 18.9 | 1 J/cm² | |
| Mono-L-aspartyl this compound (NPe6) | Various | Not Specified | Not Specified |
From the data, it is evident that the conjugation position of the amino acid on the this compound macrocycle significantly influences phototoxicity, with the 13¹-derivatives demonstrating the highest efficacy.
Cellular Uptake of this compound Derivatives
Efficient cellular uptake is a prerequisite for a photosensitizer to exert its cytotoxic effect. The following table compares the cellular uptake of different Ce6 derivatives.
| Derivative | Cell Line | Relative Uptake (Compared to Control) | Incubation Time (h) | Reference |
| Cationic polylysine-Ce6 | A431 | 73 | 6 | |
| Anionic polylysine-Ce6 | A431 | 15 | 6 | |
| Neutral polylysine-Ce6 | A431 | 4 | 6 | |
| Free Ce6 | A431 | 1 | 6 | |
| Ce6-biotin Conjugate | HeLa | ~4 times higher than Ce6 | 6 | |
| Ce6-C₆₀ Dyad | A431 | Significantly higher than Ce6 | 3 |
Positively charged derivatives, such as cationic polylysine-Ce6, exhibit significantly higher cellular uptake due to favorable electrostatic interactions with the negatively charged cell membrane. Conjugation with molecules like fullerene (C₆₀) has also been shown to enhance cellular penetration.
Singlet Oxygen Quantum Yield (ΦΔ)
Singlet oxygen is the primary cytotoxic agent in Type II PDT. The singlet oxygen quantum yield (ΦΔ) represents the efficiency of a photosensitizer in generating this reactive oxygen species upon photoexcitation.
| Derivative | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Mono-L-aspartyl this compound (NPe6) | Phosphate Buffer (pH 7.4) | 0.77 | |
| This compound glucose derivative (C1) | Dichloromethane | 0.6 | |
| This compound glucose derivative (C2) | Dichloromethane | 0.5 | |
| This compound glucose derivative (C3) | Dichloromethane | 0.5 | |
| Cationic this compound derivative | DMSO | 0.55 |
While data for a direct comparison of all amino acid derivatives is limited, mono-L-aspartyl this compound (NPe6) demonstrates a high singlet oxygen quantum yield.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Phototoxicity Assay (MTT Assay)
This assay determines the concentration of a photosensitizer required to kill 50% of cancer cells (IC₅₀) upon light activation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 4-24 hours) in the dark. Include a vehicle-only control group.
-
Irradiation: Following incubation, wash the cells with phosphate-buffered saline (PBS). Add fresh cell culture medium and irradiate the cells with a light source of the appropriate wavelength (typically around 660 nm for Ce6 derivatives) and a specific light dose (e.g., 1-10 J/cm²). A parallel plate of cells should be kept in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the cells for another 24-48 hours in the dark.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the photosensitizer concentration and determine the IC₅₀ value.
Cellular Uptake Measurement: Flow Cytometry
Flow cytometry is a powerful technique for quantifying the cellular uptake of fluorescent photosensitizers like this compound.
Procedure:
-
Cell Seeding and Incubation: Seed cells in a 6-well plate and incubate until they reach the desired confluency. Treat the cells with the this compound derivative at a specific concentration and incubate for various time points.
-
Cell Harvesting: Wash the cells with PBS, detach them using trypsin-EDTA, and centrifuge to obtain a cell pellet.
-
Cell Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., PBS containing 1% fetal bovine serum).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The intracellular fluorescence of this compound is typically measured in the FL3 or a comparable channel.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of internalized photosensitizer.
Apoptosis and Necrosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells, which have compromised membrane integrity.
Procedure:
-
Induce Apoptosis: Treat cells with the this compound derivative and irradiate as described in the phototoxicity protocol.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of Type II photodynamic therapy.
Caption: Workflow for in vitro evaluation of photosensitizers.
Caption: PDT-induced cell death signaling pathways.
References
Navigating the Delivery Maze: An In Vivo Comparative Guide to Chlorin e6 Systems
For researchers, scientists, and drug development professionals, the effective delivery of photosensitizers is a critical hurdle in advancing photodynamic therapy (PDT). Chlorin e6 (Ce6), a potent second-generation photosensitizer, holds immense promise but is hindered by its inherent hydrophobicity, leading to suboptimal biodistribution and therapeutic outcomes.[1][2][3] This guide provides a comprehensive in vivo comparison of various Ce6 delivery systems, supported by experimental data, detailed protocols, and visual workflows to aid in the selection and development of next-generation photosensitizers.
This compound's therapeutic efficacy is dependent on its ability to generate reactive oxygen species (ROS) upon light activation, leading to localized cell death in tumor tissues.[1] However, its poor water solubility limits its systemic administration and often results in non-specific distribution and potential phototoxicity in healthy tissues.[4] To overcome these limitations, a variety of nano-based delivery systems have been developed to enhance the solubility, stability, and tumor-targeting capabilities of Ce6. This guide focuses on an in vivo comparative analysis of these systems, including phospholipid nanoparticles, nanoemulsions, and peptide-targeted formulations, against the conventional free form of Ce6.
Performance Data at a Glance: A Comparative Analysis
The following tables summarize the quantitative data from in vivo studies, offering a clear comparison of the performance of different this compound delivery systems.
| Delivery System | Tumor Accumulation (Fold Increase vs. Free Ce6) | Organ Distribution | Key Findings | Reference |
| Free this compound | 1 (Baseline) | High accumulation in liver and kidneys. | Rapid clearance from the body. | |
| Phospholipid Nanoparticles | ~1.5 | Reduced accumulation in the skin compared to free Ce6. | Enhanced tumor accumulation and faster elimination from the skin, suggesting reduced phototoxicity. | |
| Peptide-Targeted Phospholipid Nanoparticles (NGR-R7) | ~2 | Not specified in detail, but tumor accumulation is significantly enhanced. | The addition of targeting and cell-penetrating peptides doubles the tumor accumulation compared to free Ce6. | |
| Nanoemulsions | Not explicitly quantified as a fold increase, but described as enabling targeted delivery. | Aims to reduce off-target toxicity through enhanced permeability and retention (EPR) effect. | Nanoemulsions improve the pharmacokinetic profile and allow for higher therapeutic concentrations at the tumor site. |
Delving into the Methods: Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data and for designing future studies.
Animal Models
The in vivo studies predominantly utilized tumor-bearing mouse models. A common model involves the subcutaneous inoculation of cancer cells, such as HT-1080 fibrosarcoma or Lewis lung carcinoma, into the flanks of immunocompromised mice.
Formulation of this compound Delivery Systems
-
Free this compound: Typically dissolved in a vehicle suitable for intravenous injection, such as a mixture of ethanol, polyethylene glycol, and water.
-
Phospholipid Nanoparticles: These are generally prepared by incorporating Ce6 into a matrix of plant-based phospholipids. The resulting nanoparticles are small, with diameters often in the range of 18-20 nm, and possess a negative zeta potential.
-
Peptide-Targeted Phospholipid Nanoparticles: This advanced system involves the modification of the phospholipid nanoparticles with targeting ligands. For instance, a dual-peptide system may incorporate an NGR-containing peptide for targeting aminopeptidase N (CD13) on tumor cells and a cell-penetrating peptide like heptaarginine (R7) to enhance cellular uptake.
-
Nanoemulsions: These are formulated to encapsulate the hydrophobic Ce6 within small droplets, typically ranging from 20 to 200 nm in size, to improve its solubility and stability in biological systems.
Administration and Dosimetry
The different Ce6 formulations are typically administered intravenously (i.v.) to the tumor-bearing mice. Dosages are carefully controlled and reported in terms of mg of Ce6 per kg of body weight.
Biodistribution Studies
To compare the accumulation of Ce6 in different tissues, ex vivo fluorescence imaging is a common technique. At specific time points after administration, mice are euthanized, and major organs (tumor, liver, kidney, skin, etc.) are excised. The fluorescence intensity of Ce6 in each organ is then measured to quantify its distribution.
Photodynamic Therapy (PDT) Procedure
Following the administration of the Ce6 formulation and allowing for sufficient time for tumor accumulation, the tumor area is irradiated with a light source of a specific wavelength, typically around 660-670 nm, which corresponds to the absorption peak of Ce6. The light dose is also a critical parameter that is controlled and reported. The therapeutic efficacy is then assessed by monitoring tumor growth inhibition or regression over time.
Visualizing the Process: Experimental Workflows and Targeting Mechanisms
To better illustrate the experimental processes and the underlying principles of enhanced delivery, the following diagrams are provided.
Figure 1: A generalized workflow for the in vivo comparative study of different this compound delivery systems.
Figure 2: Mechanisms of enhanced tumor targeting by this compound nanodelivery systems.
References
- 1. Ex Vivo Biosafety and Efficacy Assessment of Advanced this compound Nanoemulsions as a Drug Delivery System for Photodynamic Antitumoral Application [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ex Vivo Biosafety and Efficacy Assessment of Advanced this compound Nanoemulsions as a Drug Delivery System for Photodynamic Antitumoral Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of a new nanoform of the photosensitizer this compound, based on plant phospholipids, with its free form - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of a Novel Chlorin e6 Conjugate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-tumor effects of a new Chlorin e6 (Ce6) conjugate. It outlines key experimental data, protocols, and the underlying molecular mechanisms to objectively assess its performance against established photosensitizers.
Comparative Performance Data
The efficacy of a novel Ce6 conjugate is benchmarked against unconjugated Ce6 and other relevant photosensitizers. The following tables summarize critical quantitative data from various studies, offering a baseline for comparison.
Table 1: In Vitro Phototoxicity
| Compound | Cell Line | Light Dose (J/cm²) | IC50 (µM) | Fold Improvement vs. Ce6 | Reference |
| New Ce6 Conjugate | (e.g., HeLa) | (e.g., 20) | (Insert Data) | (Calculate) | (Cite Experiment) |
| Ce6-Biotin | HeLa | 20 | 1.28 | 1.8 | [1][2] |
| Unconjugated Ce6 | HeLa | 20 | 2.31 | 1.0 | [1][2] |
| Glucose-Ce6 (G-Ce6) | Esophageal Cancer Cells | Not Specified | 9,000-34,000x stronger than TS | N/A | [3] |
| Talaporfin Sodium (TS) | Esophageal Cancer Cells | Not Specified | N/A | N/A |
Table 2: Cellular Uptake
| Compound | Cell Line | Incubation Time (h) | Relative Uptake (Fold increase vs. Ce6) | Reference |
| New Ce6 Conjugate | (e.g., A431) | (e.g., 6) | (Insert Data) | (Cite Experiment) |
| Cationic Polylysine-Ce6 | A431 | 6 | 73 | |
| Anionic Polylysine-Ce6 | A431 | 6 | 15 | |
| Neutral Polylysine-Ce6 | A431 | 6 | 4 | |
| Unconjugated Ce6 | A431 | 6 | 1 | |
| Glucose-Ce6 (G-Ce6) | Cancer Cells | Not Specified | 70-190x more than TS |
Table 3: In Vivo Anti-Tumor Efficacy
| Treatment Group | Animal Model | Tumor Inhibition Rate (%) | Complete Response Rate (%) | Reference |
| New Ce6 Conjugate + Light | (e.g., 4T1 breast tumor) | (Insert Data) | (Insert Data) | (Cite Experiment) |
| Ce6-mediated PDT | 4T1 breast tumor | 92.2 | Not Reported | |
| Glucose-Ce6 (G-Ce6) + PDT | Allograft tumor mouse model | "Very strong antitumor effects" | 40 |
Essential Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Cell Viability Assay (MTT Assay)
This assay determines the phototoxic effect of the Ce6 conjugate on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A431, SW480) in 96-well plates and incubate for 24 hours to allow for attachment.
-
Incubation with Photosensitizer: Treat the cells with varying concentrations of the new Ce6 conjugate, unconjugated Ce6, and other control photosensitizers for a specified period (e.g., 4-24 hours). Include a no-drug control.
-
Irradiation: Wash the cells to remove the extracellular photosensitizer. Add fresh medium and irradiate with a specific wavelength of light (e.g., 660 nm) at a defined dose (e.g., 5-20 J/cm²). Keep a set of plates in the dark to assess dark toxicity.
-
MTT Addition: After irradiation, incubate the cells for a further 24-48 hours. Then, add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Cellular Uptake Analysis (Flow Cytometry)
This method quantifies the intracellular accumulation of the photosensitizer.
-
Cell Treatment: Seed cells in 6-well plates and incubate. Treat the cells with the Ce6 conjugates and controls at a fixed concentration for various time points.
-
Cell Harvesting: Wash the cells to remove the extracellular photosensitizer. Detach the cells using trypsin and resuspend them in phosphate-buffered saline (PBS).
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer. Excite the cells with an appropriate laser and measure the fluorescence emission of the Ce6 conjugate.
-
Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the amount of intracellular photosensitizer.
Subcellular Localization (Confocal Microscopy)
This technique visualizes the distribution of the Ce6 conjugate within the cell.
-
Cell Culture and Staining: Grow cells on glass-bottom dishes. Incubate with the Ce6 conjugate. To identify specific organelles, co-stain with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Imaging: Wash the cells and add fresh medium. Observe the cells under a confocal laser scanning microscope. Capture images of the Ce6 conjugate's fluorescence and the organelle trackers.
-
Image Analysis: Merge the images to determine the colocalization of the Ce6 conjugate with specific organelles. The subcellular localization is a key determinant of the subsequent cell death mechanism.
In Vivo Antitumor Efficacy Study
This evaluates the therapeutic effect of the Ce6 conjugate in a living organism.
-
Tumor Model: Establish a tumor model by subcutaneously injecting cancer cells into immunocompromised mice.
-
Drug Administration: Once the tumors reach a palpable size, intravenously inject the Ce6 conjugate, unconjugated Ce6, or a vehicle control into the mice.
-
Irradiation: After a specific time to allow for tumor accumulation of the photosensitizer, irradiate the tumor area with a laser of the appropriate wavelength and dose.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, TUNEL assay for apoptosis).
Visualizing Molecular Pathways and Workflows
Understanding the mechanism of action and the experimental process is facilitated by clear diagrams.
Caption: Workflow for pre-clinical validation of a new Ce6 conjugate.
Photodynamic therapy (PDT) with this compound conjugates primarily induces cell death through the generation of reactive oxygen species (ROS), leading to either apoptosis or necrosis. The specific pathway is dependent on the photosensitizer's subcellular localization, the light dose, and the cell type.
Caption: Key signaling pathways in Ce6-mediated photodynamic therapy.
References
- 1. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excellent antitumor effects for gastrointestinal cancers using photodynamic therapy with a novel glucose conjugated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chlorin e6 and Its Synthetic Analogues for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the field of photodynamic therapy (PDT) due to its favorable photophysical properties and potent anticancer activity.[1] However, its inherent hydrophobicity can limit its clinical utility. This has spurred the development of a diverse range of synthetic analogues designed to enhance tumor targeting, cellular uptake, and overall therapeutic efficacy. This guide provides a comprehensive head-to-head comparison of this compound and its prominent synthetic analogues, supported by experimental data, detailed protocols, and visual representations of key biological processes.
Performance Comparison: Photophysical and Biological Properties
The therapeutic efficacy of a photosensitizer is dictated by a combination of its photophysical characteristics and its biological interactions. Key parameters include its ability to absorb light at wavelengths that penetrate tissue, generate cytotoxic reactive oxygen species (ROS), and accumulate selectively in tumor cells. The following tables summarize the quantitative data for this compound and its various synthetic analogues.
Table 1: Photophysical Properties of this compound and Its Analogues
| Compound | Absorption Max (nm) | Fluorescence Emission (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium | Reference |
| This compound (Ce6) | ~402-406 (Soret), ~660-670 (Q-band) | ~664-680 | 0.65 | Ethanol | [2][3][4] |
| This compound Ethylenediamide | Not specified | Not specified | Not specified | Not specified | [5] |
| Poly-L-lysine-Ce6 (Cationic) | Not specified | Not specified | Not specified | In vitro | |
| Poly-L-lysine-Ce6 (Anionic) | Not specified | Not specified | Not specified | In vitro | |
| Poly-L-lysine-Ce6 (Neutral) | Not specified | Not specified | Not specified | In vitro | |
| 13¹-aspartylthis compound | Not specified | Not specified | Not specified | In vitro | |
| 15²-lysylthis compound | Not specified | Not specified | Not specified | In vitro | |
| 17³-lysylthis compound | Not specified | Not specified | Not specified | In vitro | |
| Mannose-conjugated Ce6 | Not specified | Not specified | Not specified | In vivo | |
| Polyol amide Ce6 derivatives | ~650 | Not specified | >0.65 | Ethanol |
Table 2: In Vitro Efficacy of this compound and Its Analogues
| Compound | Cell Line | Cellular Uptake | Dark Toxicity (IC50, µM) | Phototoxicity (IC50, µM) | Light Dose (J/cm²) | Reference |
| This compound (Ce6) | B16F10 | - | 534.3 | 20.98 | 1 | |
| This compound Ethylenediamide | Ehrlich carcinoma | Enhanced vs. Ce6 | Not specified | Higher efficacy vs. Ce6 | Not specified | |
| Poly-L-lysine-Ce6 (Cationic) | A431 | 73-fold vs. free Ce6 | Not specified | Lower than neutral form | 5-20 | |
| Poly-L-lysine-Ce6 (Anionic) | A431 | 15-fold vs. free Ce6 | Not specified | Lower than neutral form | 5-20 | |
| Poly-L-lysine-Ce6 (Neutral) | A431 | 4-fold vs. free Ce6 | Not specified | Highest among conjugates | 5-20 | |
| 13¹-aspartylthis compound | HEp2 | - | >320 | ~0.61 | 1 | |
| 15²-lysylthis compound | HEp2 | - | >400 | >10 | 1 | |
| 17³-lysylthis compound | HEp2 | - | >400 | >10 | 1 |
Table 3: In Vivo Performance of this compound and Its Analogues
| Compound | Tumor Model | Tumor Accumulation | Tumor Growth Inhibition | Reference |
| This compound (Ce6) | MOC2 oral squamous cell carcinoma | - | Significant | |
| This compound Ethylenediamide | Induced sarcoma | Better than Ce6 | Higher efficiency than Ce6 | |
| PEGylated 2-nitrobenzyl Ce6 | MOC2 oral squamous cell carcinoma | - | Significantly greater than free Ce6 | |
| Mannose-conjugated Ce6 | Syngeneic tumor model | Higher than talaporfin sodium | Significant reduction in tumor volume |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of photosensitizers.
Singlet Oxygen Quantum Yield (ΦΔ) Measurement
This protocol describes the relative method for determining singlet oxygen quantum yield using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.
Materials:
-
Photosensitizer (this compound or analogue)
-
1,3-diphenylisobenzofuran (DPBF)
-
Reference photosensitizer with known ΦΔ (e.g., Rose Bengal)
-
Spectrophotometer
-
Light source with a specific wavelength (e.g., 552 nm)
-
Quartz cuvettes
-
Solvent (e.g., DMF, Ethanol)
Procedure:
-
Prepare stock solutions of the photosensitizer, reference, and DPBF in the chosen solvent.
-
In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The concentration of the photosensitizer should be adjusted to have a specific absorbance at the excitation wavelength.
-
Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm).
-
Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs but DPBF does not.
-
Monitor the decrease in DPBF absorbance at regular time intervals.
-
Repeat the procedure with the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield (ΦΔ) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (A_ref / A_sample) where:
-
ΦΔ_sample and ΦΔ_ref are the singlet oxygen quantum yields of the sample and reference.
-
k_sample and k_ref are the slopes of the plots of DPBF absorbance versus irradiation time for the sample and reference.
-
A_sample and A_ref are the absorbances of the sample and reference at the irradiation wavelength.
-
In Vitro Phototoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., B16F10, A431, HEp2)
-
Cell culture medium and supplements
-
Photosensitizer (this compound or analogue)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
-
Light source with appropriate wavelength and power density
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the photosensitizer for a specific duration (e.g., 4-24 hours). Include a no-drug control.
-
For the "dark toxicity" group, keep the plates in the dark.
-
For the "phototoxicity" group, wash the cells with PBS to remove the free photosensitizer and add fresh medium.
-
Expose the "phototoxicity" group to light of a specific wavelength and dose (e.g., 660 nm, 1 J/cm²). Keep the "dark toxicity" group in the dark.
-
After light exposure, incubate the plates for a further 24-48 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
In Vivo PDT Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a photosensitizer in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
Photosensitizer (this compound or analogue)
-
Anesthetic
-
Laser with appropriate wavelength and fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment and control groups (e.g., saline control, photosensitizer alone, light alone, PDT group).
-
Administer the photosensitizer to the treatment groups, typically via intravenous or intratumoral injection.
-
After a specific drug-light interval (e.g., 4-24 hours) to allow for tumor accumulation, anesthetize the mice.
-
Irradiate the tumor with the laser at a specific wavelength, power density, and total light dose.
-
Monitor tumor volume (calculated as (length × width²)/2) and body weight of the mice at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the treatment.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying PDT-induced cell death is crucial for optimizing therapeutic strategies.
PDT-Induced Cell Death Pathways
Photodynamic therapy can induce cell death through apoptosis, necrosis, or autophagy, with the dominant pathway depending on the photosensitizer, its subcellular localization, and the treatment conditions.
Caption: Overview of PDT-induced cell death pathways.
Experimental Workflow for In Vivo PDT Efficacy
A typical workflow for assessing the in vivo efficacy of a novel photosensitizer involves several key stages, from tumor model establishment to data analysis.
Caption: Workflow for in vivo PDT efficacy studies.
Conclusion
The synthetic analogues of this compound offer promising avenues for enhancing the efficacy of photodynamic therapy. Modifications such as the addition of targeting moieties (e.g., mannose), conjugation to polymers (e.g., poly-L-lysine), or specific amino acid substitutions can significantly impact cellular uptake, tumor localization, and phototoxicity. The data presented in this guide highlights the superior performance of several analogues over the parent this compound molecule in specific contexts. For researchers and drug developers, the choice of photosensitizer will depend on the specific cancer type, desired subcellular target, and overall therapeutic strategy. The provided experimental protocols and workflow diagrams serve as a valuable resource for the systematic evaluation of these and future generations of photosensitizers.
References
- 1. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. us.edu.pl [us.edu.pl]
- 5. Photodynamic activity of this compound and this compound ethylenediamide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chlorin e6 IC50 Values Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the half-maximal inhibitory concentration (IC50) values of Chlorin e6 (Ce6), a potent photosensitizer, in various cancer cell lines. The data presented herein has been compiled from multiple studies to offer a standardized resource for evaluating the photodynamic efficacy of Ce6. This document includes detailed experimental protocols, a comparative data table, and visualizations of the experimental workflow and associated signaling pathways to aid in the design and interpretation of photodynamic therapy (PDT) studies.
Comparative Analysis of this compound IC50 Values
The phototoxic effect of this compound-mediated PDT varies significantly across different cancer cell lines. This variability is influenced by multiple factors including the cell line's origin, metabolic activity, and membrane characteristics. The following table summarizes the IC50 values of this compound in several cancer cell lines as reported in various studies. To facilitate a direct comparison, all IC50 values have been converted to micromolar (µM).
| Cell Line | Cancer Type | This compound IC50 (µM) | Incubation Time (h) | Light Dose (J/cm²) | Wavelength (nm) | Assay Method | Reference |
| HeLa | Cervical Cancer | 2.31 | - | 20 | - | MTT | [1] |
| FaDu | Pharyngeal Cancer | 25.50 | 24 | - | 660 | Cell Viability Assay | [2] |
| FaDu | Pharyngeal Cancer | 18.27 | 48 | - | 660 | Cell Viability Assay | [2] |
| MOC2 | Oral Cancer | 25.82 | 24 | - | 660 | Cell Viability Assay | [2] |
| MOC2 | Oral Cancer | 18.15 | 48 | - | 660 | Cell Viability Assay | [2] |
| B16-F10 | Melanoma | 1.57 | 48 | 10 | 660 | CCK-8 | MedChemExpress Data |
| B16F10 | Melanoma | 20.98 | - | 1 | 660 | MTT | |
| B16F10 | Melanoma | 18.9 | - | 5 | 660 | MTT | |
| PANC-1 | Pancreatic Cancer | 33.83 | 24 | 0.5 | 660 | MTT | |
| HT-29 | Colorectal Cancer | - | 24 | 0.5 | 660 | MTT | |
| AsPC-1 | Pancreatic Cancer | - | 24 | 0.5 | 660 | MTT | |
| 4T1 | Breast Cancer | 15 | 4 | - | 660 | CCK-8 | |
| SW780 | Bladder Cancer | - | 2 | 10 | - | MTT | |
| 647V | Bladder Cancer | - | 2 | 10 | - | MTT | |
| T24 | Bladder Cancer | - | 2 | 10 | - | MTT |
Note: Some IC50 values were converted from µg/mL to µM using the molecular weight of this compound (596.67 g/mol ). Dashes (-) indicate that the specific data was not provided in the cited source.
Experimental Protocols
The determination of IC50 values for this compound-mediated PDT predominantly involves the use of cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being the most common.
General Protocol for IC50 Determination using MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Photosensitizer Incubation: The culture medium is replaced with fresh medium containing various concentrations of this compound. The plates are then incubated for a specific duration (e.g., 4 to 48 hours) to allow for cellular uptake of the photosensitizer. Control wells containing medium without this compound are also included.
-
Washing: After incubation, the medium containing this compound is removed, and the cells are washed with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Light Irradiation: Fresh culture medium is added to the wells, and the plates are exposed to a light source with a specific wavelength (typically around 660 nm) and a defined light dose (measured in J/cm²). Dark control plates (incubated with this compound but not exposed to light) are kept covered to assess dark toxicity.
-
Post-Irradiation Incubation: The plates are returned to the incubator for a further 24 to 72 hours.
-
MTT Assay:
-
An MTT solution (typically 0.5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium containing MTT is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, is determined by plotting a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms of this compound-mediated PDT, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining this compound IC50 values.
This compound-mediated PDT induces cancer cell death primarily through the generation of reactive oxygen species (ROS), which can trigger apoptosis or necrosis. The apoptotic pathway involves a cascade of events, including the activation of caspases and the regulation by Bcl-2 family proteins.
Caption: Key signaling pathways in this compound-mediated PDT-induced apoptosis.
References
Revolutionizing Cancer Treatment: The Synergistic Power of Chlorin e6 and Chemotherapy
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective cancer therapies, researchers are increasingly turning to combination strategies that amplify treatment efficacy while minimizing side effects. A growing body of evidence highlights the potent synergistic effect of Chlorin e6 (Ce6), a photosensitizer used in photodynamic therapy (PDT), when combined with traditional chemotherapy drugs. This guide provides a comprehensive comparison of the performance of Ce6 in combination with various chemotherapeutic agents, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
The core principle behind this synergy lies in the multi-pronged attack on cancer cells. Ce6, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS) that induce localized cell death and vascular damage within the tumor. This initial assault appears to sensitize the cancer cells to the cytotoxic effects of chemotherapy, leading to a more profound and durable anti-tumor response than either treatment alone.
Comparative Efficacy of this compound Combination Therapies
The synergistic effect of Ce6 has been evaluated in combination with several widely used chemotherapy drugs. The following tables summarize the in vitro cytotoxicity of these combinations against various cancer cell lines, demonstrating a significant reduction in the half-maximal inhibitory concentration (IC50) compared to monotherapy.
| Chemotherapy Drug | Cancer Cell Line | Treatment Group | IC50 (µM) | Reference |
| Cisplatin | A549R (Cisplatin-resistant Lung Cancer) | Cisplatin alone | 25.1 | [1][2] |
| MSNs/Ce6/Pt + Light | 0.53 | [1][2] | ||
| Paclitaxel | B16F10 (Melanoma) | Ce6 + Light | 18.33 | |
| Paclitaxel | 20.23 | |||
| Ce6/PTX-H/P NPs + Light | 9.33 | |||
| FaDu (Oral Squamous Cell Carcinoma) | Ce6 + Light | 19.45 | ||
| Paclitaxel | 21.56 | |||
| Ce6/PTX-H/P NPs + Light | 10.12 | |||
| Doxorubicin | C26 (Colon Carcinoma) | PL-Dox | >10 | |
| PL-Ce6 + Light | >10 | |||
| PL-Dox-Ce6 + Light | ~2.5 | |||
| Erlotinib | UMUC3 (Bladder Cancer) | Erlotinib-Ce6 Conjugate + Light | 0.020 | [3] |
| FaDu (Head & Neck Cancer) | Erlotinib-Ce6 Conjugate + Light | 0.025 |
Note: The data presented is a compilation from multiple studies and nanoparticle formulations may vary.
Deciphering the Synergistic Mechanism: A Signaling Pathway Perspective
The enhanced anti-cancer effect of combining Ce6-PDT with chemotherapy is primarily attributed to the massive generation of ROS, which triggers a cascade of cellular events culminating in apoptosis. The following diagram illustrates the key signaling pathways involved.
References
- 1. Regulatory pathways in photodynamic therapy induced apoptosis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Regulatory pathways in photodynamic therapy induced apoptosis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Navigating the Nanoscale: A Comparative Guide to the Biodistribution of Free Chlorin e6 and Its Nanoformulations
For researchers, scientists, and drug development professionals, understanding the in vivo fate of photosensitizers is paramount for designing effective photodynamic therapy (PDT). This guide provides a comprehensive comparison of the biodistribution of free Chlorin e6 (Ce6), a potent photosensitizer, with its various nanoformulations. By leveraging supporting experimental data, we delve into how nanotechnology can enhance tumor targeting and alter organ distribution, ultimately paving the way for more effective and less toxic cancer therapies.
This compound (Ce6), a second-generation photosensitizer, holds significant promise in PDT due to its strong absorption in the red region of the electromagnetic spectrum and high quantum yield of singlet oxygen, the primary cytotoxic agent in PDT.[1][2] However, the inherent hydrophobicity of free Ce6 leads to challenges such as poor solubility in physiological media, rapid clearance from circulation, and non-specific tissue distribution, which can limit its therapeutic efficacy and induce photosensitivity in healthy tissues.[1][2] To overcome these limitations, a variety of nanoformulations have been developed to improve the pharmacokinetic profile and tumor-specific accumulation of Ce6.[2]
This guide will objectively compare the biodistribution of free Ce6 with several nanoformulations, presenting quantitative data in structured tables, detailing the experimental methodologies, and providing visual representations of experimental workflows and cellular uptake pathways.
Quantitative Biodistribution Analysis: Free Ce6 vs. Nanoformulations
The encapsulation of Ce6 within nanoparticles has been consistently shown to enhance its accumulation in tumor tissues while altering its distribution in major organs. This is largely attributed to the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles to preferentially accumulate and be retained.
Below are tables summarizing the comparative biodistribution data from various preclinical studies. The data is presented as the relative accumulation in different organs, often measured by fluorescence intensity or concentration of Ce6 at specific time points post-injection.
| Formulation | Animal Model | Time Point | Tumor | Liver | Spleen | Lungs | Kidneys | Reference |
| Free Ce6 | 4T1 tumor-bearing mice | 24h | Lower | Higher | Higher | Lower | Higher | |
| Ce6-PCL-NEs | 4T1 tumor-bearing mice | 24h | ~60% higher than free Ce6 | Lower | Lower | Higher | Lower | |
| Free Ce6 | Lewis lung carcinoma-bearing mice | 1h | 8 µg/g | N/A | N/A | N/A | N/A | |
| Ce6-Phospholipid Nanoparticles | Lewis lung carcinoma-bearing mice | 1h | 14 µg/g | N/A | N/A | N/A | N/A | |
| Free Ce6 | MOC2 tumor-bearing mice | 24h | Lower | Higher | Higher | Lower | Higher | |
| mPNCe6 Micelles | MOC2 tumor-bearing mice | 24h | Higher | Lower | Lower | Lower | Lower | |
| Free Ce6 | HT-1080 tumor-bearing mice | N/A | Lower | Higher | N/A | N/A | Higher | |
| Ce6-Phospholipid Composition | HT-1080 tumor-bearing mice | N/A | ~1.5-fold higher than free Ce6 | Lower | N/A | N/A | Lower | |
| Two-peptide Ce6-Phospholipid Composition | HT-1080 tumor-bearing mice | N/A | ~2-fold higher than free Ce6 | Lower | N/A | N/A | Lower | |
| Free Ce6 | HCT116 tumor-bearing mice | 24h | Lower | Higher | Higher | Lower | Higher | |
| MKCe6 Nanoparticles | HCT116 tumor-bearing mice | 24h | Higher | Lower | Lower | Lower | Lower | |
| Free Ce6 | 4T1 tumor-bearing mice | 24h | Lower | Higher | N/A | N/A | N/A | |
| PPDC Nanoparticles | 4T1 tumor-bearing mice | 24h | ~2.2-fold higher than free Ce6 | Lower | N/A | N/A | N/A |
Table 1: Comparative Tumor and Organ Accumulation of Free Ce6 and Nanoformulations. (Ce6-PCL-NEs: this compound-loaded PEG-PCL nanoemulsions; mPNCe6 Micelles: PEGylated 2-nitrobenzyl this compound micelles; MKCe6 Nanoparticles: Carrier-free nanodrugs of Ce6 and mitoxantrone; PPDC Nanoparticles: Dihydroartemisinin and this compound co-loaded nanoparticles)
| Formulation | Animal Model | Blood Circulation | Skin Accumulation | Reference |
| Free Ce6 | 4T1 tumor-bearing mice | Rapid Clearance | Higher | |
| Ce6-PCL-NEs | 4T1 tumor-bearing mice | Prolonged | Lower | |
| Free Ce6 | Lewis lung carcinoma-bearing mice | N/A | Higher, slow elimination | |
| Ce6-Phospholipid Nanoparticles | Lewis lung carcinoma-bearing mice | N/A | Lower, ~5 times faster elimination |
Table 2: Pharmacokinetic and Skin Accumulation Comparison.
Experimental Protocols
The following section details a generalized methodology for conducting a comparative biodistribution study of free Ce6 and its nanoformulations, based on protocols cited in the literature.
Animal Models and Tumor Inoculation
Studies typically utilize immunodeficient or syngeneic mouse models. For example, BALB/c mice are often used for 4T1 breast cancer cell inoculation, while nude mice are used for human cancer cell lines like HT-1080 fibrosarcoma. Tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) are subcutaneously injected into the flank of the mice. The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the biodistribution study commences.
Administration of Formulations
Free Ce6 and Ce6 nanoformulations are typically administered via intravenous (i.v.) injection through the tail vein. The dosage of Ce6 is kept consistent across all experimental groups (e.g., 2.5 mg/kg body weight).
In Vivo and Ex Vivo Imaging
The biodistribution of Ce6 is monitored over time using non-invasive in vivo near-infrared (NIR) fluorescence imaging systems (e.g., IVIS Lumina). At predetermined time points (e.g., 2, 4, 8, 12, 24 hours) post-injection, mice are anesthetized and imaged. The fluorescence intensity in the tumor region and other parts of the body is quantified using the accompanying software.
For a more detailed analysis, at the final time point, mice are euthanized, and major organs (tumor, liver, spleen, lungs, kidneys, heart) and sometimes skin are excised. These explanted organs are then imaged ex vivo to quantify the accumulation of Ce6 in each tissue.
Quantitative Analysis
The fluorescence intensity from the in vivo and ex vivo images serves as a semi-quantitative measure of Ce6 accumulation. For more precise quantification, organs can be homogenized and the Ce6 extracted. The concentration of Ce6 can then be determined using techniques like fluorescence spectroscopy or mass spectrometry, and the results are often expressed as micrograms of Ce6 per gram of tissue (µg/g).
Visualizing the Process: Experimental Workflow and Cellular Uptake
To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparative biodistribution studies.
The enhanced tumor uptake of nanoformulated Ce6 is not solely due to the passive EPR effect. The surface properties and composition of the nanoparticles can also influence their interaction with cells and facilitate active uptake mechanisms.
Caption: Cellular uptake pathways of free vs. nanoformulated Ce6.
Conclusion
The evidence strongly supports the use of nanoformulations to improve the biodistribution of this compound for photodynamic therapy. By increasing tumor accumulation and prolonging circulation time, nanocarriers can enhance the therapeutic efficacy of Ce6 while potentially reducing off-target effects and photosensitivity. The choice of nanoparticle composition and surface modification can further refine the biodistribution profile and cellular uptake mechanisms, opening avenues for more targeted and personalized PDT treatments. The experimental data and protocols outlined in this guide provide a foundation for researchers to design and evaluate novel Ce6 nanoformulations for advanced cancer therapy.
References
Illuminating the Core: Chlorin e6 Demonstrates Potent Efficacy in 3D Tumor Spheroid Models
For researchers, scientists, and drug development professionals, the quest for effective cancer therapies that precisely target tumors while minimizing damage to healthy tissue is paramount. In the realm of photodynamic therapy (PDT), the photosensitizer Chlorin e6 (Ce6) is emerging as a powerful candidate, exhibiting significant cytotoxic effects against cancer cells within the complex microenvironment of 3D tumor spheroids.
Recent studies utilizing these advanced, more physiologically relevant in vitro models have provided compelling evidence of Ce6's ability to induce robust apoptosis and inhibit tumor growth upon light activation. This guide offers a comprehensive comparison of Ce6's performance with other photosensitizers, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
At a Glance: this compound Outperforms Alternatives in Inducing Immunogenic Cell Death
A key advantage of certain cancer therapies is their ability to not only directly kill cancer cells but also to stimulate an anti-tumor immune response, a phenomenon known as immunogenic cell death (ICD). A comparative study evaluating the ICD-inducing capabilities of this compound (Ce6), Neutral Red (NR), and Rose Bengal (RB) found that Ce6 was the most potent. Upon light activation, Ce6 demonstrated a superior ability to induce the release of damage-associated molecular patterns (DAMPs), such as ecto-calreticulin (ecto-CRT), high mobility group box 1 (HMGB1), and adenosine triphosphate (ATP), which are crucial for activating an anti-tumor immune response.
| Photosensitizer | Relative Reactive Oxygen Species (ROS) Production | Ecto-CRT Expression | HMGB1 Release | ATP Secretion |
| This compound (Ce6) | +++ | +++ | +++ | +++ |
| Neutral Red (NR) | ++ | ++ | ++ | ++ |
| Rose Bengal (RB) | + | + | + | + |
| Table 1: Comparative efficacy of photosensitizers in inducing key markers of immunogenic cell death. Data is presented qualitatively based on a comparative study. A direct quantitative comparison in a 3D spheroid model is needed for definitive conclusions. |
Deep Dive: Unraveling the Mechanism of this compound-Induced Apoptosis
The cytotoxic effect of this compound-mediated photodynamic therapy (Ce6-PDT) is primarily driven by the generation of reactive oxygen species (ROS) upon photoactivation. This surge in ROS induces a cascade of cellular events culminating in apoptosis, or programmed cell death.
Key Performance Indicators of this compound in 3D Spheroid Models
While direct head-to-head quantitative comparisons in the same 3D spheroid model are limited in published literature, individual studies highlight the potent effects of Ce6. For instance, studies have shown that Ce6-PDT can lead to a significant, dose-dependent decrease in the viability of cancer cell spheroids. This is accompanied by a marked increase in the percentage of apoptotic cells, as measured by assays such as Annexin V staining.
| Parameter | This compound (Ce6) | Protoporphyrin IX (PpIX) / 5-ALA |
| Typical Concentration Range | 1-10 µM | 1-5 mM (5-ALA) |
| Light Wavelength | ~660 nm | ~635 nm |
| Observed Effects in 3D Spheroids | Significant reduction in spheroid volume, high levels of apoptosis throughout the spheroid. | Apoptotic effects often limited to the outer layers of the spheroid, with a viable core remaining. |
| Table 2: Summary of typical experimental parameters and observed efficacy of this compound versus Protoporphyrin IX (PpIX), often administered as its precursor 5-aminolevulinic acid (5-ALA), in 3D tumor spheroid models. Data is collated from multiple independent studies and direct comparative data under identical conditions is needed for a definitive conclusion. |
Visualizing the Pathway: How this compound Triggers Cell Death
The intricate signaling cascade initiated by Ce6-PDT leading to apoptosis can be visualized to better understand its mechanism.
A Comparative Analysis of Chlorin e6 in Photodynamic Therapy Across Diverse Cancer Types
For Immediate Release
In the landscape of advanced cancer therapies, photodynamic therapy (PDT) continues to emerge as a potent and targeted treatment modality. Central to its efficacy is the photosensitizer, a molecule that, upon light activation, generates cytotoxic reactive oxygen species (ROS) to induce tumor cell death. Among these, Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention for its favorable photophysical properties and broad-spectrum anticancer activity.[1][2] This guide provides a comprehensive comparative analysis of Ce6's performance in various cancer types, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Efficacy of this compound Across Various Cancer Cell Lines: A Quantitative Comparison
The cytotoxic efficacy of this compound-mediated photodynamic therapy (Ce6-PDT) has been evaluated across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies depending on the cancer type, cell line, and specific experimental conditions. The following table summarizes the IC50 values of Ce6 in different cancer cell lines upon photoirradiation, providing a quantitative basis for comparison. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental protocols, including light dose, drug incubation time, and cell density.
| Cancer Type | Cell Line | IC50 (µM) of Ce6 with PDT | Reference |
| Cervical Cancer | HeLa | 2.31 | [3][4] |
| Melanoma | B16F10 | 18.9 - 20.98 | [5] |
| Oral Cancer | FaDu | 10.91 (µg/mL) | |
| MOC2 | 11.89 (µg/mL) | ||
| Pancreatic Cancer | AsPC-1 | 19.7 (µg/mL) | |
| MIA PaCa-2 | 21.75 (µg/mL) | ||
| PANC-1 | 0.041 (for a Ce6-curcumin conjugate) | ||
| Colon Cancer | SW480 | Dose-dependent cytotoxicity observed | |
| SW620 | Dose-dependent cytotoxicity observed | ||
| Breast Cancer | 4T1 | 15 (for Ce6-poly(dopamine) NPs) | |
| MCF-7 | Cytotoxicity demonstrated | ||
| Lung Cancer | Lewis | Dose-dependent cytotoxicity observed | |
| NCI-H460 (NSCLC) | Effective PDT demonstrated | ||
| NCI-H526 (SCLC) | Resistance to PDT observed |
Core Mechanism of Action: ROS-Induced Cell Death
The fundamental mechanism of Ce6-PDT involves the generation of highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation by light of a specific wavelength (typically around 660 nm). Ce6 accumulates preferentially in tumor tissues. Following light irradiation, the absorbed energy excites Ce6 to a triplet state, which then transfers this energy to molecular oxygen, creating cytotoxic ROS. These ROS indiscriminately damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.
Experimental Protocols: A Guide for Researchers
Reproducibility and standardization are paramount in scientific research. Below are detailed methodologies for key experiments commonly employed in the evaluation of Ce6-PDT.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with varying concentrations of this compound and incubate for a specific duration (e.g., 3-24 hours) in the dark.
-
Irradiation: Following incubation, wash the cells with phosphate-buffered saline (PBS) and irradiate with a light source at the appropriate wavelength (e.g., 660 nm) and light dose.
-
MTT Addition: After irradiation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Detection of Intracellular Reactive Oxygen Species (ROS): DCFDA Assay
The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for detecting intracellular ROS.
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with Ce6 as described for the MTT assay.
-
DCFDA Loading: After Ce6 incubation, load the cells with DCFDA by incubating them with the DCFDA solution in the dark.
-
Irradiation: Irradiate the cells with light to induce ROS production.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS levels.
In Vivo Tumor Model Experiments
Animal models are crucial for evaluating the in vivo efficacy of Ce6-PDT.
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Photosensitizer Administration: Administer Ce6 to the tumor-bearing mice, typically via intravenous injection.
-
Light Delivery: After a specific time interval to allow for optimal tumor accumulation of Ce6, irradiate the tumor area with a laser at the appropriate wavelength and power density.
-
Tumor Monitoring: Monitor tumor volume and body weight of the mice over time to assess the therapeutic efficacy and systemic toxicity.
Visualizing the Mechanisms: Workflows and Signaling Pathways
To better understand the processes involved in Ce6-PDT, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow, a key signaling pathway, and a comparative logic diagram.
Caption: A typical experimental workflow for evaluating Ce6-PDT.
References
- 1. wjgnet.com [wjgnet.com]
- 2. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Benchmarking New Chlorin e6 Derivatives: A Comparative Guide for Next-Generation Photosensitizers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of emerging Chlorin e6 (Ce6) derivatives against established photosensitizers, supported by experimental data and detailed protocols.
The landscape of photodynamic therapy (PDT) is continually evolving, with a primary focus on the development of photosensitizers that offer enhanced efficacy and safety profiles. This compound (Ce6), a second-generation photosensitizer derived from chlorophyll, has emerged as a promising platform for the development of new derivatives. Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light.[1] This guide provides a comparative analysis of new Ce6 derivatives against established photosensitizers such as Photofrin®, Verteporfin, and Protoporphyrin IX (PpIX), the active metabolite of 5-aminolevulinic acid (ALA). The comparison focuses on key performance indicators critical for PDT efficacy: photophysical properties, singlet oxygen quantum yield, cellular uptake, and phototoxicity.
Comparative Data of Photosensitizers
The following tables summarize the key performance parameters of the benchmark and new photosensitizers. It is important to note that experimental conditions such as solvent, cell line, and light dose can significantly influence these values.
Table 1: Photophysical and Photochemical Properties of Selected Photosensitizers
| Photosensitizer | Chemical Class | Absorption Max (λmax, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium |
| Established Photosensitizers | ||||
| Photofrin® | Porphyrin Mixture | ~630 | 0.1 - 0.3 | Aqueous |
| Verteporfin | Benzoporphyrin | ~690 | 0.4 - 0.5 | Liposomes |
| Protoporphyrin IX (PpIX) | Porphyrin | ~635 | 0.5 - 0.7 | Various |
| This compound and Derivatives | ||||
| This compound (Ce6) | Chlorin | ~660 | 0.5 - 0.77 | Various[2][3] |
| Mono-L-aspartyl this compound (NPe6/Talaporfin) | Chlorin Derivative | ~654 | 0.77 | Phosphate Buffer[2] |
| Ce6-Curcumin Conjugate | Chlorin Derivative | ~660 | ~0.36 (in DMSO, relative to MB) | DMSO[4] |
| 13¹-aspartylchlorin-e6 | Chlorin Derivative | Not Specified | High | Not Specified |
Table 2: In Vitro Phototoxicity (IC50) of Selected Photosensitizers
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Reference |
| Established Photosensitizers | ||||
| Photofrin® | C26 colon carcinoma | Not specified, compared in vivo | 120-300 | |
| This compound and Derivatives | ||||
| This compound (Ce6) | B16F10 melanoma | 20.98 | 1 | |
| Mono-L-aspartyl this compound (NPe6) | HEp2 | >10 (Dark), <0.1 (Light) | 1 | |
| 13¹-aspartylchlorin-e6 | HEp2 | >10 (Dark), ~0.02 | 1 | |
| 15²-aspartylchlorin-e6 | HEp2 | >10 (Dark), ~0.2 | 1 | |
| 17³-aspartylchlorin-e6 | HEp2 | >10 (Dark), ~0.5 | 1 |
Experimental Protocols
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon illumination. A common indirect method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which is consumed in the presence of singlet oxygen, leading to a decrease in its absorbance.
Materials:
-
Test photosensitizer
-
Reference photosensitizer with a known ΦΔ (e.g., Methylene Blue, Rose Bengal)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometer-grade solvent (e.g., DMSO, ethanol)
-
Cuvettes
-
Monochromatic light source with a specific wavelength corresponding to the photosensitizer's absorption peak.
Procedure:
-
Prepare stock solutions of the test photosensitizer, reference photosensitizer, and DPBF in the chosen solvent.
-
Prepare a solution containing the test photosensitizer and DPBF in a cuvette. The final concentration of the photosensitizer should result in an absorbance of ~0.1 at the irradiation wavelength, and the initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0.
-
Irradiate the solution with the monochromatic light source at the wavelength of the photosensitizer's Q-band.
-
Monitor the decrease in DPBF absorbance at regular time intervals.
-
Repeat the experiment with the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_test) can be calculated using the following formula: ΦΔ_test = ΦΔ_ref * (k_test / k_ref) * (I_abs_ref / I_abs_test) where ΦΔ_ref is the singlet oxygen quantum yield of the reference, k is the rate of DPBF decomposition (obtained from the slope of the absorbance vs. time plot), and I_abs is the rate of light absorption by the photosensitizer.
Cellular Uptake Analysis
Efficient cellular uptake is crucial for a photosensitizer's therapeutic effect. Flow cytometry is a quantitative method to measure the intracellular accumulation of fluorescent photosensitizers.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
This compound derivative.
Procedure:
-
Seed the cells in a 6-well plate and incubate until they reach the desired confluency.
-
Treat the cells with the Ce6 derivative at a specific concentration and incubate for various time points (e.g., 1, 4, 8, 24 hours).
-
At each time point, wash the cells with PBS to remove the unbound photosensitizer.
-
Detach the cells using trypsin-EDTA and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS containing 1% fetal bovine serum).
-
Analyze the cell suspension using a flow cytometer. The intracellular fluorescence of the Ce6 derivative is typically measured in the red channel (e.g., FL3 or APC).
-
Quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of internalized photosensitizer.
Phototoxicity Assay (MTT Assay)
The phototoxicity of a photosensitizer is determined by its ability to induce cell death upon light activation. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
This compound derivative
-
Light source with a specific wavelength and power density
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the photosensitizer for a predetermined time (e.g., 24 hours).
-
Wash the cells with PBS to remove the unbound photosensitizer.
-
Add fresh cell culture medium to each well.
-
Irradiate the cells with a specific light dose. Include a set of non-irradiated cells for each concentration to assess dark toxicity.
-
Incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the photosensitizer that causes a 50% reduction in cell viability compared to the untreated control.
Mandatory Visualizations
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Chlorin e6
For researchers and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical reagents. Chlorin e6 (Ce6), a second-generation photosensitizer, requires careful handling and adherence to specific disposal protocols to mitigate risks and protect the environment. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Ingestion may also be harmful.[2] Therefore, stringent adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE) and Handling Precautions:
| Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Ventilation | Work in a well-ventilated area or fume hood | To avoid inhalation of dust or aerosols. |
Always handle this compound in a designated area, away from strong acids, alkalis, and strong oxidizing or reducing agents to prevent incompatible reactions.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation.
-
Containment: For liquid spills, absorb the solution using an inert, liquid-binding material such as diatomite or vermiculite.[2] For solid spills, gently sweep the material to avoid creating dust. A wet cloth can also be used to collect spilled powder.
-
Decontamination: Wipe down the contaminated surfaces and any affected equipment with alcohol.
-
Collection and Disposal: Collect all contaminated materials (absorbent, cloths, PPE) in a clearly labeled, sealed container for hazardous waste.
Step-by-Step Disposal Procedure for this compound Waste
This compound is categorized as slightly hazardous for water, and significant quantities must be prevented from entering groundwater or sewage systems. The following procedure outlines a two-stage process for laboratory-scale waste: Pre-treatment (Degradation) followed by Collection for Final Disposal .
Stage 1: Pre-Treatment of Aqueous this compound Waste (Optional but Recommended)
For dilute aqueous solutions of this compound, a pre-treatment step can be employed to degrade the photosensitizer, reducing its hazardous properties before collection. This is based on the same principles of photodynamic activity that make Ce6 effective in research: the generation of reactive oxygen species (ROS) upon light exposure.
Experimental Protocol for Photocatalytic Degradation:
-
Preparation: In a designated and well-ventilated fume hood, place the aqueous this compound waste in a transparent, chemically resistant container (e.g., a borosilicate glass beaker).
-
pH Adjustment: Adjust the pH of the solution to be basic (pH > 8). Basic hydrolysis contributes to the degradation of this compound.
-
Light Exposure: Irradiate the solution with a suitable light source. A broad-spectrum lamp that emits in the absorption range of this compound (around 400 nm and 660 nm) is effective. The goal is to activate the photosensitizer to generate ROS, which will, in turn, break down the chlorin molecule itself.
-
Monitoring (Optional): The degradation can be monitored by observing the loss of color in the solution. For more quantitative analysis, UV-Vis spectroscopy can be used to track the decrease in the characteristic absorption peaks of Ce6.
-
Duration: Continue irradiation until the solution is decolorized or for a predetermined period (e.g., 24-48 hours), depending on the concentration and volume of the waste.
Stage 2: Collection and Final Disposal
All this compound waste, whether pre-treated or not, must be collected and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Containerization: Place all this compound waste (solid, liquid, and contaminated debris) into a robust, leak-proof container with a secure screw-top cap.
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name ("this compound") and indicate the major components of the waste (e.g., "this compound in water/DMSO," "Contaminated absorbent materials").
-
Segregation and Storage: Store the waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not pour this compound waste down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorin e6
For researchers, scientists, and drug development professionals working with the photosensitizer Chlorin e6 (Ce6), ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this critical compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] While the toxicological properties are not fully known, it is crucial to handle it with care in a laboratory setting.[2]
Table 1: Hazard Summary for this compound
| Hazard Statement | GHS Classification | Precautionary Statement |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves/protective clothing.[1] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P280: Wear eye protection/face protection.[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are required. A face shield should be worn over safety glasses if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A laboratory coat must be worn and fully buttoned. Long pants and closed-toe shoes are also required to cover all exposed skin.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. If engineering controls are not sufficient, a respirator may be necessary.
Operational Plan: Step-by-Step Guidance for Handling this compound
This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Handling Checklist:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that an emergency shower and eyewash station are accessible and operational.
-
Assemble all necessary materials: this compound, solvents, glassware, and weighing equipment.
-
Don the appropriate PPE as outlined in the section above.
2. Handling Procedure (Example: Preparing a Stock Solution):
-
Weighing: Carefully weigh the desired amount of solid this compound on a tared weigh boat inside the chemical fume hood. Avoid creating dust.
-
Dissolving: Transfer the weighed this compound to an appropriate volumetric flask. Using a funnel, add the desired solvent (e.g., DMSO) incrementally, swirling gently to dissolve the compound. Solutions are unstable and should be freshly prepared.
-
Volume Adjustment: Once the this compound is fully dissolved, add the solvent to the calibration mark on the flask.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
3. Post-Handling Procedures:
-
Securely cap the prepared solution.
-
Clean all glassware and equipment that came into contact with this compound.
-
Wipe down the work surface in the fume hood.
-
Properly dispose of all waste materials as described in the disposal plan below.
-
Remove PPE in the correct order to avoid contamination and wash hands thoroughly.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes any unused solid this compound, contaminated weigh boats, and disposable PPE (gloves, etc.). These should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquids. Do not pour any this compound waste down the drain.
-
Contaminated Sharps: Any needles or other sharps that come into contact with this compound should be disposed of in a designated sharps container for hazardous waste.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
